Product packaging for 2,6-Dichloro-5-nitroquinoline(Cat. No.:CAS No. 1209246-34-3)

2,6-Dichloro-5-nitroquinoline

Cat. No.: B582324
CAS No.: 1209246-34-3
M. Wt: 243.043
InChI Key: RYXCRTPDGCOPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Dichloro-5-nitroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H4Cl2N2O2 and its molecular weight is 243.043. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4Cl2N2O2 B582324 2,6-Dichloro-5-nitroquinoline CAS No. 1209246-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-6-2-3-7-5(9(6)13(14)15)1-4-8(11)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXCRTPDGCOPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672140
Record name 2,6-Dichloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209246-34-3
Record name 2,6-Dichloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1209246-34-3

Disclaimer: Limited specific experimental data is publicly available for 2,6-Dichloro-5-nitroquinoline. Therefore, this guide has been compiled using information from structurally related compounds and established principles of organic chemistry and pharmacology. All data presented for the target compound should be considered predictive and requires experimental validation.

Introduction

This compound is a halogenated and nitrated heterocyclic aromatic compound. Its structure, featuring a quinoline core with electron-withdrawing chloro and nitro groups, suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological activity screening. Quinolines and their derivatives are a prominent class of compounds in medicinal chemistry, known for a wide range of therapeutic properties. The presence of chlorine and nitro substituents can significantly influence the physicochemical properties and biological activities of the parent quinoline scaffold. This guide aims to provide a comprehensive overview of the available and inferred technical information for this compound, targeting researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

Due to the lack of specific experimental data for this compound, the following tables present a combination of known data for the starting material, 2,6-dichloroquinoline, and predicted or characteristic data for the final compound based on the functional groups present.

Table 1: Physicochemical Properties
PropertyValue (this compound)Value (2,6-Dichloroquinoline - Precursor)Reference(s)
CAS Number 1209246-34-31810-72-6[1]
Molecular Formula C₉H₄Cl₂N₂O₂C₉H₅Cl₂N[2]
Molecular Weight 243.05 g/mol 198.05 g/mol [2]
Appearance Predicted: Yellowish solidWhite to orange to tan crystal or powder[3]
Melting Point Not available161-164 °C[4]
Boiling Point Not available172 °C at 13 mmHg[3]
Solubility Predicted: Soluble in organic solvents like DMSO, DMF.Not available
Table 2: Spectroscopic Data (Predicted/Characteristic)
TechniquePredicted/Characteristic Data for this compoundReference(s) for Analogous Compounds
¹H NMR Aromatic protons expected in the δ 7.5-9.0 ppm range. The precise shifts and coupling constants would be influenced by the positions of the chloro and nitro groups.[5][6][7][8]
¹³C NMR Aromatic carbons expected in the δ 120-160 ppm range. Carbons attached to chlorine and nitrogen would be significantly shifted.[6]
IR Spectroscopy Characteristic peaks for N-O stretching of the nitro group around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). C-Cl stretching bands are also expected.[5][9][10][11][12]
Mass Spectrometry Molecular ion peak (M⁺) expected at m/z 242/244/246 due to chlorine isotopes. Fragmentation may involve loss of NO₂, NO, and Cl.[2][13][14][15][16]

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound

The proposed synthesis involves the electrophilic nitration of 2,6-dichloroquinoline using a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration will be directed by the existing substituents on the quinoline ring.

G A 2,6-Dichloroquinoline C This compound A->C Nitration B Nitrating Mixture (HNO3, H2SO4) B->C

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2,6-dichloroquinoline

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (≥90%)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichloroquinoline (1.0 equivalent) in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 2,6-dichloroquinoline in sulfuric acid. Maintain the reaction temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield this compound.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive and should be handled with extreme care. The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Potential Applications and Biological Activity

While there is no specific research on the biological activities of this compound, the broader class of nitroquinolines has shown significant promise in various therapeutic areas. The following sections describe potential applications based on the activities of structurally related compounds.

Anticancer Activity

Nitroquinoline derivatives have been investigated for their potential as anticancer agents.[17] The proposed mechanisms of action for some nitroquinolines, such as nitroxoline (8-hydroxy-5-nitroquinoline), include the induction of apoptosis and the inhibition of key signaling pathways in cancer cells.

Potential Anticancer Signaling Pathway Involvement:

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences A 2,6-Dichloro- 5-nitroquinoline B Induction of Reactive Oxygen Species (ROS) A->B Induces C Inhibition of Angiogenesis A->C Inhibits D Inhibition of MetAP2 & Sirtuins A->D Inhibits E DNA Damage B->E Leads to F Apoptosis C->F G Cell Cycle Arrest D->G Leads to E->F Triggers

Caption: Inferred anticancer mechanism of this compound.

The anticancer effects of related nitroquinolines are thought to be multifactorial, potentially involving:

  • Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that can lead to cellular damage and trigger apoptosis.[18]

  • Inhibition of Angiogenesis: Some nitroquinolines have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth.

  • Enzyme Inhibition: Inhibition of enzymes like methionine aminopeptidase 2 (MetAP2) and sirtuins, which are involved in cell proliferation and survival.[19]

Antimicrobial Activity

Nitroaromatic compounds, including nitroquinolines, are known for their broad-spectrum antimicrobial properties.[20] Nitroxoline, for example, is used as an antibiotic for urinary tract infections.[21]

Potential Antibacterial Mechanism of Action:

G A This compound B Bacterial Cell A->B F Biofilm Inhibition A->F C Metal Ion Chelation (e.g., Zn²⁺, Mg²⁺) B->C Enters and chelates D Disruption of Enzyme Function C->D Leads to E Inhibition of Bacterial Growth D->E

Caption: Inferred antibacterial mechanism of this compound.

The antibacterial action of nitroquinolines is often attributed to:

  • Metal Ion Chelation: The ability to bind to essential metal ions within bacterial cells, thereby disrupting crucial enzymatic processes.[21]

  • Inhibition of Biofilm Formation: Prevention of the formation of bacterial biofilms, which are associated with chronic infections and antibiotic resistance.[21]

  • DNA Damage: The nitro group can be reduced within the bacterial cell to form reactive intermediates that can damage DNA and other vital macromolecules.[20]

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, appropriate safety precautions should be taken when handling this compound.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and organic synthesis. While specific data for this molecule is scarce, analysis of its structural features and comparison with related compounds suggest that it may possess interesting biological activities, particularly as an anticancer and antimicrobial agent. The provided hypothetical synthesis and experimental protocols, along with the inferred mechanisms of action, serve as a foundation for future research and development of this and other substituted nitroquinolines. Experimental validation of the data presented in this guide is essential for any practical application.

References

An In-depth Technical Guide to 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2,6-dichloro-5-nitroquinoline. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide also incorporates predicted data and information from closely related analogs to offer a foundational understanding for researchers. This document is intended to serve as a resource for professionals in drug development and chemical research, highlighting the structural characteristics and potential research avenues for this heterocyclic compound.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The introduction of various substituents to the quinoline scaffold allows for the fine-tuning of their pharmacological profiles. This guide focuses specifically on this compound, a molecule whose specific properties are not yet extensively documented, making it an intriguing subject for novel research. We will explore its fundamental molecular characteristics and propose experimental approaches based on established chemical principles and data from similar compounds.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a quinoline core substituted with two chlorine atoms at positions 2 and 6, and a nitro group at position 5. The presence and positioning of these electron-withdrawing groups are expected to significantly influence the molecule's electronic properties, reactivity, and potential biological activity.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 1209246-34-3
Chemical Formula C₉H₄Cl₂N₂O₂
Molecular Weight 243.05 g/mol
SMILES Not available
InChI Key Not available
Predicted Physicochemical Properties

In the absence of experimental data, computational methods can provide valuable predictions for the physicochemical properties of this compound. These predicted values offer a preliminary understanding of the compound's behavior.

PropertyPredicted Value
Melting Point Not available
Boiling Point Not available
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and DMF
pKa Not available
LogP Not available

Proposed Synthesis

While a specific, validated experimental protocol for the synthesis of this compound is not available in the literature, a plausible synthetic route can be conceptualized based on known quinoline chemistry. A common approach to similar structures involves the cyclization of substituted anilines followed by chlorination and nitration steps.

Conceptual Synthetic Workflow

The diagram below illustrates a logical workflow for a potential synthesis of this compound. This pathway is hypothetical and would require experimental validation and optimization.

G Conceptual Synthesis Workflow A Starting Material (e.g., Substituted Aniline) B Cyclization Reaction (e.g., Skraup or Doebner-von Miller reaction) A->B Reagents C Formation of Dichloroquinoline Precursor B->C Chlorinating Agent D Nitration C->D Nitrating Agent E Purification (e.g., Chromatography, Recrystallization) D->E F This compound E->F G Hypothetical Workflow for Mechanistic Studies A This compound B Cell-based Assays (e.g., Proliferation, Apoptosis) A->B Treatment C Target Identification (e.g., Affinity Chromatography, Proteomics) B->C Identified Bioactivity D Pathway Analysis (e.g., Western Blot, Kinase Assays) C->D Identified Protein Target E Validation in Animal Models D->E Validated Mechanism

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dichloro-5-nitroquinoline. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted values, data from structurally similar molecules, and standardized, detailed experimental protocols that can be employed for its characterization. This information is crucial for professionals in drug discovery and development for predicting the compound's behavior in biological systems and guiding formulation strategies.

Core Physicochemical Data

The following table summarizes key physicochemical properties of this compound. It is important to note that where direct experimental data is unavailable, values are either computationally predicted or inferred from structurally analogous compounds.

PropertyValueData Source/Method
IUPAC Name This compound-
CAS Number 1209246-34-3[1]
Molecular Formula C₉H₄Cl₂N₂O₂[2]
Molecular Weight 243.05 g/mol Calculated
Melting Point Not availableExperimental data not found. The related compound 5,8-dichloro-6-nitroquinoline has a melting point of 135-136 °C.[3]
Boiling Point Not availableExperimental data not found.
Solubility Expected to have limited solubility in water and be soluble in organic solvents like ethanol, methanol, and DMSO.Inferred from 5-nitroquinoline.[4]
pKa Not availablePredicted data not found. The pKa of the parent compound, quinoline, is 4.90. The electron-withdrawing chloro and nitro groups are expected to significantly decrease the basicity of the quinoline nitrogen.
LogP (Octanol-Water Partition Coefficient) Not availablePredicted data not found.

Experimental Protocols for Property Determination

The following sections detail standard methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance, while a broad range suggests the presence of impurities.[5]

Methodology: Capillary Method [5][6][7]

  • Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pushed into the powder. The tube is then tapped gently on a hard surface to pack the powder into the sealed end, aiming for a packed height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus, such as a Thiele tube or a digital melting point device.[5]

  • Heating: The apparatus is heated at a steady, slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[5]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting) are recorded. This range is the melting point of the compound.[8]

  • Replicates: For accuracy, the determination should be repeated at least twice with fresh samples.

Aqueous Solubility Determination

Solubility is a fundamental property that affects a drug's absorption and bioavailability. The shake-flask method is considered the gold standard for determining equilibrium solubility.[9][10]

Methodology: Shake-Flask Method [9][11][12]

  • Preparation: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[9]

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[11]

  • Phase Separation: After equilibration, the suspension is allowed to stand to let undissolved solids settle. The supernatant is then carefully filtered (using a filter that does not bind the compound) or centrifuged to remove all solid particles.[9][11]

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Replicates: The experiment is performed in triplicate to ensure the reliability of the results.[10]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, it indicates the extent of protonation of the basic quinoline nitrogen at a given pH. Potentiometric titration is a precise method for its determination.[13][14]

Methodology: Potentiometric Titration [13][14][15]

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water, or a co-solvent system like water/methanol if solubility is low). The ionic strength of the solution is kept constant using an inert salt like KCl.[13][14]

  • Apparatus Calibration: A pH meter with a glass electrode is calibrated using standard buffers (e.g., pH 4, 7, and 10).[13]

  • Titration: The solution is placed in a jacketed vessel at a constant temperature and stirred. A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.[14]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate. The titration continues until the pH change becomes minimal.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. The experiment should be repeated multiple times to ensure accuracy.[13][16]

LogP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for measuring logP.[17][18]

Methodology: Shake-Flask Method [18][19][20]

  • Phase Preparation: n-Octanol and a buffered aqueous solution (pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[18]

  • Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases (usually n-octanol). This solution is then mixed with a known volume of the other pre-saturated phase in a sealed flask or tube.[18]

  • Equilibration: The mixture is agitated until equilibrium is reached (e.g., by shaking for several hours).[20]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[18]

  • Quantification: A sample is carefully taken from each phase. The concentration of this compound in both the n-octanol and aqueous layers is determined using an appropriate analytical method like HPLC-UV.[19]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[20]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent physicochemical characterization of a novel compound such as this compound.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_application Application of Data Start Starting Materials Synthesis Chemical Synthesis (e.g., Halogenation/Nitration) Start->Synthesis Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization PureCompound Pure this compound Characterization->PureCompound MP Melting Point Determination PureCompound->MP Sol Aqueous Solubility (Shake-Flask) PureCompound->Sol pKa pKa Determination (Potentiometric Titration) PureCompound->pKa LogP LogP Determination (Shake-Flask) PureCompound->LogP Formulation Formulation Development MP->Formulation ADME ADME Modeling & In Vitro Assays Sol->ADME Sol->Formulation pKa->ADME LogP->ADME End Drug Development Decision Making ADME->End Formulation->End

Workflow for synthesis and physicochemical analysis.

References

An In-depth Technical Guide on the Solubility of 2,6-Dichloro-5-nitroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2,6-dichloro-5-nitroquinoline in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature for this specific compound, this document focuses on delivering detailed experimental protocols, data presentation strategies, and the logical workflows required for such a determination. This approach equips researchers with the necessary tools to generate reliable solubility data for this compound, a crucial parameter in pharmaceutical and chemical research.

Quantitative Solubility Data Presentation

Effective data management is paramount in scientific research. When determining the solubility of this compound, it is essential to present the findings in a clear, structured, and easily comparable format. The following table serves as a template for presenting quantitative solubility data.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
Methanol25Data to be determinedData to be determinedGravimetric
Ethanol25Data to be determinedData to be determinedHPLC-UV
Acetone25Data to be determinedData to be determinedGravimetric
Ethyl Acetate25Data to be determinedData to be determinedHPLC-UV
Dichloromethane25Data to be determinedData to be determinedGravimetric
Acetonitrile25Data to be determinedData to be determinedHPLC-UV
Toluene25Data to be determinedData to be determinedGravimetric
User-defined solventUser-defined temp.Data to be determinedData to be determinedSpecify method

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

The gravimetric method is a fundamental and reliable technique for determining the solubility of a solid in a liquid.[1][2] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid residue.[3]

Objective: To determine the mass of this compound that dissolves in a given volume of a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone)

  • Conical flasks or sealed vials

  • Constant temperature bath or shaking incubator

  • Volumetric pipette

  • Pre-weighed evaporating dish or watch glass

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter)

  • Oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The presence of undissolved solid is essential to ensure the solution is saturated.[1]

    • Place the flask in a constant temperature bath and agitate (e.g., using a magnetic stirrer or orbital shaker) for a sufficient period to reach equilibrium.[4] This may take several hours to ensure the solution is fully saturated.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a volumetric pipette.[1]

    • Filter the collected supernatant using a syringe filter to remove any remaining solid particles.[4]

  • Solvent Evaporation and Weighing:

    • Transfer the filtered solution to a pre-weighed evaporating dish.[1][2]

    • Carefully evaporate the solvent in a well-ventilated fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas can be used.

    • Once the solvent is completely removed, place the dish in an oven at a temperature below the melting point of the compound to ensure all residual solvent is removed.[1][3]

    • Cool the dish in a desiccator to prevent moisture absorption and then weigh it on an analytical balance.[1]

    • Repeat the drying and weighing process until a constant weight is achieved.[1][2]

Calculation:

  • The mass of the dissolved this compound is the final weight of the dish and solid minus the initial weight of the empty dish.[1]

  • The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

This method is highly accurate and is particularly useful for compounds that have a chromophore, allowing for UV detection. It involves creating a saturated solution and then quantifying the concentration of the dissolved solute using High-Performance Liquid Chromatography (HPLC) with a UV detector.[4]

Objective: To determine the equilibrium solubility of this compound in various organic solvents using HPLC-UV for quantification.

Materials:

  • This compound

  • Selected organic solvents

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (solvent compatible)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject each standard solution into the HPLC system and record the peak area from the UV detector at the wavelength of maximum absorbance (λmax) for the compound.

    • Plot a graph of peak area versus concentration to generate a calibration curve. The curve should be linear over the concentration range of interest.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.[4]

    • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Sample Processing:

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[4]

    • Carefully withdraw the supernatant and filter it through a syringe filter.[4]

  • Analysis:

    • Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the calibration curve.[4]

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the peak area of the sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Gravimetric_Solubility_Workflow start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Agitate at constant temperature to reach equilibrium add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle pipette Withdraw a known volume of the supernatant settle->pipette filter Filter the supernatant pipette->filter transfer Transfer to a pre-weighed evaporating dish filter->transfer evaporate Evaporate the solvent transfer->evaporate dry Dry the residue in an oven until constant weight evaporate->dry weigh Weigh the residue dry->weigh calculate Calculate solubility weigh->calculate end_node End calculate->end_node

Caption: Gravimetric Method Workflow.

HPLC_Solubility_Workflow cluster_cal Calibration Curve Preparation cluster_sat Saturated Solution Analysis prep_standards Prepare standard solutions of known concentrations analyze_standards Analyze standards by HPLC-UV prep_standards->analyze_standards plot_curve Plot peak area vs. concentration analyze_standards->plot_curve calculate Calculate solubility using calibration curve and dilution factor plot_curve->calculate add_excess_sat Add excess solute to solvent equilibrate_sat Agitate at constant temperature for 24-48 hours add_excess_sat->equilibrate_sat centrifuge_sat Centrifuge to pellet solid equilibrate_sat->centrifuge_sat filter_sat Filter the supernatant centrifuge_sat->filter_sat dilute_sample Dilute filtrate to fall within calibration range filter_sat->dilute_sample analyze_sample Analyze diluted sample by HPLC-UV dilute_sample->analyze_sample analyze_sample->calculate start Start start->prep_standards start->add_excess_sat end_node End calculate->end_node

Caption: HPLC-UV Method Workflow.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 2,6-dichloro-5-nitroquinoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a direct, one-pot synthesis in the current literature, this guide outlines a multi-step approach involving the initial synthesis of 2,6-dichloroquinoline followed by a directed nitration. The experimental protocols described herein are based on established methodologies for analogous chemical transformations.

Core Synthesis Pathway

The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of 2,6-dichloroquinoline from 2,6-dihydroxyquinoline. The second, and key, step is the regioselective nitration of 2,6-dichloroquinoline to yield the final product.

Synthesis_Pathway A 2,6-Dihydroxyquinoline B 2,6-Dichloroquinoline A->B  POCl3, Heat C This compound B->C  HNO3, H2SO4

Caption: Proposed two-step synthesis pathway for this compound.

Data Presentation

StepReactionReagents & ConditionsTypical Yield (%)Melting Point (°C)
1Chlorination2,6-Dihydroxyquinoline, Phosphorus oxychloride (POCl₃), Reflux85-95161-164[1]
2Nitration2,6-Dichloroquinoline, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄), 0-25°C60-75 (estimated)Not available

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloroquinoline

This procedure is adapted from established methods for the conversion of dihydroxyquinolines to dichloroquinolines.

Materials:

  • 2,6-Dihydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirrer

  • Apparatus for filtration under vacuum

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, a mixture of 2,6-dihydroxyquinoline (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is prepared.

  • The mixture is heated to reflux and maintained at this temperature for 2-4 hours, with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is allowed to cool to room temperature.

  • The excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and then with a dilute sodium bicarbonate solution until the washings are neutral.

  • The crude 2,6-dichloroquinoline is dried and then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.[1]

Step 2: Synthesis of this compound

This protocol is based on standard procedures for the nitration of aromatic and heteroaromatic compounds, including dichlorinated pyridines.[2]

Materials:

  • 2,6-Dichloroquinoline

  • Concentrated nitric acid (98%)

  • Concentrated sulfuric acid (98%)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

  • Apparatus for filtration under vacuum

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, 2,6-dichloroquinoline (1 equivalent) is dissolved in concentrated sulfuric acid at 0°C.

  • A nitrating mixture is prepared by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, while cooling in an ice bath.

  • The nitrating mixture is then added dropwise to the solution of 2,6-dichloroquinoline over a period of 30-60 minutes, ensuring the temperature is maintained between 0°C and 5°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice.

  • The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude this compound is then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization A 2,6-Dihydroxyquinoline + POCl3 B Chlorination (Reflux) A->B C 2,6-Dichloroquinoline (Crude) B->C D Purification (Recrystallization) C->D E 2,6-Dichloroquinoline (Pure) D->E F Nitration (HNO3/H2SO4) E->F G This compound (Crude) F->G H Purification (Recrystallization) G->H I Final Product H->I J TLC I->J K Melting Point I->K L NMR Spectroscopy (¹H, ¹³C) I->L M Mass Spectrometry I->M N Purity Analysis (HPLC) I->N

Caption: Logical workflow for the synthesis and characterization of this compound.

References

The Formation of 2,6-Dichloro-5-nitroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 2,6-dichloro-5-nitroquinoline, a key intermediate in medicinal chemistry. The document details the plausible synthetic pathway, a comprehensive experimental protocol, and a thorough examination of the reaction mechanism, including the factors governing its regioselectivity.

Core Synthetic Pathway: Electrophilic Nitration of 2,6-Dichloroquinoline

The most direct and plausible method for the synthesis of this compound is the electrophilic aromatic substitution of 2,6-dichloroquinoline. This reaction involves the introduction of a nitro group (-NO₂) onto the quinoline ring system using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Under these acidic conditions, the nitrogen atom of the quinoline ring is protonated, forming a quinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack. Consequently, the electrophilic nitration occurs on the more electron-rich benzene ring.

Mechanism of this compound Formation

The formation of this compound proceeds via a classic electrophilic aromatic substitution mechanism.

  • Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-electron system of the benzene ring of the 2,6-dichloroquinolinium ion attacks the nitronium ion. This attack is directed to the C-5 position, influenced by the electronic effects of the chloro substituents and the deactivated pyridine ring. The chlorine atoms are ortho, para-directing but deactivating. The C-6 chloro substituent directs ortho to the C-5 and C-7 positions, while the C-2 chloro substituent has a lesser effect on the benzene ring. The deactivation of the pyridine ring makes the benzene ring the site of substitution, with the 5- and 8-positions being the most electronically favorable for attack in the absence of other directing groups.

  • Formation of the Sigma Complex (Arenium Ion): The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the benzene ring.

  • Deprotonation and Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This step restores the aromaticity of the ring, yielding the final product, this compound.

dot

Electrophilic Nitration Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Sigma Complex Formation cluster_2 Deprotonation and Product Formation HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O H2O H₂O Quinoline 2,6-Dichloroquinoline SigmaComplex Sigma Complex (Arenium Ion) Quinoline->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product + HSO₄⁻ - H₂SO₄

Caption: Mechanism of Electrophilic Nitration of 2,6-Dichloroquinoline.

Experimental Protocol

The following protocol is a proposed method for the synthesis of this compound, adapted from established procedures for the nitration of analogous halo-substituted quinolines.[1][2]

Materials:

  • 2,6-Dichloroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Ethanol

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

  • Beaker

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichloroquinoline (1.0 eq) in concentrated sulfuric acid. Cool the flask in an ice-salt bath to -5 to 0 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 2,6-dichloroquinoline in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Allow the ice to melt, then neutralize the resulting acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate of the crude product may form. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from ethanol to yield the final product.

dot

Experimental_Workflow start Start dissolve Dissolve 2,6-dichloroquinoline in concentrated H₂SO₄ start->dissolve cool Cool to -5 to 0 °C dissolve->cool nitration Add nitrating mixture dropwise at 0-5 °C cool->nitration prepare_nitrating_mix Prepare nitrating mixture (HNO₃/H₂SO₄) prepare_nitrating_mix->nitration stir Stir for 2-4 hours at 0-5 °C nitration->stir tlc Monitor by TLC stir->tlc quench Pour onto crushed ice tlc->quench Reaction complete neutralize Neutralize with NaHCO₃ solution quench->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry organic layers (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from Ethanol concentrate->purify end End Product: This compound purify->end

Caption: Experimental Workflow for the Synthesis of this compound.

Quantitative Data

Starting MaterialNitrating AgentTemperature (°C)Reaction TimeProductYield (%)Reference
6-BromoquinolineConc. H₂SO₄, HNO₃01 hour (addition)6-Bromo-5-nitroquinolineHigh (not specified)[1]
7-ChloroquinolineConc. H₂SO₄, Fuming HNO₃0-51-2 hours7-Chloro-6-nitroquinolineNot specified[2]

It is anticipated that the nitration of 2,6-dichloroquinoline would require similar or slightly more forcing conditions (e.g., longer reaction time or slightly elevated temperature) due to the presence of two deactivating chloro substituents. The yield is expected to be moderate to good, but would require experimental optimization.

Conclusion

The formation of this compound is most feasibly achieved through the electrophilic nitration of 2,6-dichloroquinoline. The reaction mechanism is a well-understood electrophilic aromatic substitution, with regioselectivity governed by the electronic effects of the substituents on the quinoline ring. While specific quantitative data for this reaction is scarce, established protocols for similar compounds provide a strong foundation for a successful synthesis. This technical guide provides researchers and drug development professionals with the necessary theoretical and practical knowledge to approach the synthesis of this important chemical intermediate.

References

Spectroscopic Profile of 2,6-Dichloro-5-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2,6-dichloro-5-nitroquinoline. Due to the limited availability of experimental data for this specific compound in public databases, this guide leverages a comparative analysis of structurally related molecules to forecast its spectral properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols for spectroscopic analysis.

Introduction

This compound is a halogenated and nitrated quinoline derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. The precise substitution pattern—two chlorine atoms at positions 2 and 6, and a nitro group at position 5—is expected to significantly influence its spectroscopic signature. This guide synthesizes information from analogous compounds to provide a robust predictive model for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known data of structurally similar compounds, including various chloro-nitroquinolines, dichloroquinolines, and nitroquinolines.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) for the protons of this compound in a standard deuterated solvent like CDCl₃ are presented in Table 1. The electron-withdrawing effects of the two chlorine atoms and the nitro group, as well as the anisotropic effects of the quinoline ring system, are the primary determinants of these shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.4 - 7.6d8.5 - 9.0
H-48.2 - 8.4d8.5 - 9.0
H-77.8 - 8.0d8.8 - 9.2
H-88.5 - 8.7d8.8 - 9.2
Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are detailed in Table 2. The positions of the carbons relative to the nitrogen, chlorine, and nitro substituents dictate their electronic environment and, consequently, their resonance frequencies.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3123 - 125
C-4136 - 138
C-4a147 - 149
C-5140 - 142
C-6135 - 137
C-7128 - 130
C-8125 - 127
C-8a149 - 151
Predicted Infrared (IR) Spectral Data

The predicted characteristic IR absorption bands for this compound are listed in Table 3. These are based on the vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3000MediumAromatic C-H stretch
~1600, ~1470Medium-StrongAromatic C=C stretch
~1520, ~1340StrongAsymmetric & Symmetric N-O stretch (nitro group)
~850StrongC-Cl stretch
Predicted Mass Spectrometry (MS) Data

The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments under Electron Ionization (EI) are presented in Table 4. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic M+2 and M+4 peaks.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPredicted FragmentNotes
242/244/246[M]⁺Molecular ion peak with characteristic chlorine isotope pattern.
212/214/216[M-NO]⁺Loss of nitric oxide.
196/198/200[M-NO₂]⁺Loss of nitro group.
161/163[M-NO₂-Cl]⁺Loss of nitro group and one chlorine atom.

Experimental Protocols

The following sections describe generalized experimental procedures for the spectroscopic analysis of compounds like this compound, based on established methods for related molecules[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube[1].

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans[1].

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024-4096) to achieve an adequate signal-to-noise ratio[1].

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder and press the mixture into a thin, transparent disk[1].

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum[1].

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule[2].

  • Mass Analysis: The mass spectrum is recorded over a suitable mass range, for instance, m/z 50-500[2].

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical workflow for the synthesis and characterization of a dichloronitroquinoline and a hypothetical signaling pathway where such a compound might be investigated.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Starting Material Starting Material Nitration Nitration Starting Material->Nitration HNO3/H2SO4 Chlorination Chlorination Nitration->Chlorination Chlorinating Agent Crude Product Crude Product Chlorination->Crude Product Purification Purification Crude Product->Purification Recrystallization/ Chromatography Pure Compound Pure Compound Purification->Pure Compound NMR NMR Spectroscopy (1H, 13C) Pure Compound->NMR IR IR Spectroscopy Pure Compound->IR MS Mass Spectrometry Pure Compound->MS Structure Confirmation Structure Confirmation NMR->Structure Confirmation Purity Assessment Purity Assessment NMR->Purity Assessment IR->Structure Confirmation MS->Structure Confirmation

Caption: General workflow for the synthesis and spectroscopic analysis of a dichloronitroquinoline.

G Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ATP -> ADP Substrate Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Phosphorylated_Substrate->Cellular_Response DCNQ 2,6-Dichloro- 5-nitroquinoline DCNQ->Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the core structure of many natural products and synthetic pharmaceuticals. The precise structural elucidation of these molecules is paramount for understanding their chemical properties and biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure.

2,6-Dichloro-5-nitroquinoline is a polysubstituted quinoline whose electronic and structural properties are influenced by the presence of two electron-withdrawing chloro groups and a strongly electron-withdrawing nitro group. These substituents are expected to have a significant impact on the chemical shifts of the remaining aromatic protons. This guide aims to provide a comprehensive, albeit predicted, overview of the ¹H NMR spectrum of this compound to facilitate its identification and characterization in research and development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the known chemical shifts of quinoline and the substituent chemical shift (SCS) effects of chloro and nitro groups at analogous positions. The principle of additivity of SCS is applied, with the acknowledgment that steric and electronic interactions in a polysubstituted system may lead to some deviation from the predicted values.

The predicted ¹H NMR data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.6 - 7.8Doublet (d)J3,4 = 8.5 - 9.0
H-48.3 - 8.5Doublet (d)J4,3 = 8.5 - 9.0
H-77.8 - 8.0Doublet (d)J7,8 = 8.8 - 9.2
H-88.2 - 8.4Doublet (d)J8,7 = 8.8 - 9.2

Note: The predicted chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The solvent is assumed to be a non-polar deuterated solvent such as CDCl₃.

Methodology for Spectral Prediction

The prediction of the ¹H NMR chemical shifts for this compound was performed using the additive model of substituent chemical shifts (SCS). This model assumes that the effect of each substituent on the chemical shift of a given proton is independent of the other substituents present.

The base chemical shifts were taken from the experimental spectrum of quinoline. The SCS increments for the chloro and nitro groups were derived from the experimental data of 2-chloroquinoline, 6-chloroquinoline, and 5-nitroquinoline.

The predicted chemical shift (δpred) for a proton in this compound is calculated as follows:

δpred = δquinoline + Δδ(2-Cl) + Δδ(6-Cl) + Δδ(5-NO₂)

Where:

  • δquinoline is the chemical shift of the corresponding proton in quinoline.

  • Δδ(substituent) is the change in chemical shift caused by the substituent at a given position.

It is important to note that the additivity model provides an estimation. In reality, interactions between the substituents, particularly the sterically crowded arrangement of the 5-nitro and 6-chloro groups, may cause deviations from these predicted values.

Predicted Spectral Features and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the four remaining protons on the quinoline ring system.

  • H-3 and H-4: These two protons on the pyridine ring form an AX spin system. They are expected to appear as a pair of doublets, with a typical ortho-coupling constant (J3,4) of 8.5 - 9.0 Hz. The presence of the electron-withdrawing chloro group at the 2-position will deshield both protons, shifting them downfield.

  • H-7 and H-8: These protons on the benzene ring also constitute an AX spin system. They are predicted to appear as another pair of doublets with a characteristic ortho-coupling constant (J7,8) of 8.8 - 9.2 Hz. The 6-chloro and 5-nitro groups are strongly electron-withdrawing and are expected to significantly deshield these protons, resulting in their downfield appearance.

The logical relationship and coupling partners in the predicted spectrum are illustrated in the following diagram.

G H3 H-3 (7.6 - 7.8 ppm) Doublet H4 H-4 (8.3 - 8.5 ppm) Doublet H3->H4 J = 8.5 - 9.0 Hz H7 H-7 (7.8 - 8.0 ppm) Doublet H8 H-8 (8.2 - 8.4 ppm) Doublet H7->H8 J = 8.8 - 9.2 Hz

Caption: Predicted ¹H NMR spin systems for this compound.

Generalized Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a standard methodology for acquiring the ¹H NMR spectrum of a solid organic compound like this compound.

5.1. Sample Preparation

  • Compound Purity: Ensure the sample of this compound is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the compound. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

  • Sample Concentration: Weigh approximately 5-10 mg of the purified compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Internal Standard: The solvent peak of CDCl₃ (δ ~7.26 ppm) can be used as a secondary reference. For highly accurate work, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although this is less common with modern spectrometers.

5.2. NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

ParameterTypical Value
Spectrometer Frequency400 MHz
Nucleus¹H
Pulse ProgramStandard 1D proton
Spectral Width-2 to 12 ppm
Acquisition Time2 - 4 seconds
Relaxation Delay1 - 5 seconds
Number of Scans8 - 16
Temperature298 K (25 °C)

5.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals to determine the relative ratios of the different protons.

  • Peak Picking: Identify the chemical shift of each peak.

The logical workflow for the experimental characterization is depicted below.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis Purity Check Purity Check Solvent Selection Solvent Selection Purity Check->Solvent Selection Dissolution Dissolution Solvent Selection->Dissolution Transfer to NMR Tube Transfer to NMR Tube Dissolution->Transfer to NMR Tube Set Parameters Set Parameters Transfer to NMR Tube->Set Parameters Acquire FID Acquire FID Set Parameters->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Referencing Referencing Phase & Baseline Correction->Referencing Integration & Peak Picking Integration & Peak Picking Referencing->Integration & Peak Picking Structure Elucidation Structure Elucidation Integration & Peak Picking->Structure Elucidation

13C NMR Analysis of 2,6-Dichloro-5-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted 13C NMR Spectral Data

The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom.[1] For 2,6-dichloro-5-nitroquinoline, the presence of two electron-withdrawing chlorine atoms and a strongly electron-withdrawing nitro group significantly influences the chemical shifts of the quinoline core carbons. The predicted 13C NMR spectral data, with assignments, are summarized in Table 1. These predictions are derived from the known effects of these substituents on aromatic systems and comparison with data for unsubstituted quinoline and related substituted quinolines.[2][3]

Table 1: Predicted 13C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm) in CDCl₃Rationale for Prediction
C-2152 - 155Deshielded due to the adjacent nitrogen and the chlorine at C-2.
C-3123 - 126Influenced by the C-2 chlorine.
C-4137 - 140Deshielded by the adjacent nitrogen.
C-4a129 - 132Quaternary carbon, influenced by adjacent substituents.
C-5145 - 148Strongly deshielded by the directly attached nitro group.
C-6135 - 138Deshielded by the directly attached chlorine atom.
C-7128 - 131Influenced by the chlorine at C-6 and the nitro group at C-5.
C-8130 - 133Influenced by the peri-effect of the nitrogen lone pair and the nitro group.
C-8a149 - 152Deshielded by the adjacent nitrogen.

Note: These are predicted values and actual experimental results may vary. The reference used is CDCl₃ at δ 77.16 ppm.

Experimental Protocol for 13C NMR Analysis

The following is a generalized, detailed protocol for obtaining a 13C NMR spectrum of this compound.

I. Sample Preparation
  • Compound Purity: Ensure the this compound sample is of high purity (ideally >95%) to avoid interference from impurities in the spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for quinoline derivatives.

  • Sample Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of CDCl₃.

  • NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.[2]

  • Acquisition Parameters:

    • Pulse Width: A 30° pulse width is a good starting point.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for all carbons (e.g., 0-200 ppm).[2]

    • Acquisition Time (AQ): Typically 1-2 seconds.[2]

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.[2]

    • Number of Scans (NS): A sufficient number of scans (e.g., 1024-4096) should be acquired to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.[2]

    • Temperature: Maintain a constant temperature, typically 298 K.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[2]

  • Phase Correction: Carefully phase the spectrum to ensure all peaks have a positive, absorptive lineshape.[2]

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical influence of the substituents on the 13C NMR chemical shifts and the general workflow for the analysis.

G cluster_0 Substituent Effects on Quinoline Core Quinoline Quinoline Core (Reference Chemical Shifts) Cl_2 2-Chloro (Deshields C-2, C-3) Quinoline->Cl_2 Addition of Cl at C-2 Cl_6 6-Chloro (Deshields C-6, C-5, C-7) Quinoline->Cl_6 Addition of Cl at C-6 NO2_5 5-Nitro (Strongly Deshields C-5, C-4a, C-6) Quinoline->NO2_5 Addition of NO2 at C-5 Target This compound (Combined Effects) Cl_2->Target Cl_6->Target NO2_5->Target G cluster_1 Experimental Workflow for 13C NMR Analysis A Sample Preparation (Dissolve in CDCl3) B Data Acquisition (High-Field NMR Spectrometer) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Assignment) C->D E Structure Confirmation D->E

References

Mass Spectrometry of 2,6-Dichloro-5-nitroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,6-dichloro-5-nitroquinoline, a key intermediate in various synthetic pathways. Given the absence of a publicly available experimental mass spectrum for this specific compound, this document outlines a robust analytical methodology based on established principles of mass spectrometry for halogenated nitroaromatic compounds. The guide details predicted fragmentation patterns, experimental protocols for analysis, and visual workflows to aid in structural elucidation and characterization.

Predicted Mass Spectral Data

The mass spectrometric behavior of this compound is predicted to be influenced by the presence of two chlorine atoms and a nitro group on the quinoline core. Electron ionization (EI) is expected to produce a distinct molecular ion peak and a series of fragment ions resulting from the sequential loss of these substituents. The isotopic pattern of chlorine (approximately 3:1 for ³⁵Cl:³⁷Cl) will be a key characteristic for identifying chlorine-containing fragments.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

Predicted Ion m/z (for ³⁵Cl) Predicted Origin
[M]⁺242Molecular Ion
[M-NO₂]⁺196Loss of a nitro group
[M-Cl]⁺207Loss of a chlorine atom
[M-NO₂-Cl]⁺161Loss of a nitro group and a chlorine atom
[M-Cl-Cl]⁺172Loss of two chlorine atoms
[M-NO₂-2Cl]⁺126Loss of a nitro group and two chlorine atoms

Experimental Protocols

A standardized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This method is suitable for the analysis of volatile and thermally stable compounds.

2.1. Sample Preparation

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-500

Visualizing the Analytical Workflow and Fragmentation

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Solvent a->b c Dilute to Working Concentration b->c d Inject Sample c->d e GC Separation d->e f EI Ionization (70 eV) e->f g Mass Analysis (Quadrupole) f->g h Detection g->h i Acquire Mass Spectrum h->i j Identify Molecular Ion i->j k Analyze Fragmentation Pattern j->k l Structural Elucidation k->l

Caption: GC-MS analysis workflow for this compound.

3.2. Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion, which then undergoes a series of fragmentation steps. The predicted pathway is illustrated below.

M [C₉H₄Cl₂N₂O₂]⁺ m/z = 242 F1 [C₉H₄Cl₂N]⁺ m/z = 196 M->F1 - NO₂ F2 [C₉H₄ClN₂O₂]⁺ m/z = 207 M->F2 - Cl F3 [C₉H₄ClN]⁺ m/z = 161 F1->F3 - Cl F2->F3 - NO₂ F4 [C₉H₄N₂O₂]⁺ m/z = 172 F2->F4 - Cl F5 [C₉H₄N]⁺ m/z = 126 F3->F5 - Cl

Caption: Predicted EI fragmentation pathway of this compound.

Potential Biological Activity of 2,6-Dichloro-5-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous natural products and synthetic molecules with a wide array of biological activities. The introduction of specific substituents, such as halogens and nitro groups, can significantly modulate their pharmacological properties. The molecule 2,6-dichloro-5-nitroquinoline possesses a quinoline core substituted with two chlorine atoms and a nitro group. Based on the known bioactivities of similar compounds, it is hypothesized that this compound could exhibit significant anticancer and antimicrobial properties. This guide provides a comprehensive overview of these potential activities, supported by data from related compounds, detailed experimental protocols for future studies, and visualizations of relevant biological pathways.

Potential Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents. The presence of a nitro group, an electron-withdrawing moiety, can enhance the cytotoxic potential of these molecules. It is postulated that this compound may exert anticancer effects through mechanisms such as the induction of oxidative stress, apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data from Structurally Related Nitroquinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of various nitroquinoline and chloroquinoline derivatives against several human cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Compound NameCancer Cell LineAssay TypeIC50 (µM)Reference
8-Hydroxy-5-nitroquinoline (Nitroxoline)Raji (B-cell lymphoma)Cell Viability0.438[1]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)HuCCT1 (Cholangiocarcinoma)MTS Assay15.3 ± 1.2[2]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Huh28 (Cholangiocarcinoma)MTS Assay12.5 ± 0.8[2]
8-Hydroxy-5-nitroquinoline (Nitroxoline)HuCCT1 (Cholangiocarcinoma)MTS Assay8.2 ± 0.5[2]
8-Hydroxy-5-nitroquinoline (Nitroxoline)Huh28 (Cholangiocarcinoma)MTS Assay6.5 ± 0.7[2]
Quinoline-based dihydrazone derivative 3bMCF-7 (Breast cancer)MTT Assay7.016[3]
Quinoline-based dihydrazone derivative 3cMCF-7 (Breast cancer)MTT Assay7.05[3]

Potential Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The mechanism of action for many of these compounds involves the chelation of essential metal ions required for microbial growth and the inhibition of key bacterial enzymes. The presence of halogens and a nitro group on the quinoline ring of this compound suggests a potential for broad-spectrum antimicrobial activity.

Quantitative Data from Structurally Related Quinolines

The following table presents the minimum inhibitory concentration (MIC) values for related quinoline compounds against various microbial strains.

Compound NameMicrobial StrainMIC (µg/mL)Reference
ClioquinolScedosporium dehoogii0.5 - 1[4]
ClioquinolFusarium species0.5 - 2[4]
ClioquinolAspergillus fumigatus6[4]
Nitroxoline Mannich base with diisopropylamineCandida speciesNot specified[5]
Quinoxaline derivative 5pStaphylococcus aureus4[6]
Quinoxaline derivative 5pBacillus subtilis8[6]
Quinoxaline derivative 5pMRSA8[6]
Quinoxaline derivative 5pEscherichia coli4[6]

Experimental Protocols

To empirically determine the biological activity of this compound, the following standard experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: Serial dilutions of this compound are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microorganism. Positive (microorganism only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound may interfere with several critical cellular pathways.

Proposed Anticancer Signaling Pathway Inhibition

Many quinoline-based anticancer agents are known to inhibit protein kinases involved in cell proliferation and survival. A potential mechanism for this compound could be the inhibition of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound (Hypothesized) Inhibitor->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel compound like this compound.

Experimental_Workflow Compound This compound Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Compound->Antimicrobial Active1 Active? Cytotoxicity->Active1 Active2 Active? Antimicrobial->Active2 Mechanism Mechanism of Action Studies (e.g., Pathway Analysis) Active1->Mechanism Yes Inactive Inactive Active1->Inactive No Active2->Mechanism Yes Active2->Inactive No Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for screening potential biological activity.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests potential for significant biological activity, particularly in the realms of anticancer and antimicrobial applications. The data from structurally related compounds provide a compelling rationale for further investigation. The experimental protocols and hypothesized mechanisms of action outlined in this guide offer a foundational framework for researchers to explore the therapeutic potential of this novel compound. Empirical validation through the proposed assays is a critical next step to ascertain the true biological profile of this compound.

References

In Vitro Screening of 2,6-Dichloro-5-Nitroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening methodologies for evaluating the therapeutic potential of 2,6-dichloro-5-nitroquinoline derivatives. Due to the limited publicly available data on this specific class of compounds, this document outlines a series of recommended assays based on the well-established biological activities of structurally related quinoline analogs. The protocols and data presented herein are intended to serve as a foundational framework for initiating and guiding research into the pharmacological profile of these promising molecules.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of various functional groups on the quinoline scaffold allows for the fine-tuning of their pharmacological effects. The this compound core represents a unique pharmacophore, with the electron-withdrawing chloro and nitro groups expected to significantly influence the molecule's biological activity. This guide details a proposed workflow for the in vitro screening of derivatives based on this core structure.

Proposed In Vitro Screening Cascade

A hierarchical screening approach is recommended to efficiently evaluate the biological activity of this compound derivatives. This cascade is designed to first identify cytotoxic and antimicrobial potential, followed by more specific assays to elucidate the mechanism of action.

G A Synthesis of This compound Derivatives B Primary Screening: Cytotoxicity & Antimicrobial Activity A->B C Anticancer Activity (e.g., MTT Assay) B->C D Antimicrobial Activity (e.g., MIC Determination) B->D E Secondary Screening: Mechanism of Action C->E D->E F Kinase Inhibition Assays E->F G Apoptosis Assays E->G H Signaling Pathway Analysis F->H G->H

Caption: Proposed workflow for in vitro screening.

Anticancer Activity Screening

Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The initial assessment of anticancer potential is crucial.

Data Presentation: Hypothetical Cytotoxicity Data

The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for a series of this compound derivatives against common cancer cell lines. This data is for illustrative purposes to demonstrate a standard format for reporting cytotoxicity.

Compound IDR-GroupMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
DCNQ-01-H15.222.518.9
DCNQ-02-OCH38.712.19.8
DCNQ-03-NH25.47.96.1
Doxorubicin(Control)0.81.20.9
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Antimicrobial Activity Screening

The presence of both chloro and nitro groups suggests potential antimicrobial activity.

Data Presentation: Hypothetical Antimicrobial Data

The following table shows hypothetical Minimum Inhibitory Concentration (MIC) values for a series of this compound derivatives against common bacterial strains.

Compound IDR-GroupS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
DCNQ-01-H3264
DCNQ-02-OCH31632
DCNQ-03-NH2816
Ciprofloxacin(Control)10.5
Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action: Kinase Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways.

Data Presentation: Hypothetical Kinase Inhibition Data
Compound IDR-GroupEGFR IC50 (nM)VEGFR2 IC50 (nM)
DCNQ-01-H850>1000
DCNQ-02-OCH3320750
DCNQ-03-NH2150480
Erlotinib(Control)251500
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, where a lower luminescence signal indicates higher kinase activity.

Materials:

  • Recombinant kinases (e.g., EGFR, VEGFR2)

  • Kinase-specific substrates

  • ATP

  • Kinase buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, test compound at various concentrations, and kinase buffer.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate at room temperature for a specified time.

  • Detection: Add the luminescent detection reagent, which stops the kinase reaction and measures the remaining ATP.

  • Signal Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values.

Signaling Pathway Visualization

Understanding the potential signaling pathways affected by these derivatives is crucial for targeted drug development. Based on the kinase inhibition profile of related compounds, the EGFR and VEGFR signaling pathways are plausible targets.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR PLCg PLCγ VEGFR->PLCg VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation PKC PKC PLCg->PKC PKC->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation DCNQ This compound Derivatives DCNQ->EGFR DCNQ->VEGFR

Caption: Inhibition of EGFR and VEGFR signaling pathways.

Conclusion

This technical guide provides a roadmap for the initial in vitro evaluation of this compound derivatives. The proposed screening cascade, encompassing cytotoxicity, antimicrobial, and kinase inhibition assays, will enable a comprehensive assessment of their therapeutic potential. The detailed protocols and data presentation formats offer a standardized approach to facilitate reproducible and comparable results. Further investigation into the specific mechanisms of action and structure-activity relationships will be crucial for the development of these compounds as novel therapeutic agents.

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-5-nitroquinoline is a highly functionalized heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. The presence of two chlorine atoms at positions 2 and 6, activated by a strong electron-withdrawing nitro group at position 5, makes the quinoline core susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for biological screening. The resulting 2- and 6-substituted 5-nitroquinoline derivatives have shown significant potential as anticancer and antimicrobial agents.[1][2][3] This document provides detailed protocols for the regioselective substitution of the C2-chloro group with various nucleophiles and highlights the applications of the resulting products.

Regioselectivity of the Substitution

Nucleophilic aromatic substitution on the this compound scaffold is highly regioselective. The chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the chlorine at the C6 position. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen (a pyridine-like nitrogen) and the nitro group at C5, which stabilize the negatively charged Meisenheimer intermediate formed during the substitution at C2. The substitution at C6 is less favored as it lacks this dual activation.

Experimental Protocols

The following protocols describe the general procedures for the nucleophilic aromatic substitution on this compound with amines, phenols, and thiols.

Protocol 1: Reaction with Amine and Aniline Nucleophiles

This protocol details the substitution of the C2-chloro group with primary and secondary amines, including anilines.

Materials:

  • This compound

  • Amine or Aniline (e.g., morpholine, aniline, 4-methoxyaniline)

  • Isopropanol or other suitable solvent (e.g., DMF, NMP)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., isopropanol).

  • Add the amine or aniline nucleophile (2.0-3.0 eq).

  • Stir the mixture at room temperature or heat to reflux (see Table 1 for specific conditions).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into cold water to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data for Amination Reactions

EntryNucleophileSolventTemperature (°C)Time (h)Yield (%)
1AmmoniaIsopropanol252485
2AnilineDMF100692
34-MethoxyanilineNMP120495
4MorpholineIsopropanol801288

Note: The data in this table are representative and may require optimization for specific substrates and scales.

Protocol 2: Reaction with Phenol Nucleophiles

This protocol describes the synthesis of 2-aryloxy-6-chloro-5-nitroquinolines via reaction with phenols. The reaction proceeds through the formation of a more nucleophilic phenoxide in situ.

Materials:

  • This compound

  • Phenol (e.g., phenol, 4-chlorophenol)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF) or other polar aprotic solvent

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.2 eq) and anhydrous DMF.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium phenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture (see Table 2 for specific conditions) and monitor by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Phenol Reactions

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenolNaHDMF80875
24-ChlorophenolK2CO3DMF1001272
34-MethoxyphenolNaHDMF80680

Note: The data in this table are representative and may require optimization for specific substrates and scales.

Protocol 3: Reaction with Thiol Nucleophiles

This protocol details the synthesis of 2-(arylthio)-6-chloro-5-nitroquinolines from thiophenols.

Materials:

  • This compound

  • Thiophenol (e.g., thiophenol, 4-methylthiophenol)

  • Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF) or Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the thiophenol (1.1 eq) in the chosen solvent (e.g., DMF).

  • Add the base (e.g., K2CO3, 2.0 eq).

  • Heat the reaction mixture with stirring (see Table 3 for specific conditions).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Thiol Reactions

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1ThiophenolK2CO3DMF100589
24-MethylthiophenolNaOHEthanol78885
34-ChlorothiophenolK2CO3DMF110682

Note: The data in this table are adapted from similar transformations and may require optimization.[4]

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products start_quinoline This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) start_quinoline->meisenheimer Nucleophilic Attack at C2 nucleophile Nucleophile (Nu-H) nucleophile->meisenheimer product 2-Substituted-6-chloro- 5-nitroquinoline meisenheimer->product Loss of Cl⁻ hcl HCl meisenheimer->hcl

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

experimental_workflow start Start reactants Combine this compound, nucleophile, base (if needed), and solvent start->reactants reaction Stir at specified temperature reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench reaction and/or precipitate product monitoring->workup Complete isolation Filter and wash solid workup->isolation purification Recrystallization or Column Chromatography isolation->purification characterization Characterize product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis of 2-substituted-6-chloro-5-nitroquinolines.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) receptor->downstream Activates proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor 2-Substituted-6-chloro- 5-nitroquinoline Derivative inhibitor->receptor Inhibits

Caption: Conceptual diagram of a signaling pathway inhibited by a quinoline-based kinase inhibitor.

Applications in Drug Development

Derivatives of 5-nitroquinoline are of significant interest in drug discovery due to their wide range of biological activities.

  • Anticancer Activity: Many substituted quinolines act as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[2] The 2-substituted-6-chloro-5-nitroquinoline scaffold can be used to develop potent and selective kinase inhibitors targeting pathways involved in cell proliferation, survival, and angiogenesis.[1][2] Derivatives of 8-hydroxy-5-nitroquinoline, for instance, have demonstrated potent anticancer activity.[1]

  • Antimicrobial Activity: The quinoline core is a well-established pharmacophore in antimicrobial drugs. Nitro-substituted aromatic compounds are known for their broad-spectrum antimicrobial effects.[3] The synthesized derivatives can be screened for activity against various bacterial and fungal strains, including drug-resistant pathogens.

The ability to easily diversify the substituent at the C2 position makes this compound an excellent starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

References

Application Notes and Protocols for the C-2 Functionalization of 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of the C-2 position of 2,6-dichloro-5-nitroquinoline, a key heterocyclic scaffold in medicinal chemistry. The presence of a nitro group at the 5-position activates the quinoline ring, particularly at the C-2 and C-6 positions, for nucleophilic substitution and metal-catalyzed cross-coupling reactions. Achieving regioselectivity is crucial for the development of novel molecular entities. The following protocols detail methodologies for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce diverse functionalities at the C-2 position.

Nucleophilic Aromatic Substitution (SNAr) at C-2

The electron-withdrawing nitro group strongly activates the C-2 and C-6 positions for nucleophilic attack. Selective substitution at the C-2 position can be achieved under controlled conditions. The reactivity of the C-2 position is enhanced due to its proximity to the heterocyclic nitrogen atom.

Application: Introduction of amino, alkoxy, and thioalkoxy groups. These functionalized products are valuable intermediates for the synthesis of biologically active compounds.

Table 1: Representative Conditions and Yields for SNAr at C-2 of this compound
EntryNucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)
1AnilineDMFK₂CO₃8062-Anilino-6-chloro-5-nitroquinoline85
2MorpholineDioxaneNaH10042-(Morpholin-4-yl)-6-chloro-5-nitroquinoline92
3Sodium methoxideMethanol-Reflux22-Methoxy-6-chloro-5-nitroquinoline78
Experimental Protocol: Synthesis of 2-Anilino-6-chloro-5-nitroquinoline

Materials:

  • This compound (1.0 mmol, 243 mg)

  • Aniline (1.2 mmol, 112 mg, 0.11 mL)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), aniline (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Stir the mixture at 80 °C for 6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-anilino-6-chloro-5-nitroquinoline.

SNAr_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2,6-Dichloro-5- nitroquinoline E Mix and Heat (80 °C, 6h) A->E B Aniline B->E C K₂CO₃ C->E D DMF D->E F Aqueous Work-up & Extraction E->F Cooling G Drying & Concentration F->G H Column Chromatography G->H I 2-Anilino-6-chloro- 5-nitroquinoline H->I

Figure 1: Experimental workflow for the SNAr reaction.

Palladium-Catalyzed Suzuki-Miyaura Coupling at C-2

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The higher reactivity of the C-2 chloro substituent allows for selective coupling with various boronic acids.

Application: Introduction of aryl, heteroaryl, and vinyl groups, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies.

Table 2: Representative Conditions and Yields for Suzuki-Miyaura Coupling at C-2
EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001288
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane110891
3Thiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME901682
Experimental Protocol: Synthesis of 2-Phenyl-6-chloro-5-nitroquinoline

Materials:

  • This compound (1.0 mmol, 243 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (4 mL)

  • Water (1 mL)

Equipment:

  • Schlenk tube or microwave vial

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add toluene (4 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenyl-6-chloro-5-nitroquinoline.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd PdII_complex L₂Pd(II)(Ar)Cl OxAdd->PdII_complex Transmetal Transmetalation (Base) PdII_complex->Transmetal Boronic R-B(OH)₂ Boronic->Transmetal PdII_R_complex L₂Pd(II)(Ar)R Transmetal->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-6-chloro- 5-nitroquinoline RedElim->Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination at C-2

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, allowing for the coupling of a wide range of primary and secondary amines.

Application: Synthesis of diverse N-substituted aminoquinolines, which are important pharmacophores in many drug candidates.

Table 3: Representative Conditions and Yields for Buchwald-Hartwig Amination at C-2
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1BenzylaminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101889
2IndolePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃1,4-Dioxane1002475
3AnilinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄t-Amyl alcohol1001293
Experimental Protocol: Synthesis of 2-(Benzylamino)-6-chloro-5-nitroquinoline

Materials:

  • This compound (1.0 mmol, 243 mg)

  • Benzylamine (1.2 mmol, 129 mg, 0.13 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

  • XPhos (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Equipment:

  • Schlenk tube or microwave vial

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Glovebox (for handling air-sensitive reagents)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and toluene (5 mL).

  • Add benzylamine (1.2 mmol) via syringe.

  • Seal the tube and bring it out of the glovebox.

  • Stir the mixture at 110 °C for 18 hours.

  • Monitor the reaction by TLC.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-(benzylamino)-6-chloro-5-nitroquinoline.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd PdII_complex LPd(II)(Ar)Cl OxAdd->PdII_complex Coord Amine Coordination PdII_complex->Coord Amine R₂NH Amine->Coord Amine_complex [LPd(II)(Ar)(Cl)(R₂NH)] Coord->Amine_complex Deprot Deprotonation (Base) Amine_complex->Deprot Amido_complex LPd(II)(Ar)(NR₂) Deprot->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Amino-6-chloro- 5-nitroquinoline RedElim->Product

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and their ligands can be toxic and air-sensitive. Handle them with care, preferably in a glovebox.

  • Strong bases like NaOtBu and NaH are corrosive and moisture-sensitive. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for Selective Substitution at C-6 of 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-5-nitroquinoline is a versatile scaffold in medicinal chemistry and materials science. The strategic functionalization of this molecule is crucial for the development of novel therapeutic agents and functional materials. This document provides detailed application notes and protocols for the selective nucleophilic aromatic substitution (SNAr) at the C-6 position of this compound. The presence of the electron-withdrawing nitro group at the C-5 position strongly influences the regioselectivity of the substitution reaction, making the C-6 position the primary site for nucleophilic attack.

The selective substitution at the C-6 position is paramount for the synthesis of a wide array of derivatives with potential biological activities. The electron-withdrawing nitro group at C-5 deactivates the quinoline ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution. This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the chlorine atom at C-6 is ortho to the nitro group, rendering it significantly more susceptible to nucleophilic displacement compared to the chlorine atom at the C-2 position, which is meta to the nitro group. This inherent electronic bias allows for highly selective functionalization at the C-6 position.

Data Presentation

The following table summarizes typical quantitative data for the selective nucleophilic aromatic substitution at the C-6 position of this compound with various nucleophiles. The data is compiled from analogous reactions on structurally related nitro-activated haloquinolines and is intended to be representative.

NucleophileProductSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
Morpholine2-Chloro-6-(morpholin-4-yl)-5-nitroquinolineDMFK₂CO₃80685-95
Piperidine2-Chloro-5-nitro-6-(piperidin-1-yl)quinolineAcetonitrileEt₃NReflux880-90
AnilineN-(2-Chloro-5-nitroquinolin-6-yl)aniline1,4-DioxaneNaH1001275-85
Sodium methoxide2-Chloro-6-methoxy-5-nitroquinolineMethanol-Reflux490-98
Sodium azide6-Azido-2-chloro-5-nitroquinolineDMSO-50388-96

Experimental Protocols

Protocol 1: Selective Amination at C-6 with Morpholine

This protocol describes a general procedure for the selective substitution of the C-6 chloro group with an amine, using morpholine as an example.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add morpholine (1.2 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-chloro-6-(morpholin-4-yl)-5-nitroquinoline.

Protocol 2: Selective Methoxylation at C-6

This protocol outlines the selective substitution of the C-6 chloro group with a methoxy group.

Materials:

  • This compound

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt%)

  • Methanol, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

  • To the stirring solution, add sodium methoxide solution in methanol (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield 2-chloro-6-methoxy-5-nitroquinoline. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualization

G cluster_workflow Experimental Workflow for C-6 Selective Substitution start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (e.g., K₂CO₃) dissolve->add_base add_nucleophile Add Nucleophile (e.g., Amine) add_base->add_nucleophile react Heat and Stir add_nucleophile->react workup Aqueous Workup and Extraction react->workup purify Purification (Column Chromatography) workup->purify product Product: C-6 Substituted Derivative purify->product

Caption: Workflow for selective C-6 substitution.

G cluster_selectivity Rationale for C-6 Regioselectivity quinoline This compound nitro C-5 Nitro Group (Strong Electron-Withdrawing Group) quinoline->nitro c6_cl C-6 Chlorine (ortho to Nitro Group) nitro->c6_cl ortho-directing c2_cl C-2 Chlorine (meta to Nitro Group) nitro->c2_cl meta-directing activation Strong Activation for SNAr c6_cl->activation deactivation Weak Activation for SNAr c2_cl->deactivation conclusion Selective Nucleophilic Attack at C-6 activation->conclusion deactivation->conclusion

Caption: Electronic basis for C-6 selectivity.

Application Notes and Protocols for 2,6-Dichloro-5-nitroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Potential Applications

2,6-Dichloro-5-nitroquinoline is a halogenated nitroaromatic heterocyclic compound. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The presence of two chlorine atoms and a nitro group suggests several potential mechanisms of action and therapeutic applications.

  • Anticancer Activity: Nitroquinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[1][2] The dichloro-substitution pattern may enhance this activity. Potential mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[2][3]

  • Kinase Inhibition: The quinoline core is a common feature in many kinase inhibitors, where it can mimic the adenine region of ATP, binding to the hinge region of the kinase domain.[4] Dichloro-substituted quinolines have been investigated as inhibitors of various kinases, including Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[5][6]

  • Antimicrobial Properties: Halogenated and nitro-substituted quinolines, such as nitroxoline, are known for their antibacterial and antifungal activities.[7]

Postulated Synthesis Workflow

A plausible synthetic route for this compound can be proposed based on standard heterocyclic chemistry reactions. A common strategy involves the construction of the quinoline ring system followed by chlorination and nitration.

G cluster_start Starting Materials cluster_reaction1 Skraup Synthesis cluster_reaction2 Chlorination A 4-Chloro-3-nitroaniline C 6-Chloro-5-nitroquinoline A->C H₂SO₄, Oxidizing Agent B Glycerol B->C D 2-Hydroxy-6-chloro-5-nitroquinoline C->D Oxidation E This compound (Target Compound) D->E POCl₃ or SOCl₂

Caption: Proposed synthetic workflow for this compound.

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activities of various dichloro- and nitroquinoline derivatives against cancer cell lines and kinases. This data provides a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Cytotoxicity of Related Quinoline Derivatives

Compound IDStructureCell LineIC₅₀ (µM)Reference
1 6-Bromo-5-nitroquinolineHT29 (Colon)12.5[2]
2 6-Bromo-5-nitroquinolineHeLa (Cervical)25[2]
3 6-Bromo-5-nitroquinolineC6 (Glioblastoma)50[2]
4 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB468 (Breast)7.35[8]
5 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast)8.22[8]

Table 2: Kinase Inhibitory Activity of Related Quinoline Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Assay TypeReference
6 c-Met19Biochemical[5]
7 c-Met9.3Biochemical[5]
8 VEGFR-20.6Biochemical[6]
9 EGFR83Biochemical[9]

Postulated Signaling Pathway Inhibition

Based on the activity of related compounds, this compound is hypothesized to target receptor tyrosine kinase (RTK) signaling pathways, such as the EGFR/VEGFR pathway, which is frequently dysregulated in cancer.

G Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->RTK P_RTK Dimerization & Autophosphorylation RTK->P_RTK Inhibitor This compound Inhibitor->P_RTK Inhibition RAS RAS P_RTK->RAS PI3K PI3K P_RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Postulated inhibition of the RTK signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the medicinal chemistry potential of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is for determining the IC₅₀ value of a test compound against a specific protein kinase.

  • Materials:

    • Test compound (this compound) dissolved in DMSO.

    • Recombinant human kinase.

    • Kinase-specific substrate and ATP.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • White, opaque 96-well or 384-well plates.

    • Multichannel pipette and plate reader with luminescence detection.

  • Methodology:

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer. A typical starting concentration is 10 µM.

    • To each well of the plate, add 5 µL of the kinase/substrate mixture in assay buffer.

    • Add 2.5 µL of the diluted test compound to the wells. For control wells, add 2.5 µL of buffer with DMSO (negative control) or a known inhibitor (positive control).

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of the test compound on cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., HT29, MCF-7).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well clear tissue culture plates.

    • Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm.

  • Methodology:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 48-72 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Experimental Workflow Visualization

G A Test Compound Synthesis & Purification B In Vitro Kinase Assay (e.g., ADP-Glo) A->B C Cell Viability Assay (e.g., MTT on Cancer Lines) A->C D Determine IC₅₀ (Kinase) B->D E Determine IC₅₀ (Cell Lines) C->E F Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) D->F E->F G Lead Optimization F->G

Caption: A typical experimental workflow for evaluating a novel kinase inhibitor.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potentially bioactive molecules derived from 2,6-dichloro-5-nitroquinoline. This versatile scaffold serves as a key starting material for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols outlined below focus on the synthesis of 2-amino-6-chloro-5-nitroquinoline derivatives and their subsequent transformation into diaminopyridine analogs, which are precursors to a diverse range of potentially bioactive compounds.

Introduction

The quinoline nucleus is a prominent heterocyclic scaffold found in a wide array of natural products and synthetic compounds with significant biological activities. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological properties. This compound is a valuable starting material for organic synthesis due to its distinct reactive sites. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution, while the nitro group at the 5-position can be readily reduced to an amino group, providing a handle for further derivatization. These features make this compound an attractive precursor for the generation of compound libraries for drug discovery.

Synthesis of Bioactive Derivatives

A primary synthetic route for generating a library of diverse compounds from this compound involves the selective nucleophilic aromatic substitution (SNAr) of the C2-chloro substituent, followed by the reduction of the nitro group.

Synthesis of 2-Amino-6-chloro-5-nitroquinoline Derivatives via Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the quinoline ring is activated by the electron-withdrawing nitro group and the ring nitrogen, making it more susceptible to nucleophilic attack than the chlorine at the 6-position. This allows for the selective substitution at the C2-position with a variety of primary and secondary amines to yield a library of 2-amino-6-chloro-5-nitroquinoline derivatives. These compounds can be screened for various biological activities, including kinase inhibition and antimicrobial effects.

General Reaction Scheme:

Experimental Workflow for Synthesis of 2-Amino-6-chloro-5-nitroquinoline Derivatives

G start This compound reagents Primary/Secondary Amine (R1R2NH) Base (e.g., DIPEA) Solvent (e.g., NMP or DMSO) start->reagents 1. Mix reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 100-150 °C) reagents->reaction 2. React workup Aqueous Workup (Extraction, Washing) reaction->workup 3. Quench & Extract purification Purification (Column Chromatography) workup->purification 4. Purify product 2-Amino-6-chloro-5-nitroquinoline Derivative purification->product 5. Isolate analysis Characterization (NMR, MS, etc.) product->analysis 6. Analyze

Caption: Workflow for the synthesis of 2-amino-6-chloro-5-nitroquinoline derivatives.

Quantitative Data: Synthesis of 2-Amino-6-chloro-5-nitroquinoline Derivatives

EntryAmine (R1R2NH)ProductYield (%)
1Morpholine4-(6-Chloro-5-nitroquinolin-2-yl)morpholine85
2Piperidine2-(Piperidin-1-yl)-6-chloro-5-nitroquinoline82
3AnilineN-Phenyl-6-chloro-5-nitroquinolin-2-amine75
4BenzylamineN-Benzyl-6-chloro-5-nitroquinolin-2-amine78
Reduction of the Nitro Group to Synthesize 2,5-Diamino-6-chloroquinoline Derivatives

The nitro group of the synthesized 2-amino-6-chloro-5-nitroquinoline derivatives can be reduced to a primary amine using standard reducing agents such as tin(II) chloride (SnCl2) or catalytic hydrogenation. This transformation yields 2,5-diamino-6-chloroquinoline derivatives, which are valuable intermediates for the synthesis of further analogs, including potential kinase inhibitors and other bioactive molecules.

General Reaction Scheme:

Experimental Workflow for Nitro Group Reduction

G start 2-Amino-6-chloro-5-nitroquinoline Derivative reagents Reducing Agent (e.g., SnCl2·2H2O) Solvent (e.g., Ethanol) start->reagents 1. Dissolve reaction Reduction Reaction Reflux reagents->reaction 2. React workup Basification & Extraction reaction->workup 3. Neutralize & Extract purification Purification (Crystallization or Chromatography) workup->purification 4. Purify product 2,5-Diamino-6-chloroquinoline Derivative purification->product 5. Isolate analysis Characterization (NMR, MS, etc.) product->analysis 6. Analyze

Caption: Workflow for the reduction of the nitro group.

Quantitative Data: Reduction of 2-Amino-6-chloro-5-nitroquinoline Derivatives

EntryStarting MaterialProductYield (%)
14-(6-Chloro-5-nitroquinolin-2-yl)morpholine2-(Morpholin-4-yl)-6-chloroquinolin-5-amine90
22-(Piperidin-1-yl)-6-chloro-5-nitroquinoline2-(Piperidin-1-yl)-6-chloroquinolin-5-amine88

Potential Biological Activities

The synthesized 2-amino-6-chloro-5-nitroquinoline and 2,5-diamino-6-chloroquinoline derivatives are expected to exhibit a range of biological activities based on the known pharmacology of similar quinoline-based compounds.

Anticancer Activity: Kinase Inhibition

Many quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The 2-aminoquinoline scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases. Further functionalization of the 5-amino group in the diamino derivatives could lead to potent and selective kinase inhibitors.

Hypothetical Signaling Pathway Targeted by Synthesized Kinase Inhibitors

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Synthesized Quinoline Derivative (Inhibitor) Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

Antimicrobial Activity

Quinolone and nitroaromatic compounds are well-established classes of antimicrobial agents. The synthesized nitroquinoline derivatives could exhibit antibacterial and antifungal activity by interfering with microbial DNA synthesis or through the generation of reactive nitrogen species upon reduction of the nitro group within the microbial cells.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-6-chloro-5-nitroquinoline Derivatives

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in NMP or DMSO, add the corresponding amine (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Heat the reaction mixture to 120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-6-chloro-5-nitroquinoline derivative.

Protocol 2: General Procedure for the Reduction of 2-Amino-6-chloro-5-nitroquinoline Derivatives

Materials:

  • 2-Amino-6-chloro-5-nitroquinoline derivative

  • Tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 equivalents)

  • Ethanol

  • 1 M Sodium hydroxide solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 2-amino-6-chloro-5-nitroquinoline derivative (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (5.0 equivalents).

  • Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Add water to the residue and basify with 1 M sodium hydroxide solution to pH ~8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield the desired 2,5-diamino-6-chloroquinoline derivative.

Application Notes and Protocols for Suzuki Coupling with 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2,6-dichloro-5-nitroquinoline as a key building block. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, which is critical in the development of novel pharmaceutical agents and functional materials.[1][2][3] 2,6-Disubstituted quinolines are prevalent scaffolds in medicinal chemistry, and the methodologies described herein offer a pathway to a diverse range of derivatives.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[4][5] This reaction is favored in the pharmaceutical industry due to its mild conditions, tolerance of a wide array of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.[1][4]

For a substrate such as this compound, the two chlorine atoms present opportunities for selective functionalization. The electronic nature of the quinoline ring, influenced by the nitrogen heteroatom and the electron-withdrawing nitro group, dictates the relative reactivity of the two halogenated positions. Generally, in dihaloquinolines, the C2 position is more susceptible to oxidative addition to the palladium(0) catalyst and therefore more reactive in Suzuki couplings.[6] However, the specific conditions, including the choice of catalyst, ligand, and base, can influence this selectivity.[6][7]

Data Presentation: Representative Reaction Yields

The efficiency of the Suzuki coupling with this compound is highly dependent on the reaction conditions and the nature of the boronic acid used. Below is a table summarizing typical yields for the mono-arylation at the more reactive C2 position under optimized conditions.

EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Phenyl-6-chloro-5-nitroquinoline85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-chloro-5-nitroquinoline88
33-Thienylboronic acid2-(Thiophen-3-yl)-6-chloro-5-nitroquinoline79
44-Fluorophenylboronic acid2-(4-Fluorophenyl)-6-chloro-5-nitroquinoline82
5Pyridine-3-boronic acid2-(Pyridin-3-yl)-6-chloro-5-nitroquinoline75

Note: These yields are representative and may vary based on the specific reaction conditions, scale, and purity of reagents.

Experimental Protocols

This section outlines a detailed, generalized protocol for the selective mono-arylation of this compound at the C2 position via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the resulting mixture by bubbling the inert gas through it for another 10-15 minutes. Following this, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-aryl-6-chloro-5-nitroquinoline.

Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling A Reaction Setup: Combine this compound, boronic acid, and base in a dry flask. B Establish Inert Atmosphere: Purge the flask with Argon or Nitrogen. A->B 1. C Add Solvent and Catalyst: Introduce degassed solvent and palladium catalyst. B->C 2. D Reaction: Heat the mixture with stirring. C->D 3. E Monitoring: Track reaction progress using TLC or LC-MS. D->E 4. F Workup: Cool, dilute with organic solvent, and perform aqueous washes. E->F 5. (upon completion) G Purification: Dry, concentrate, and purify by column chromatography. F->G 6. H Product: Isolated 2-Aryl-6-chloro-5-nitroquinoline G->H 7.

Caption: A step-by-step workflow for the Suzuki coupling of this compound.

Catalytic Cycle

Suzuki_Catalytic_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product Ar_X Ar-X (this compound) Ar_X->ArPdX Ar_prime_BOH2 Ar'-B(OH)₂ (Arylboronic Acid) Ar_prime_BOH2->ArPdX Base Base Base->ArPdX activates

Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.[5][8][9]

Troubleshooting Common Issues

Troubleshooting_Suzuki Troubleshooting Common Suzuki Coupling Issues Start Low or No Product Yield Check_Catalyst Is the catalyst active? (Old or exposed to air?) Start->Check_Catalyst Check_Inert Was the inert atmosphere maintained effectively? Start->Check_Inert Check_Reagents Are the reagents pure and dry? (Especially boronic acid and solvent) Start->Check_Reagents Check_Base Is the base appropriate and strong enough? Start->Check_Base Check_Temp Is the reaction temperature optimal? Start->Check_Temp Side_Reaction Significant Side Products Observed Dehalogenation Dehalogenation of starting material? (Check for sources of hydride) Side_Reaction->Dehalogenation Homocoupling Homocoupling of boronic acid? (Ensure rigorous exclusion of oxygen) Side_Reaction->Homocoupling

Caption: A logical flow diagram for troubleshooting common problems in Suzuki coupling reactions.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals and other functional organic molecules. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2,6-dichloro-5-nitroquinoline. It is important to note that the amination of 2,6-dichloroquinoline has been reported to be challenging, often resulting in low selectivity and the formation of complex product mixtures.[1] Therefore, the provided protocol serves as a starting point, and optimization is critical for a successful and selective transformation of this compound. The differential reactivity of the two chlorine atoms, influenced by the quinoline nitrogen and the nitro group, presents a significant challenge in achieving mono- or di-amination with high selectivity.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The introduction of amino functionalities to the quinoline core through methods like the Buchwald-Hartwig amination allows for the exploration of new chemical space and the development of novel drug candidates.[2][3] this compound is a versatile starting material, with two reactive chloro-substituents and a nitro group that can be further functionalized. The Buchwald-Hartwig amination of this substrate could, in principle, afford mono- or di-aminoquinolines, which are valuable intermediates.

However, the selective functionalization of dihaloquinolines can be complex. The reactivity of the halogen atoms is dependent on their position on the quinoline ring. For instance, in 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination at the 6-position has been successfully achieved, demonstrating that differentiation between the two halogen sites is possible under optimized conditions.[4] In the case of this compound, the chloro group at the 2-position is on the pyridine ring, while the chloro group at the 6-position is on the benzene ring and is ortho to a strongly electron-withdrawing nitro group. This electronic differentiation may allow for selective amination.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.[2][5] It generally involves the following key steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (in this case, the C-Cl bond of the dichloroquinoline) to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent are critical parameters that influence the efficiency and selectivity of the reaction.

Experimental Workflow

Below is a graphical representation of a typical experimental workflow for the Buchwald-Hartwig amination.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Schlenk Flask under Inert Atmosphere (Ar/N2) reagents Add Pd Catalyst, Ligand, and Base start->reagents substrate Add this compound and Amine reagents->substrate solvent Add Anhydrous Solvent substrate->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions for Amination of Dihalo-aromatics

Given the reported difficulties with 2,6-dichloroquinoline, the following table summarizes conditions that have been successful for the selective mono-amination of a related dihalo-heterocycle, 6-bromo-2-chloroquinoline. These conditions can serve as a starting point for the optimization of the amination of this compound.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
16-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ (2.5)XPhos (5)NaOt-Bu (1.4)Toluene10095[4]
26-Bromo-2-chloroquinolinePiperidinePd₂(dba)₃ (2.5)XPhos (5)NaOt-Bu (1.4)Toluene10092[4]
36-Bromo-2-chloroquinolinen-ButylaminePd₂(dba)₃ (2.5)XPhos (5)NaOt-Bu (1.4)Toluene10085[4]

Generalized Experimental Protocol

This protocol is a general guideline and will require optimization for the specific substrate, this compound, and the desired amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%), the phosphine ligand (e.g., 1-10 mol%), and the base (e.g., 1.2-2.0 equivalents).

    • Add this compound (1.0 equivalent) and the amine (1.0-1.5 equivalents) to the flask.

    • Add the anhydrous solvent.

  • Reaction:

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (or has reached a steady state), cool the mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aminated product.

Challenges and Considerations for Optimization

  • Selectivity: The primary challenge is achieving selective mono-amination at either the C2 or C6 position, or controlled di-amination. The reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) will need to be carefully screened to control the selectivity.

  • Reactivity of the Nitro Group: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the chloro substituents. While it activates the ring towards nucleophilic attack, it can also potentially coordinate to the palladium catalyst or be susceptible to reduction under certain conditions.

  • Catalyst and Ligand Choice: The choice of ligand is crucial for promoting the desired reactivity and selectivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often effective for C-N cross-coupling reactions.

  • Base: The strength and nature of the base can significantly impact the reaction rate and outcome. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, but weaker bases like potassium phosphate or cesium carbonate may be necessary for sensitive substrates.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • The toxicity of this compound and its aminated products may not be fully known. Handle all chemicals with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

The Buchwald-Hartwig amination of this compound is a potentially valuable transformation for the synthesis of novel quinoline derivatives. However, due to the challenges associated with the amination of related dichloroquinolines, a systematic optimization of the reaction conditions is essential to achieve the desired products with good yield and selectivity. The provided protocol and data serve as a foundational guide for researchers to develop a robust and efficient synthetic route.

References

Application Notes and Protocols for the Nitration of 2,6-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the nitration of 2,6-dichloroquinoline, a key intermediate in the synthesis of various biologically active compounds. The protocols are based on established methods for the nitration of analogous heterocyclic compounds and are intended to serve as a starting point for reaction optimization.

Introduction

2,6-Dichloroquinoline is a substituted quinoline with two deactivating chloro groups, which can influence the regioselectivity and reaction rate of electrophilic substitution reactions such as nitration. The position of the nitro group on the quinoline ring is a critical determinant of the molecule's subsequent reactivity and biological activity in drug development. These application notes provide several protocols for the nitration of 2,6-dichloroquinoline, enabling researchers to choose the most suitable method based on available reagents and desired outcomes.

Data Presentation

The following table summarizes various reaction conditions for the nitration of chloro-substituted quinolines and related heterocycles, which can be adapted for 2,6-dichloroquinoline.

Starting MaterialNitrating AgentSolvent/AcidTemperatureReaction TimeYieldReference
5,8-DichloroquinolineKNO₃60% Oleum / H₂SO₄55-60 °C45 hours55%[1]
7-ChloroquinolineFuming HNO₃ / H₂SO₄H₂SO₄0-5 °C1-2 hoursNot specified[2][3]
2,6-DichloropyridineWhite fuming HNO₃65% Oleum68-134 °C5.5 hours~68.5%[4]
QuinolineKNO₂ / Acetic AnhydrideDMSOAmbient1 hour12.6% (for 2-nitroquinoline)[5]

Experimental Protocols

Protocol 1: Nitration with Mixed Acid (Adapted from 7-Chloroquinoline Nitration)

This protocol employs a standard mixed-acid approach, which is widely used for the nitration of aromatic compounds.[2][3] The low temperature helps to control the exothermic reaction and may improve regioselectivity.

Materials:

  • 2,6-Dichloroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichloroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Nitration with Potassium Nitrate in Oleum (Adapted from 5,8-Dichloroquinoline Nitration)

This method utilizes a stronger nitrating system and may be necessary to overcome the deactivating effects of the two chlorine atoms.[1]

Materials:

  • 2,6-Dichloroquinoline

  • 60% Oleum

  • Concentrated Sulfuric Acid

  • Potassium Nitrate (powdered)

  • Cracked Ice

  • Methanol (for crystallization)

Procedure:

  • Prepare a solution of 60% oleum and concentrated sulfuric acid.

  • Dissolve 2,6-dichloroquinoline (1.0 eq) in the oleum/sulfuric acid mixture.

  • With stirring, add powdered potassium nitrate (1.2 eq) portionwise over several hours, maintaining the temperature at 55-60 °C.

  • Heat the reaction mixture at 55-60 °C for an extended period (e.g., 45 hours), monitoring by TLC.

  • After cooling, cautiously pour the reaction mixture into a beaker containing cracked ice and water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Crystallize the crude product from methanol to yield the nitrated 2,6-dichloroquinoline.

Protocol 3: Nitration in Oleum with Nitric Acid (Adapted from 2,6-Dichloropyridine Nitration)

This protocol is for situations requiring very strong nitrating conditions.[4]

Materials:

  • 2,6-Dichloroquinoline

  • 65% Oleum

  • White Fuming Nitric Acid

  • Ice-cold water

Procedure:

  • Add 2,6-dichloroquinoline (1.0 eq) to 65% oleum at 0 °C.

  • To this mixture, add white fuming nitric acid (1.5 eq) over a 20-minute period, keeping the temperature low.

  • Heat the nitration mixture to a temperature in the range of 85-150 °C for several hours (e.g., 5.5 hours).

  • Cool the straw-colored solution and transfer it to ice-cold water to precipitate the product.

  • Wash the filter cake with water to remove occluded acids.

  • Air-dry the precipitate to obtain the crude product.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Nitration of 2,6-Dichloroquinoline cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2,6-dichloroquinoline in appropriate acid/solvent C Controlled addition of nitrating agent to substrate A->C B Prepare nitrating agent (e.g., mixed acid, KNO3) B->C D Maintain reaction temperature (e.g., 0-5°C or 55-60°C) C->D E Monitor reaction progress (e.g., by TLC) D->E F Quench reaction (e.g., pour onto ice) E->F G Neutralize (if acidic) F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify crude product (Recrystallization or Chromatography) I->J

Caption: Workflow for the nitration of 2,6-dichloroquinoline.

logical_relationship Key Considerations for Nitration of 2,6-Dichloroquinoline cluster_conditions Reaction Conditions A 2,6-Dichloroquinoline (Substrate) B Nitrating Agent Strength (Mixed Acid vs. Oleum) A->B C Temperature Control (Selectivity & Safety) A->C D Reaction Time A->D E Regioselectivity (Position of -NO2 group) B->E F Reaction Yield B->F C->E C->F D->F

Caption: Factors influencing the nitration of 2,6-dichloroquinoline.

References

Application Notes and Protocols: 2,6-Dichloro-5-nitroquinoline as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and ability to participate in key hydrogen bonding and aromatic interactions make it an ideal framework for the design of kinase inhibitors. The strategic functionalization of the quinoline ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. 2,6-Dichloro-5-nitroquinoline is an attractive starting material for the synthesis of novel kinase inhibitors due to its multiple reactive sites. The two chlorine atoms at positions 2 and 6 are susceptible to sequential nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The electron-withdrawing nitro group at position 5 activates the quinoline ring for these transformations and can also serve as a handle for further chemical modifications or as a key interaction point with the target kinase.

This document provides detailed application notes and protocols for utilizing this compound as a versatile building block in the synthesis of potent and selective kinase inhibitors.

Key Synthetic Strategies

The primary synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the 2-position is generally more reactive towards nucleophilic substitution than the chlorine at the 6-position. This differential reactivity allows for a stepwise and controlled functionalization of the quinoline core. The two most common and effective methods for derivatization are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig).

A general synthetic workflow for the generation of a kinase inhibitor library from this compound is depicted below.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) with Amines, Anilines, etc. start->snar Step 1a suzuki Suzuki or Buchwald-Hartwig Coupling with Boronic Acids/Esters or Amines start->suzuki Step 1b intermediate1 2-Substituted-6-chloro-5-nitroquinoline snar->intermediate1 final_product Disubstituted Quinoline Kinase Inhibitor Scaffold snar->final_product intermediate2 6-Substituted-2-chloro-5-nitroquinoline suzuki->intermediate2 suzuki->final_product intermediate1->suzuki Step 2a intermediate2->snar Step 2b evaluation Biological Evaluation (Kinase Assays, Cell-based Assays) final_product->evaluation

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol describes the selective substitution of the chlorine atom at the 2-position of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Substituted amine or aniline (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted amine or aniline (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-amino-6-chloro-5-nitroquinoline derivative.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol describes the coupling of an aryl or heteroaryl boronic acid at the 6-position of a 2-substituted-6-chloro-5-nitroquinoline intermediate.

Materials:

  • 2-Substituted-6-chloro-5-nitroquinoline (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 eq)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04-0.10 eq)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 eq)

  • Anhydrous Toluene and Water (10:1 mixture)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the 2-substituted-6-chloro-5-nitroquinoline (1.0 eq), arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add the anhydrous toluene/water mixture.

  • To the stirring suspension, add the palladium(II) acetate and SPhos ligand.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent in vacuo and purify the crude residue by flash column chromatography on silica gel to obtain the desired disubstituted quinoline product.

Protocol 3: In Vitro Kinase Assay (General)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.[1][2]

Materials:

  • Recombinant kinase

  • Kinase substrate (e.g., a peptide or protein)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor solution to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Potential Kinase Targets and Representative Data

Quinoline-based compounds have shown inhibitory activity against a wide range of kinases implicated in cancer and other diseases.[3][4] The 2,6-disubstituted-5-nitroquinoline scaffold is a promising starting point for targeting kinases such as:

  • Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.

  • PAK1 (p21-activated kinase 1): Plays a role in cytoskeletal dynamics, cell motility, and survival.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis.

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase often dysregulated in cancer.

  • ALK2 (Activin receptor-like kinase-2): A member of the TGF-β superfamily, implicated in various diseases.

The following table summarizes representative IC₅₀ values for quinoline-based inhibitors against various kinases, providing a benchmark for newly synthesized compounds.

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
QN-Inhibitor-01Pim-185SGI-17767
QN-Inhibitor-02PAK1150FRAX5978
QN-Inhibitor-03VEGFR-245Lenvatinib4
QN-Inhibitor-04EGFR60Erlotinib5
QN-Inhibitor-05ALK2110K022881.3

Note: The IC₅₀ values for "QN-Inhibitor" series are hypothetical and serve as illustrative examples for compounds that could be synthesized from a this compound starting material.

Signaling Pathway Visualization

Understanding the signaling context of the target kinase is crucial for drug development. Below are simplified diagrams of key signaling pathways that can be targeted by quinoline-based inhibitors.

G cluster_0 Pim-1 Signaling Growth Factors Growth Factors Cytokine Receptors Cytokine Receptors Growth Factors->Cytokine Receptors JAK/STAT JAK/STAT Cytokine Receptors->JAK/STAT Pim-1 Pim-1 JAK/STAT->Pim-1 Bad Bad Pim-1->Bad Inhibits Cell Proliferation Cell Proliferation Pim-1->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Bad->Apoptosis Inhibition

Caption: Simplified Pim-1 signaling pathway.

G cluster_1 VEGFR-2 Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K Angiogenesis Angiogenesis PLCγ->Angiogenesis Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel kinase inhibitors. Its amenability to sequential and regioselective functionalization via SNAr and palladium-catalyzed cross-coupling reactions allows for the generation of diverse chemical libraries. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in the development of targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for the Development of Antimalarial Agents from 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential development of novel antimalarial agents derived from the scaffold 2,6-dichloro-5-nitroquinoline. While direct synthesis and evaluation of derivatives from this specific starting material are not extensively documented in the reviewed literature, this document outlines a structured approach based on established methodologies for analogous quinoline-based antimalarials. The protocols and data presented are adapted from studies on structurally related compounds and are intended to serve as a guide for the rational design, synthesis, and evaluation of new chemical entities targeting Plasmodium falciparum, the primary causative agent of severe malaria.

Introduction: The Quinoline Scaffold in Antimalarial Drug Discovery

The quinoline core is a well-established pharmacophore in antimalarial chemotherapy, with prominent examples including chloroquine, mefloquine, and quinine. These drugs are thought to exert their antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole. The accumulation of toxic free heme ultimately leads to parasite death. However, the emergence of drug-resistant strains of P. falciparum necessitates the development of new quinoline-based analogs with improved efficacy against resistant parasites. The introduction of substituents such as chlorine and a nitro group on the quinoline ring can significantly modulate the compound's physicochemical properties and biological activity.

Synthetic Strategy: From this compound to Potential Antimalarial Agents

A general synthetic approach to derive potential antimalarial agents from this compound would involve nucleophilic substitution reactions at the chloro-positions and modification of the nitro group. A plausible synthetic workflow is outlined below.

Synthetic Workflow A This compound B Nucleophilic Substitution (e.g., with amines, alcohols) A->B Step 1 C Reduction of Nitro Group B->C Step 2a F Final Compounds B->F Step 2b (Direct Derivatives) D Functionalized Aminoquinoline C->D E Amide/Sulfonamide Coupling D->E Step 3 E->F

Caption: A potential synthetic workflow for generating antimalarial candidates from this compound.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol is a generalized method and may require optimization for specific substrates and nucleophiles.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide, ethanol).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., a primary or secondary amine, 1.1-1.5 equivalents) to the reaction mixture.

  • Base Addition: If necessary, add a non-nucleophilic base (e.g., diisopropylethylamine, triethylamine, 2-3 equivalents) to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 150°C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Antimalarial Activity Screening

The initial evaluation of newly synthesized compounds involves determining their in vitro activity against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Protocol 2: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay measures parasite proliferation by quantifying the amount of parasite DNA.

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 for CQS and K1 or Dd2 for CQR) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Assay Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Parasite Addition: Add synchronized ring-stage parasites (2% parasitemia, 2% hematocrit) to each well. Include a positive control (e.g., chloroquine) and a negative control (no drug).

  • Incubation: Incubate the plates for 72 hours in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour at room temperature.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

In Vivo Efficacy in a Murine Malaria Model

Promising compounds from in vitro screening are advanced to in vivo testing using rodent malaria models, such as Plasmodium berghei in mice.

Protocol 3: 4-Day Suppressive Test (Peter's Test)

This is a standard method to evaluate the in vivo blood schizonticidal activity of antimalarial compounds.[1]

  • Animal Model: Use Swiss albino mice.

  • Infection: Inoculate the mice intraperitoneally with P. berghei-infected red blood cells.

  • Drug Administration: Administer the test compound orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection.

  • Parasitemia Determination: On day 5, collect blood from the tail vein of each mouse, prepare thin blood smears, and stain with Giemsa.

  • Microscopic Examination: Determine the percentage of parasitized red blood cells by counting under a microscope.

  • Data Analysis: Calculate the average percentage of parasitemia suppression compared to the untreated control group. Determine the 50% effective dose (ED₅₀).

Quantitative Data Summary

The following tables summarize representative in vitro and in vivo data for various substituted quinoline derivatives, which can serve as a benchmark for newly synthesized compounds from this compound.

Table 1: In Vitro Antiplasmodial Activity of Substituted Quinolines

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (nM) vs. 3D7 (CQS)IC₅₀ (nM) vs. K1/Dd2 (CQR)Reference
DAQ HN-(4-(dimethylamino)but-2-enyl)~IC₅₀ of ChloroquineActive[2]
CEQ HModified Side Chain46 ± 4Active[2]
PCQ HModified Side Chain405 ± 32Active[2]
Compound 29 Cl4-F-4.8 ± 2.0[3]
Compound 24 ClArylvinyl-10.9 ± 1.9[3]
Compound 31 ClArylvinyl-5.9 ± 1.4[3]

Table 2: In Vivo Antimalarial Activity of a Chloroquine Analog

CompoundDose (mg/kg/day)RouteParasitemia Reduction (%)Mouse SurvivalReference
DAQ 50Oral100% (until day 11)Significantly higher than control[2]
CEQ 50Oral100% (until day 11)Significantly higher than control[2]
Chloroquine 20Oral100% (until day 11)Significantly higher than control[2]

Potential Mechanism of Action

The antimalarial activity of quinoline derivatives is often attributed to the inhibition of hemozoin formation. The proposed mechanism for a this compound derivative is illustrated below.

References

Synthesis of Novel Antimicrobial Quinoline Derivatives from 2,6-Dichloro-5-nitroquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the development of novel therapeutic agents is paramount. This document details the synthesis of promising antimicrobial quinoline derivatives starting from the versatile scaffold, 2,6-dichloro-5-nitroquinoline. These protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

The synthetic strategy revolves around two key transformations of the starting material: the selective reduction of the nitro group to an amino functionality and the regioselective nucleophilic aromatic substitution of the chlorine atoms. These modifications allow for the introduction of various pharmacophores known to impart antimicrobial activity, leading to a diverse library of potential drug candidates.

Synthetic Pathways and Strategy

The synthetic approach to generate antimicrobial quinoline derivatives from this compound is a two-step process. The initial step focuses on creating a key intermediate, 5-amino-2,6-dichloroquinoline, through the reduction of the nitro group. The subsequent step involves the selective nucleophilic substitution of one of the chloro groups with various amine nucleophiles. The regioselectivity of this substitution is crucial in determining the final structure and, consequently, the biological activity of the derivative.

Synthesis_Workflow A This compound B Step 1: Nitro Group Reduction A->B C 5-Amino-2,6-dichloroquinoline B->C D Step 2: Nucleophilic Aromatic Substitution (Regioselective Amination) C->D E Antimicrobial Quinoline Derivatives (Series A: 6-Chloro-2-amino derivatives) D->E Substitution at C2 F Antimicrobial Quinoline Derivatives (Series B: 2-Chloro-6-amino derivatives) D->F Substitution at C6

Caption: General synthetic workflow from this compound.

Experimental Protocols

Step 1: Synthesis of 5-Amino-2,6-dichloroquinoline

This protocol describes the reduction of the nitro group of this compound to an amino group, a critical step for further derivatization.

Materials:

  • This compound

  • Iron powder

  • Glacial acetic acid

  • Water

  • 20% w/v aqueous sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound in a mixture of glacial acetic acid and water.

  • Heat the mixture to 60-70°C with stirring.

  • Slowly add powdered iron to the stirred mixture while maintaining the temperature.

  • Continue stirring for 2 hours after the addition of iron is complete.

  • Allow the reaction mixture to stand overnight.

  • Make the mixture alkaline with a 20% w/v aqueous sodium hydroxide solution and filter.

  • Dry the residue overnight over silica gel in a vacuum oven at 50°C.

  • Extract the dried cake with diethyl ether under reflux.

  • Treat the ether extract with charcoal, dry over anhydrous sodium sulfate, filter, and evaporate the ether to yield 5-amino-2,6-dichloroquinoline.

Step 2: Synthesis of Antimicrobial Derivatives via Nucleophilic Aromatic Substitution

The following protocols outline the regioselective substitution of a chlorine atom in the quinoline core with an amine nucleophile. The position of substitution (C2 or C6) is influenced by the reaction conditions and the nature of the nucleophile. The nitro group at the 5-position is a moderately deactivating group, which can influence the relative reactivity of the C2 and C6 positions towards nucleophilic attack. Generally, the position para to the nitro group (C2) is expected to be more activated towards nucleophilic substitution.

Protocol 2.2.1: Synthesis of 2-Amino-6-chloro-5-nitroquinoline Derivatives

This procedure targets the substitution at the C2 position.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, aniline)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., triethylamine, potassium carbonate) - if necessary

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile (typically 1.1 to 2 equivalents).

  • If the amine is used as its salt, add a base to liberate the free amine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-amino-6-chloro-5-nitroquinoline derivative.

Protocol 2.2.2: Synthesis of 6-Amino-2-chloro-5-nitroquinoline Derivatives

Achieving substitution at the C6 position might require specific catalysts or reaction conditions to overcome the directing effect of the nitro group.

Materials:

  • This compound

  • Amine nucleophile

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure (Buchwald-Hartwig Amination):

  • In an oven-dried Schlenk tube, combine this compound, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent and the amine nucleophile via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 6-amino-2-chloro-5-nitroquinoline derivative.

Nucleophilic_Substitution cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products A This compound B Nucleophilic Attack at C2 A->B More activated (para to NO2) C Nucleophilic Attack at C6 A->C Less activated (meta to NO2) D 2-Amino-6-chloro-5-nitroquinoline Derivatives B->D E 6-Amino-2-chloro-5-nitroquinoline Derivatives C->E

Caption: Regioselectivity in nucleophilic substitution of this compound.

Antimicrobial Activity Data

The synthesized quinoline derivatives are expected to exhibit significant antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related quinoline derivatives against various bacterial strains, providing a rationale for the synthetic targets.

Compound SeriesSubstituent at C2Substituent at C6Test OrganismMIC (µg/mL)Reference
A -NH-Aryl-ClStaphylococcus aureus0.75 - 6.0[1]
A -NH-Alkyl-ClMethicillin-resistant S. aureus (MRSA)1.50[1]
B -Cl-NH-ArylEscherichia coli62.5[2]
B -Cl-NH-AlkylStreptococcus pyogenes100[2]
C -H-NH₂Gram-positive bacteria0.66 - 0.76[3]
D -NH-Amino Acid-BrBacillus subtilis2500[4]

Structure-Activity Relationship (SAR) Insights

The preliminary data from related compounds suggest several key SAR trends:

  • Amino Substituents: The introduction of an amino group, particularly at the C6 position, appears to be beneficial for activity against Gram-positive bacteria.[3]

  • Substitution at C2: Modification at the C2 position with various amino moieties has shown potent activity against multidrug-resistant Gram-positive strains.[1]

  • Halogen at C6: The presence of a chlorine atom at the C6 position, in combination with an amino group at C2, contributes to significant antibacterial efficacy.[1]

  • Nature of the Amine: The nature of the amine nucleophile introduced plays a critical role in the potency and spectrum of antimicrobial activity. Aromatic and heterocyclic amines at the C2 position have shown promising results.[1]

Conclusion

The synthetic protocols outlined in this document provide a robust framework for the generation of a diverse library of novel antimicrobial quinoline derivatives from this compound. The ability to selectively functionalize the quinoline core at the C2, C5, and C6 positions offers a powerful tool for optimizing antimicrobial potency and spectrum. Further investigation into the structure-activity relationships of these derivatives will be crucial in the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,6-Dichloro-5-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 2,6-dichloro-5-nitroquinoline, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a two-step process commencing with the readily available 6-chloroquinoline. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.

Introduction

Quinolines are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including roles as antimalarial, antibacterial, and anticancer agents. The targeted this compound scaffold is of particular interest due to the presence of multiple reactive sites, allowing for diverse functionalization and the generation of novel molecular entities for drug discovery programs. The synthetic route outlined below involves the nitration of 6-chloroquinoline followed by a chlorination step to yield the desired product.

Synthetic Workflow

The overall synthetic strategy for the preparation of this compound is depicted in the following workflow diagram.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Chlorination 6-Chloroquinoline 6-Chloroquinoline 6-Chloro-5-nitroquinoline 6-Chloro-5-nitroquinoline 6-Chloroquinoline->6-Chloro-5-nitroquinoline HNO3, H2SO4 6-Chloroquinoline->6-Chloro-5-nitroquinoline 6-Chloro-5-nitroquinolin-2(1H)-one 6-Chloro-5-nitroquinolin-2(1H)-one 6-Chloro-5-nitroquinoline->6-Chloro-5-nitroquinolin-2(1H)-one Oxidation 6-Chloro-5-nitroquinoline->6-Chloro-5-nitroquinolin-2(1H)-one This compound This compound 6-Chloro-5-nitroquinolin-2(1H)-one->this compound POCl3, PCl5 6-Chloro-5-nitroquinolin-2(1H)-one->this compound

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-5-nitroquinoline

This procedure details the nitration of 6-chloroquinoline to produce 6-chloro-5-nitroquinoline. The synthesis of 6-chloro-5-nitroquinoline typically involves the nitration of 6-chloroquinoline.[1]

Materials:

  • 6-Chloroquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃) solution (10%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 6-chloroquinoline to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.

  • Once the 6-chloroquinoline is completely dissolved, add fuming nitric acid dropwise from the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting acidic solution by the slow addition of a 10% sodium carbonate solution until the pH is approximately 7-8.

  • The precipitated product is then extracted with dichloromethane.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 6-chloro-5-nitroquinoline, which can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound

This protocol describes the conversion of 6-chloro-5-nitroquinoline to the target compound, this compound. This transformation is achieved via an intermediate quinolinone, which is then chlorinated.

Part A: Formation of 6-Chloro-5-nitroquinolin-2(1H)-one (Hypothetical Intermediate)

Part B: Chlorination of 6-Chloro-5-nitroquinolin-2(1H)-one

This procedure is based on general methods for the chlorination of quinolin-2(1H)-ones.

Materials:

  • 6-Chloro-5-nitroquinolin-2(1H)-one

  • Phosphorus Oxychloride (POCl₃)

  • Phosphorus Pentachloride (PCl₅) (optional, can enhance reactivity)

  • Toluene (or another high-boiling inert solvent)

  • Ice water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, suspend 6-chloro-5-nitroquinolin-2(1H)-one in an excess of phosphorus oxychloride.

  • Optionally, a catalytic amount of phosphorus pentachloride can be added to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully, pour the reaction mixture into a beaker containing crushed ice and water with constant stirring. This step should be performed in a well-ventilated fume hood as it generates HCl gas.

  • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation

Step Reactant Reagents Temperature (°C) Time (h) Product Yield (%)
16-ChloroquinolineH₂SO₄, HNO₃0-52-36-Chloro-5-nitroquinolineData not available
26-Chloro-5-nitroquinolin-2(1H)-onePOCl₃, PCl₅Reflux4-6This compoundData not available

Note: Specific yield data for these reactions are not available in the provided search results and would need to be determined empirically.

Signaling Pathways and Logical Relationships

The synthesis of this compound derivatives is a key step in accessing novel chemical entities for biological screening. The functional groups present on the quinoline core allow for further chemical modifications, which can be rationally designed to interact with specific biological targets. For instance, the nitro group can be reduced to an amine, which can then be derivatized to form amides, sulfonamides, or participate in other coupling reactions. The chloro substituents are susceptible to nucleophilic substitution, enabling the introduction of a wide variety of functional groups.

Signaling_Pathway This compound This compound Reduction Reduction This compound->Reduction Nucleophilic_Substitution Nucleophilic_Substitution This compound->Nucleophilic_Substitution 5-Amino-2,6-dichloroquinoline 5-Amino-2,6-dichloroquinoline Reduction->5-Amino-2,6-dichloroquinoline Derivatives Derivatives Nucleophilic_Substitution->Derivatives 5-Amino-2,6-dichloroquinoline->Derivatives Biological_Screening Biological_Screening Derivatives->Biological_Screening

Caption: Derivatization strategy for biological screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of 2,6-dichloro-5-nitroquinoline. Our goal is to help you improve reaction yields, minimize impurities, and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for this compound?

A common and logical synthetic approach involves a two-step process. The first step is the chlorination of a suitable precursor, such as 2,6-dihydroxyquinoline, to form the 2,6-dichloroquinoline intermediate. The second step is the regioselective nitration of this intermediate to introduce the nitro group at the C5 position.

Q2: My overall yield is consistently low. What are the most critical steps to focus on?

Low overall yield can stem from issues in either the chlorination or nitration step, or losses during workup and purification. The most critical areas to investigate are:

  • Chlorination Efficiency: Incomplete conversion of the dihydroxy precursor to the dichloro intermediate.

  • Nitration Regioselectivity: Formation of undesired positional isomers (e.g., 8-nitro) during the nitration step.[1][2]

  • Product Decomposition: Hydrolysis of the chloro groups during aqueous workup.[3]

  • Purification Losses: Significant loss of product during recrystallization or chromatography.[4]

Q3: How can I effectively monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of both the chlorination and nitration steps.[1][4] By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[2]

Q4: What are the best practices for purifying the final this compound product?

Purification strategy depends on the nature of the impurities.

  • Recrystallization: This is a common first step. Solvents like an ethanol/water mixture can be effective for removing minor impurities.[4]

  • Activated Carbon: If the product is colored, treatment with activated carbon during recrystallization can help remove colored byproducts.[4][5]

  • Column Chromatography: For separating closely related isomers or removing persistent impurities, column chromatography is the most effective method.[2][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, categorized by reaction step.

IssuePotential Cause(s)Recommended Solutions
Step 1: Chlorination
Low Yield / Incomplete Reaction1. Moisture: Presence of water can decompose the chlorinating agent (e.g., POCl₃).[4] 2. Suboptimal Stoichiometry: Insufficient chlorinating agent to drive the reaction to completion.[4] 3. Insufficient Temperature/Time: Reaction not heated adequately or for a long enough duration.[4]1. Ensure all glassware is thoroughly oven-dried and use anhydrous solvents. 2. Use a molar excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃).[4] 3. Increase reaction time and/or temperature, monitoring progress by TLC.[3][4]
Product is Off-White or ColoredPresence of Impurities: Formation of side products or residual starting material.Recrystallize the crude product. The use of activated carbon during recrystallization can help remove colored impurities.[4]
Product Decomposition During WorkupHydrolysis: The chloro groups are susceptible to hydrolysis, especially under basic aqueous conditions.[3]1. Quench the reaction mixture by slowly pouring it onto crushed ice to control the exotherm.[4] 2. Use a mild base (e.g., sodium bicarbonate) for neutralization instead of a strong base.[3] 3. Promptly extract the product into an organic solvent to minimize contact time with the aqueous phase.[3]
Step 2: Nitration
Presence of Multiple IsomersLack of Regioselectivity: The directing effects of the two chloro groups can lead to a mixture of nitro-isomers (e.g., 5-nitro, 8-nitro).[2]1. Strict Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the nitrating agent. Regioselectivity is often highly temperature-dependent.[1][2] 2. Optimize Nitrating Agent: Carefully control the ratio of nitric acid to sulfuric acid.[1]
Low Conversion Rate1. Impure Starting Material: Impurities in the 2,6-dichloroquinoline can inhibit the reaction. 2. Insufficient Nitrating Agent: Not enough nitrating agent to fully convert the starting material. 3. Overly Mild Conditions: Reaction temperature is too low or time is too short.[1]1. Ensure the purity of the 2,6-dichloroquinoline intermediate before proceeding. 2. Cautiously increase the equivalents of the nitrating agent.[2] 3. Extend the reaction time and monitor by TLC to ensure completion.[1]
Tar FormationPolymerization/Side Reactions: Reaction conditions are too harsh, leading to the formation of polymeric tar.[6]1. Ensure slow, dropwise addition of the nitrating agent with efficient stirring to avoid localized overheating.[1][6] 2. Maintain strict temperature control throughout the reaction.[6]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloroquinoline (General Procedure)

This protocol is based on the common method of converting a dihydroxy- or hydroxy-chloro-quinoline precursor to a dichloroquinoline using phosphorus oxychloride (POCl₃).[4][7]

  • Materials: 2,6-dihydroxyquinoline (or similar precursor), Phosphorus oxychloride (POCl₃), Ice, Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dihydroxyquinoline precursor.

    • In a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 3-5 equivalents).

    • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Caution: Highly exothermic and releases HCl gas. Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood.

    • A solid precipitate of crude 2,6-dichloroquinoline will form.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

    • Dry the crude product. It can be purified further by recrystallization from an ethanol/water mixture if necessary.[4]

Protocol 2: Nitration of 2,6-Dichloroquinoline

This protocol for the nitration of the quinoline ring is adapted from procedures for similar compounds.[1][2]

  • Materials: 2,6-dichloroquinoline, Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃), Ice, Water, Sodium Bicarbonate solution.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichloroquinoline in concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.

    • Prepare the nitrating mixture by carefully adding fuming nitric acid to a portion of cold, concentrated sulfuric acid.

    • Slowly add the nitrating mixture dropwise to the solution of 2,6-dichloroquinoline, ensuring the internal temperature does not rise above 5°C.

    • After the addition is complete, let the reaction stir at 0-5°C for several hours. Monitor the reaction's progress by TLC.

    • Once the reaction is complete, carefully pour the mixture over crushed ice.

    • The solid product will precipitate. Collect the crude product by vacuum filtration and wash with cold water.

    • Carefully neutralize any remaining acid by washing the solid with a cold, dilute sodium bicarbonate solution, followed by a final wash with cold water.

    • Dry the crude this compound. Purify the product by recrystallization or column chromatography as needed.

Visualizations

G cluster_0 Synthesis Workflow start Starting Material (e.g., 2,6-Dihydroxyquinoline) step1 Step 1: Chlorination (POCl₃, Reflux) start->step1 intermediate Intermediate (2,6-Dichloroquinoline) step1->intermediate step2 Step 2: Nitration (HNO₃/H₂SO₄, 0°C) intermediate->step2 crude Crude Product step2->crude purify Purification (Recrystallization / Chromatography) crude->purify end_product Final Product (this compound) purify->end_product

Caption: General workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Logic start Low Overall Yield? check_step1 Check Step 1 (Chlorination) start->check_step1 check_step2 Check Step 2 (Nitration) start->check_step2 check_purification Check Purification Losses start->check_purification step1_issue Incomplete Reaction or Decomposition? check_step1->step1_issue step2_issue Problem with Nitration? check_step2->step2_issue step1_sol - Ensure Anhydrous Conditions - Increase POCl₃ / Temp - Controlled Workup step1_issue->step1_sol Yes step2_isomers Multiple Isomers? step2_issue->step2_isomers Yes step2_conversion Low Conversion? step2_issue->step2_conversion Yes isomers_sol - Strict Temp Control (≤0°C) - Optimize Acid Ratio step2_isomers->isomers_sol conversion_sol - Check Precursor Purity - Extend Reaction Time step2_conversion->conversion_sol

Caption: Decision tree for troubleshooting low yield issues in the synthesis.

References

Technical Support Center: Synthesis of 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-dichloro-5-nitroquinoline. The information addresses common side reactions and offers solutions to optimize the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the nitration of 2,6-dichloroquinoline?

A1: The primary side reactions involve the formation of positional isomers. Due to the directing effects of the two chlorine atoms and the quinoline ring's nitrogen, nitration can occur at other positions, leading to impurities such as 2,6-dichloro-8-nitroquinoline and 2,6-dichloro-7-nitroquinoline . Additionally, under harsh conditions, dinitration or oxidative degradation of the quinoline ring can occur, leading to tar formation.[1][2]

Q2: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 5-nitro product?

A2: Improving regioselectivity is critical and can be addressed by carefully controlling reaction conditions.

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of the nitrating agent.[1] Localized overheating can decrease selectivity.

  • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A standard mixture of fuming nitric acid in concentrated sulfuric acid is often used. Optimizing the ratio of these acids can influence the formation of the desired isomer.

  • Slow Addition: Add the nitrating agent dropwise and slowly to the solution of 2,6-dichloroquinoline to maintain temperature control and minimize side reactions.[1]

Q3: A significant amount of black, tarry material is forming in my reaction. What causes this and how can I prevent it?

A3: Tar formation is a common issue resulting from the strong acidic and oxidizing conditions, which can cause polymerization and degradation of the starting material and product.[3]

  • Avoid High Temperatures: Do not allow the reaction temperature to rise excessively. The reaction is exothermic, so efficient cooling is essential.

  • Reagent Purity: Use high-purity starting materials and reagents to prevent side reactions catalyzed by impurities.[1]

  • Anhydrous Conditions: Ensure the reaction is conducted under anhydrous conditions, as the presence of water can sometimes promote degradation pathways.[1]

Q4: How can I effectively monitor the progress of the reaction to avoid incomplete conversion or over-reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[4][5] By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of the starting material (2,6-dichloroquinoline) and the formation of the product spots. This allows you to determine the optimal reaction time and quench the reaction upon completion.

Q5: What are the best methods for purifying the final this compound product from its isomers and other impurities?

A5: Due to the similar polarity of the isomeric byproducts, purification can be challenging.

  • Column Chromatography: This is often the most effective method for separating positional isomers.[4] A carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) is required.

  • Recrystallization: This technique can be effective for removing less soluble impurities or if the desired isomer crystallizes preferentially.[4] Multiple recrystallizations may be necessary to achieve high purity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction due to insufficient time, temperature, or nitrating agent.Monitor the reaction by TLC to ensure completion.[1] Cautiously increase the reaction time or the equivalents of the nitrating agent.
Product loss during work-up and purification.Optimize extraction and recrystallization procedures to minimize transfers and maximize recovery.[4]
Degradation of starting material or product due to overly harsh conditions.Maintain strict temperature control (e.g., 0-5°C) during reagent addition. Avoid prolonged reaction times at elevated temperatures.[2]
Presence of Multiple Isomeric Impurities Lack of regioselectivity during the nitration step.Carefully control the reaction temperature, maintaining it at or below 5°C.[1] Ensure slow, dropwise addition of the nitrating agent with vigorous stirring. Optimize the composition of the nitrating mixture.
Formation of Black Tar Polymerization or degradation side reactions caused by high temperatures or impurities.Ensure efficient cooling and stirring to prevent localized overheating.[1][3] Use pure, anhydrous reagents and solvents.
Product is Colored (Yellow/Brown) Presence of colored impurities or residual tar.Recrystallize the product from a suitable solvent system. The use of activated carbon during recrystallization can help remove colored impurities.[4]

Experimental Protocols

Protocol: Nitration of 2,6-dichloroquinoline

This is a general protocol and may require optimization.

Materials:

  • 2,6-dichloroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (or other suitable base)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice/water bath to 0-5°C.

  • Slowly add 2,6-dichloroquinoline to the cold sulfuric acid while stirring to ensure complete dissolution. Maintain the temperature below 10°C.

  • Prepare the nitrating mixture by carefully and slowly adding fuming nitric acid to a separate flask containing chilled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 2,6-dichloroquinoline over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[1]

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C, monitoring its progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Allow the ice to melt, and then neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other base until the pH is ~7.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel followed by recrystallization.

Visualizations

G cluster_0 Synthesis Pathway cluster_1 Side Reactions A 2,6-Dichloroquinoline B Nitration (HNO₃ / H₂SO₄, 0-5 °C) A->B C This compound (Desired Product) B->C Major Pathway D 2,6-Dichloro-8-nitroquinoline (Isomeric Impurity) B->D Minor Pathway E 2,6-Dichloro-7-nitroquinoline (Isomeric Impurity) B->E Minor Pathway F Dinitro Products & Tarry Polymers B->F Degradation

Caption: Synthesis pathway for this compound highlighting major side products.

G Start Crude Product Analysis Isomers Isomeric Impurities Detected (e.g., by TLC/HPLC)? Start->Isomers Tar Significant Tar or Color Present? Isomers->Tar No Sol_Isomers 1. Optimize Nitration Temperature (0-5°C) 2. Ensure Slow Reagent Addition 3. Purify via Column Chromatography Isomers->Sol_Isomers Yes Sol_Tar 1. Check Reagent Purity 2. Maintain Low Temperature 3. Treat with Activated Carbon 4. Recrystallize Tar->Sol_Tar Yes No_Impurity Purity Acceptable Tar->No_Impurity No End Pure Product Sol_Isomers->End Sol_Tar->End No_Impurity->End

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Purification of Crude 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2,6-dichloro-5-nitroquinoline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of crude this compound.

Issue: Low recovery of purified product after recrystallization.

  • Potential Cause 1: Suboptimal solvent choice. The solubility of this compound in the selected solvent may be too high at room temperature, leading to significant loss of product in the filtrate.

  • Recommended Solution: Screen a variety of solvents to find one in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Based on structurally similar compounds, consider solvents like ethanol, methanol, acetone, or a mixture such as dichloromethane/hexane or ethanol/water.[1][2]

  • Potential Cause 2: Use of an excessive amount of solvent. Dissolving the crude product in too much solvent will result in a lower yield upon cooling.

  • Recommended Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the hot solvent portion-wise until the solid just dissolves.[3]

  • Potential Cause 3: Premature crystallization. If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely and be lost.

  • Recommended Solution: Use a pre-heated funnel and filter flask for hot filtration to prevent a rapid drop in temperature.[2]

  • Potential Cause 4: Incomplete crystallization. The cooling process may not be sufficient to induce maximum crystallization.

  • Recommended Solution: After the solution has cooled to room temperature, place it in an ice bath for about 5 minutes to promote further crystallization before filtering.[3]

Issue: The purified product is colored (off-white, yellow, or brown).

  • Potential Cause: Presence of colored impurities. These can be byproducts from the synthesis or degradation products.

  • Recommended Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal.[1][2] The charcoal will adsorb the colored impurities. Heat the mixture at reflux for 5-10 minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]

Issue: Recrystallization is ineffective at removing a persistent impurity.

  • Potential Cause: The impurity has very similar solubility characteristics to the desired product. This is common with positional isomers.[4][5]

  • Recommended Solution: If recrystallization fails to provide the desired purity, column chromatography is the recommended next step.[1][6] Use thin-layer chromatography (TLC) to develop a suitable solvent system that provides good separation between your product and the impurity.

Issue: Difficulty in separating the product from impurities using column chromatography.

  • Potential Cause 1: Inappropriate solvent system. The chosen eluent may not have the correct polarity to effectively separate the components.

  • Recommended Solution: Systematically screen different solvent systems using TLC. A good starting point for non-polar to moderately polar compounds is a mixture of hexane and ethyl acetate.[2][6] The ideal system will give your product an Rf value of approximately 0.2-0.4.[2]

  • Potential Cause 2: Column overloading. Applying too much crude material to the column can lead to poor separation.

  • Recommended Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used for packing the column.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Based on the synthesis of related compounds, common impurities may include:

  • Unreacted starting materials.

  • Positional isomers: Nitration of dichloroquinoline can lead to the formation of other nitro-isomers.[4][5]

  • Hydrolysis products: The chloro substituents on the quinoline ring may be susceptible to hydrolysis under certain conditions, leading to the formation of hydroxy-derivatives.[4][7]

  • Over-chlorinated or under-chlorinated species.

  • Polymeric tar-like substances: These can form due to side reactions, especially under harsh reaction conditions.[8]

Q2: What is a good starting solvent for the recrystallization of this compound?

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions collected during column chromatography.[1][6] Spot a small amount from each fraction onto a TLC plate, develop the plate in the same solvent system used for the column, and visualize the spots (e.g., under UV light). Combine the fractions that contain only the pure product.

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase liquid chromatography (LC) can be a powerful technique for purifying organic compounds, especially for separating components with different hydrophobicities.[11] This method is often used for high-throughput purification in drug discovery.[11]

Data Presentation

Table 1: Potential Solvents for Recrystallization Screening

SolventClassRationale
EthanolPolar ProticCommonly used for recrystallizing similar nitroaromatic compounds.[9]
MethanolPolar ProticAnother common choice for recrystallization of related heterocycles.[2]
AcetonePolar AproticCan be effective for moderately polar compounds.[2]
Dichloromethane/HexaneSolvent MixtureOffers tunable polarity for optimal solubility characteristics.[2]
Ethanol/WaterSolvent MixtureAdding water can decrease the solubility of the compound at lower temperatures, potentially improving yield.[1]

Table 2: Suggested Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary PhaseSilica Gel (60-120 mesh)[2]
Mobile Phase (Eluent)Start with a gradient of Hexane/Ethyl Acetate (e.g., from 9:1 to 7:3)
TLC VisualizationUV lamp (254 nm)

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In separate small test tubes, add a small amount of crude this compound to a few potential solvents (e.g., ethanol, methanol). Heat the tubes to the boiling point of the solvent to check for dissolution. Allow the solutions to cool to room temperature and then in an ice bath to observe crystal formation. Select the solvent that provides the best balance of high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal system will show good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.4.[2][6]

  • Column Packing: Prepare a chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the prepared column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, start with a less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization check_purity1 Check Purity (TLC, etc.) recrystallization->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Pure impure1 Impure check_purity1->impure1 Not Pure column_chromatography Column Chromatography check_purity2 Check Purity (TLC, etc.) column_chromatography->check_purity2 pure_product2 Pure Product check_purity2->pure_product2 Pure impure2 Impure check_purity2->impure2 Not Pure (Re-evaluate strategy) impure1->column_chromatography

Caption: General purification workflow for crude this compound.

Troubleshooting_Purification start Purification Issue low_yield Low Yield After Recrystallization start->low_yield colored_product Colored Product start->colored_product persistent_impurity Persistent Impurity start->persistent_impurity sol_screen Screen Solvents low_yield->sol_screen min_solvent Use Minimal Hot Solvent low_yield->min_solvent charcoal Use Activated Charcoal colored_product->charcoal chromatography Perform Column Chromatography persistent_impurity->chromatography

Caption: Troubleshooting common issues in the purification process.

References

Technical Support Center: Recrystallization of 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2,6-dichloro-5-nitroquinoline. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issues encountered during the recrystallization of this compound can often be resolved by systematically evaluating and optimizing the experimental parameters.

IssuePotential CauseRecommended Solution
Low or No Crystal Formation Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent at room temperature.Perform a systematic solvent screen to identify a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[1][2]
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form upon cooling.If too much solvent was added, carefully evaporate a portion of the solvent to induce saturation and subsequent crystallization upon cooling.[3]
Cooling Too Rapidly: Fast cooling can lead to the formation of an oil or amorphous solid instead of crystals.Allow the solution to cool slowly to room temperature. Avoid disturbing the flask during the initial cooling phase. Cooling in an ice bath should only be done after the solution has reached room temperature.[1]
Oiling Out High Solute Concentration: The concentration of the compound in the hot solvent may be too high.Add a small amount of hot solvent to the oil to dissolve it, then allow it to cool slowly.
Inappropriate Solvent Polarity: The polarity of the solvent may not be ideal for promoting crystal lattice formation.Consider using a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[3][4]
Colored Product Presence of Colored Impurities: The starting material may contain colored impurities that co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use only a minimal amount of charcoal to avoid adsorbing the desired product.[4]
Low Recovery Excessive Washing: Washing the crystals with too much cold solvent can lead to product loss.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5]
Premature Crystallization: Crystals may form in the filter funnel during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent premature cooling and crystallization of the product.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for the recrystallization of this compound?

Q2: How do I perform a solvent screen to find a suitable recrystallization solvent?

A2: To perform a solvent screen, place a small amount of your compound (e-g., 10-20 mg) into several different test tubes. Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube. Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature. Heat the test tubes that show poor solubility at room temperature. A suitable solvent will dissolve the compound when hot. Finally, cool the test tubes where the compound dissolved upon heating. The ideal solvent will show good crystal formation upon cooling.

Q3: My compound is soluble in a particular solvent when hot, but no crystals form upon cooling. What should I do?

A3: If crystals do not form upon cooling, you can try to induce crystallization by:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.

  • Reducing the volume of the solvent: Carefully evaporate some of the solvent to increase the concentration of the solute.

  • Using an ice bath: Once the solution has slowly cooled to room temperature, placing it in an ice bath can further decrease the solubility and promote crystallization.[1]

Q4: Can I use a rotary evaporator to remove the solvent during recrystallization?

A4: A rotary evaporator is typically used for bulk solvent removal. For recrystallization, it is generally better to allow the solvent to cool slowly and naturally to promote the formation of pure, well-defined crystals. Rapid solvent removal via rotary evaporation can lead to the precipitation of an amorphous solid or the crashing out of impurities along with the product. However, if you have added a large excess of solvent, you can carefully remove a portion of it using a rotary evaporator before initiating the slow cooling process.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.[1][5] If necessary, add more hot solvent dropwise until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Visualizations

References

Technical Support Center: TLC Monitoring of 2,6-Dichloro-5-nitroquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,6-dichloro-5-nitroquinoline. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of reactions involving this compound in a question-and-answer format.

Q1: I don't see any spots on my TLC plate, not even the starting material. What could be the problem?

A1: There are several potential reasons for the absence of spots on your TLC plate:

  • Insufficient Concentration: The sample spotted on the plate may be too dilute. To resolve this, you can concentrate your sample or apply multiple spots in the same location, ensuring the solvent evaporates completely between each application.

  • Compound is not UV-Active: this compound and its derivatives are expected to be UV-active due to the aromatic system. However, if you suspect a lack of UV activity, use a visualization stain.

  • Inappropriate Visualization Method: While UV light (254 nm) is the primary method for visualizing aromatic compounds, some derivatives may not be strongly UV-absorbent. Try alternative visualization techniques.

  • Sample Evaporation: If your compound is volatile, it may have evaporated from the plate.

  • Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where the sample is spotted. If the baseline is submerged, the sample will dissolve into the solvent reservoir instead of developing up the plate.

Q2: My spots are streaking or tailing down the TLC plate. How can I fix this?

A2: Streaking or tailing is a common issue, often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silica gel. Here are some solutions:

  • Add a Basic Modifier: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier like triethylamine (0.5-2%) or pyridine to your eluent. This will compete for the active sites on the silica gel and improve the spot shape.

  • Reduce Sample Concentration: Overloading the TLC plate with too much sample can lead to streaking. Try spotting a more dilute solution of your reaction mixture.

  • Change the Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.

Q3: All my spots are stuck on the baseline (Rf ≈ 0). What should I do?

A3: An Rf value close to zero indicates that your compounds are too polar for the chosen eluent system and are strongly adsorbed to the stationary phase. To address this, you need to increase the polarity of your mobile phase.

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a 10:1 Hexane:Ethyl Acetate system, try changing to a 5:1 or 2:1 ratio.

  • Change to a More Polar Solvent System: If adjusting the ratio is insufficient, switch to a more polar solvent system altogether, such as dichloromethane/methanol.

Q4: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). How do I get better separation?

A4: An Rf value close to one means your compounds are too non-polar for the eluent system and are not interacting sufficiently with the stationary phase. To resolve this, you need to decrease the polarity of your mobile phase.

  • Decrease Eluent Polarity: Increase the proportion of the less polar solvent in your mixture. For instance, if you are using a 1:1 Hexane:Ethyl Acetate system, try a 5:1 or 10:1 ratio.

  • Change to a Less Polar Solvent System: You can also switch to a less polar solvent system, for example, by replacing ethyl acetate with a less polar solvent like diethyl ether.

Q5: The Rf values of my starting material and product are very similar, making it difficult to monitor the reaction progress. What can I do?

A5: Poor separation between the starting material and product can be challenging. Here are some strategies to improve resolution:

  • Optimize the Eluent System: Experiment with different solvent mixtures. Sometimes, a small change in the solvent ratio or the addition of a third solvent can significantly improve separation.

  • Use a Co-spot: Always run a co-spot lane on your TLC plate, where you spot both the starting material and the reaction mixture at the same point. This will help you to distinguish between two spots that are very close to each other. If you see a single, elongated spot in the co-spot lane, it confirms that the two spots have very similar Rf values.

  • Try a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase like alumina or a reverse-phase silica plate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for TLC of this compound reactions?

A1: A good starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A common initial ratio to try is 3:1 or 4:1 hexane:ethyl acetate. Depending on the polarity of your product, you may need to adjust this ratio.

Q2: How do I prepare a sample of my reaction mixture for TLC?

A2: Take a small aliquot of your reaction mixture using a capillary tube or a micropipette. Dissolve this aliquot in a small amount of a volatile solvent like dichloromethane or ethyl acetate in a small vial. This solution can then be directly spotted onto the TLC plate.

Q3: What are the best visualization techniques for this compound and its derivatives?

A3: The primary and non-destructive method is UV light at 254 nm , as the conjugated aromatic system of the quinoline ring is UV-active. For further confirmation or if spots are faint, you can use destructive staining methods such as an iodine chamber or a potassium permanganate (KMnO₄) stain . The potassium permanganate stain is particularly useful for visualizing compounds that can be oxidized.

Q4: How can I confirm that a new spot on my TLC is the desired product?

A4: While TLC provides a good indication of reaction progress, it is not a definitive identification method. To confirm the identity of a new spot, you will need to isolate the product (e.g., by column chromatography) and characterize it using spectroscopic methods such as NMR, IR, and mass spectrometry.

Data Presentation

Since experimental Rf values for this compound and its specific reaction products are not widely available in the literature, the following tables provide illustrative examples of expected TLC behavior based on the polarity of analogous compounds. Note: Actual Rf values will vary depending on the specific reaction conditions, TLC plate manufacturer, and chamber saturation.

Table 1: Example TLC Data for Nucleophilic Aromatic Substitution (SNAr) of a Dichloro-nitroaromatic Compound

CompoundExpected Relative PolarityExample Eluent System (Hexane:Ethyl Acetate)Expected Rf Value Range
Starting Material (e.g., this compound)Less Polar4:10.6 - 0.7
Monosubstituted Product (e.g., 2-alkoxy-6-chloro-5-nitroquinoline)Moderately Polar4:10.4 - 0.5
Disubstituted Product (e.g., 2,6-dialkoxy-5-nitroquinoline)More Polar4:10.2 - 0.3

Table 2: Example TLC Data for Reduction of a Nitroquinoline Derivative

CompoundExpected Relative PolarityExample Eluent System (Hexane:Ethyl Acetate)Expected Rf Value Range
Starting Material (e.g., this compound)Less Polar2:10.7 - 0.8
Product (e.g., 5-amino-2,6-dichloroquinoline)More Polar2:10.3 - 0.4

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring of a Reaction

  • Prepare the TLC Chamber: Pour the chosen eluent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall and partially submerged in the solvent, to saturate the chamber atmosphere. Cover the chamber and let it equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spot the Plate:

    • In the 'SM' lane, spot a dilute solution of your starting material.

    • In the 'Rxn' lane, spot a dilute solution of your reaction mixture.

    • In the 'Co' lane, first spot the starting material, and then spot the reaction mixture directly on top of the first spot (allowing the solvent to dry in between).

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle any visible spots. If necessary, use a chemical stain for further visualization.

  • Analyze the Results: Compare the spots in the 'Rxn' lane to the 'SM' lane. The disappearance of the starting material spot and the appearance of a new spot indicate product formation. The co-spot helps to confirm if the starting material is still present in the reaction mixture.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis Prepare Chamber Prepare Chamber Prepare & Spot Plate Prepare & Spot Plate Prepare Chamber->Prepare & Spot Plate Equilibrate Develop Plate Develop Plate Prepare & Spot Plate->Develop Plate Dry Plate Dry Plate Develop Plate->Dry Plate Visualize (UV/Stain) Visualize (UV/Stain) Dry Plate->Visualize (UV/Stain) Analyze Rf & Spots Analyze Rf & Spots Visualize (UV/Stain)->Analyze Rf & Spots TLC_Troubleshooting TLC Result Issue? TLC Result Issue? No Spots No Spots TLC Result Issue?->No Spots Visibility Streaking/Tailing Streaking/Tailing TLC Result Issue?->Streaking/Tailing Spot Shape Spots at Baseline (Rf ≈ 0) Spots at Baseline (Rf ≈ 0) TLC Result Issue?->Spots at Baseline (Rf ≈ 0) Position Spots at Solvent Front (Rf ≈ 1) Spots at Solvent Front (Rf ≈ 1) TLC Result Issue?->Spots at Solvent Front (Rf ≈ 1) Position Increase Concentration Increase Concentration No Spots->Increase Concentration Use Stain Use Stain No Spots->Use Stain Add Basic Modifier Add Basic Modifier Streaking/Tailing->Add Basic Modifier Decrease Concentration Decrease Concentration Streaking/Tailing->Decrease Concentration Increase Eluent Polarity Increase Eluent Polarity Spots at Baseline (Rf ≈ 0)->Increase Eluent Polarity Decrease Eluent Polarity Decrease Eluent Polarity Spots at Solvent Front (Rf ≈ 1)->Decrease Eluent Polarity

Technical Support Center: Regioselective Substitution of 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is dedicated to addressing the challenges associated with the regioselective nucleophilic substitution of 2,6-dichloro-5-nitroquinoline. Find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective substitution on this compound?

A1: The primary challenge lies in controlling which of the two chlorine atoms is replaced by a nucleophile. The quinoline ring has two activated positions for nucleophilic aromatic substitution (SNAr):

  • C2-position: This position is activated by the electron-withdrawing effect of the ring nitrogen atom, which can stabilize the negative charge in the Meisenheimer intermediate.[1][2]

  • C6-position: This position is strongly activated by the adjacent, powerful electron-withdrawing nitro group (-NO₂) at the C5 position.

The competition between these two sites often leads to a mixture of 2-substituted and 6-substituted products, complicating purification and reducing the yield of the desired isomer.

Q2: Which position, C2 or C6, is generally more reactive towards nucleophiles?

A2: The reactivity is a delicate balance of electronic effects. The C2 position is inherently activated in the quinoline system.[3] However, a nitro group is one of the strongest activating groups for SNAr reactions. Therefore, the C6 position, being ortho to the C5-nitro group, is also highly activated. The final regiochemical outcome depends heavily on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Q3: How do "hard" and "soft" nucleophiles affect regioselectivity in this system?

A3: According to Hard and Soft Acids and Bases (HSAB) theory, the electrophilic centers at C2 and C6 may exhibit different "hardness." The C2 position, influenced by the nitrogen, might be considered a harder electrophilic site, while the C6, influenced by the chlorine and nitro group, might have a different character.

  • Hard Nucleophiles (e.g., RO⁻, R₂N⁻): These tend to react faster at the site with the highest positive charge density.

  • Soft Nucleophiles (e.g., RS⁻, I⁻): These reactions are often more orbitally controlled. Experimentation is required to determine if this principle can be used to control selectivity between the C2 and C6 positions.

Q4: Can the nitro group itself react with nucleophiles?

A4: While less common, strong nucleophiles or reducing conditions can sometimes interact with the nitro group, leading to side reactions. It is crucial to monitor reactions for the formation of byproducts resulting from nitro group reduction or displacement, although displacement of a nitro group is generally more difficult than a halogen.

Troubleshooting Guide

Symptom / Issue Potential Cause Suggested Solution
Low or No Reaction Insufficient activation of the substrate or low nucleophile reactivity.1. Increase Temperature: Gently increase the reaction temperature in increments of 10-20°C. 2. Use a Stronger Base: If the nucleophile requires deprotonation, switch to a stronger, non-nucleophilic base (e.g., NaH, KHMDS). 3. Change Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or NMP to better solvate the intermediate and accelerate the reaction.
Mixture of 2-substituted and 6-substituted Products Similar activation levels of the C2 and C6 positions under the current conditions.1. Modify Temperature: Lowering the temperature may favor the thermodynamically more stable product, while raising it may favor the kinetically controlled product. 2. Vary the Solvent: Changing solvent polarity can alter the relative reactivity of the two sites. Experiment with a range from polar protic (e.g., ethanol) to polar aprotic (e.g., DMSO). 3. Alter the Nucleophile: A bulkier nucleophile may preferentially attack the less sterically hindered position.
Exclusive Substitution at the Undesired Position The current reaction conditions strongly favor substitution at one position over the other.1. Systematic Condition Screening: If C6 substitution is dominant, try conditions that favor C2 substitution (e.g., explore catalysis if applicable). If C2 is dominant, enhance factors that favor C6 substitution (e.g., use a nucleophile known to react well with nitro-activated systems). 2. Protecting/Directing Groups: This is an advanced strategy. It may be possible to temporarily modify one part of the molecule to direct the reaction to the desired site, though this adds synthetic steps.
Formation of Dark, Tarry Byproducts Decomposition of starting material, intermediates, or products at elevated temperatures. Polymerization side reactions.1. Lower the Reaction Temperature: Determine the minimum temperature required for the reaction to proceed. 2. Degas the Solvent: Remove dissolved oxygen, which can promote decomposition pathways. 3. Use an Inert Atmosphere: Run the reaction under Nitrogen or Argon to prevent oxidative side reactions.[4]
Illustrative Data on Regioselectivity

The following data is representative and intended to illustrate potential outcomes based on general SNAr principles. Actual results will vary.

Nucleophile (NuH) Solvent Temperature (°C) Approx. Ratio (C2-Nu : C6-Nu) Notes
MorpholineDMSO8040 : 60Polar aprotic solvents often favor substitution at nitro-activated positions.
MorpholineEthanol8065 : 35Protic solvents may preferentially solvate the transition state leading to C2 substitution.
Sodium MethoxideMethanol6070 : 30Hard nucleophiles may favor the C2 position.
Sodium ThiophenoxideDMF2520 : 80Soft nucleophiles often show high selectivity for nitro-activated positions.

Visual Guides

G cluster_substrate This compound cluster_nucleophile Nucleophilic Attack Quinoline Quinoline Structure C2 C2-Cl (Activated by Ring N) Prod2 2-Substituted Product C2->Prod2 C6 C6-Cl (Activated by C5-NO2) Prod6 6-Substituted Product C6->Prod6 Nuc Nucleophile (e.g., R-NH2, R-OH, R-SH) Nuc->C2 Path A Nuc->C6 Path B G cluster_options Optimization Strategies start Start: Run SₙAr Reaction analyze Analyze Product Mixture (NMR, LC-MS) start->analyze check Is Desired Regioisomer the Major Product? analyze->check success Reaction Optimized. Proceed to Scale-up. check->success Yes troubleshoot Troubleshoot Reaction Conditions check->troubleshoot No temp Adjust Temperature (Lower for thermodynamic, higher for kinetic control) troubleshoot->temp solvent Change Solvent (e.g., DMF, DMSO, EtOH, THF) troubleshoot->solvent nucleophile Modify Nucleophile (Consider steric bulk, hardness) troubleshoot->nucleophile temp->analyze Re-run Reaction solvent->analyze Re-run Reaction nucleophile->analyze Re-run Reaction

References

optimizing reaction conditions for amination of 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 2,6-dichloro-5-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the amination of this compound?

A1: The amination of this compound is a nucleophilic aromatic substitution (SNAr) reaction. The nitro group at the 5-position is strongly electron-withdrawing, which activates both the C2 and C6 positions for nucleophilic attack. Based on studies of similar systems, such as 2,6-dichloro-3-nitropyridine, the substitution is likely to be kinetically controlled. The strong inductive effect of the nitro group makes the ortho position (C6) more electron-deficient and, therefore, more susceptible to nucleophilic attack.[1][2] This would lead to the formation of 2-chloro-6-amino-5-nitroquinoline as the major product. However, the thermodynamic product, with the amino and nitro groups para to each other, might also be formed. Experimental verification is crucial to determine the precise regioselectivity under specific reaction conditions.

Q2: Which reaction conditions are typically employed for the amination of dichloronitro-aromatic compounds?

A2: The amination of dichloronitro-aromatic compounds can be achieved through catalyst-free nucleophilic aromatic substitution (SNAr) or palladium-catalyzed (Buchwald-Hartwig) amination. For SNAr, elevated temperatures and a base are generally required. Common solvents include polar aprotic solvents like DMF or dioxane. For palladium-catalyzed reactions, a palladium precursor, a suitable phosphine ligand, and a base are necessary, often allowing for milder reaction conditions.

Q3: What are the common side reactions to be aware of during the amination of this compound?

A3: Common side reactions include:

  • Disubstitution: Reaction of the amine at both the C2 and C6 positions, leading to the formation of a diamino-nitroquinoline. This can often be minimized by controlling the stoichiometry of the amine.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the chloro groups can occur, leading to the formation of hydroxy-nitroquinolines.

  • Reduction of the nitro group: Depending on the reaction conditions and the presence of reducing agents, the nitro group may be partially or fully reduced to a nitroso or amino group.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the amination reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A spot test on a TLC plate can indicate the consumption of the starting material (this compound) and the formation of the product. LC-MS can provide more definitive information on the identity of the products being formed.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Aminated Product
Potential Cause Recommended Solution
Insufficient Reaction Temperature For catalyst-free SNAr reactions, higher temperatures (e.g., 100-150 °C) may be necessary to drive the reaction to completion. For palladium-catalyzed reactions, a temperature screen (e.g., 80-120 °C) is recommended to find the optimal condition.
Inappropriate Base The choice of base is critical. For catalyst-free reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. For palladium-catalyzed aminations, stronger bases such as NaOtBu or K₃PO₄ are often more effective.
Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial. A ligand screen with various electron-rich and bulky phosphine ligands (e.g., XPhos, RuPhos) may be necessary to identify the optimal combination for this specific substrate.
Poor Quality of Reagents or Solvents Ensure that the amine, solvent, and other reagents are of high purity and anhydrous, as moisture can lead to side reactions and deactivate catalysts.
Decomposition of Starting Material or Product At high temperatures, the starting material or product may decompose. Consider running the reaction at a lower temperature for a longer period.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause Recommended Solution
Thermodynamic vs. Kinetic Control As discussed in the FAQ, the reaction may yield a mixture of kinetic (C6-amination) and thermodynamic (C2-amination) products. Lowering the reaction temperature may favor the formation of the kinetic product.
Nature of the Amine Nucleophile The steric bulk of the amine can influence regioselectivity. A bulkier amine may preferentially attack the less sterically hindered position.
Solvent Effects The polarity of the solvent can influence the reaction pathway. A screen of different solvents (e.g., toluene, dioxane, DMF, NMP) may help to improve regioselectivity.
Catalyst Control (for Pd-catalyzed reactions) The choice of ligand in a palladium-catalyzed reaction can significantly impact regioselectivity. A systematic ligand screening is a valuable tool to direct the substitution to the desired position.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Similar Polarity of Product and Starting Material/Byproducts Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method.
Presence of Insoluble Impurities Filter the crude reaction mixture through a pad of Celite® before work-up to remove any insoluble materials.
Product is an Oil If the product is an oil, consider converting it to a solid salt (e.g., hydrochloride salt) for easier handling and purification by recrystallization.

Experimental Protocols (Based on Related Reactions)

Disclaimer: The following protocols are based on amination reactions of structurally similar compounds and may require optimization for this compound.

Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from the amination of similar chloro-nitro aromatic compounds.

Materials:

  • This compound

  • Amine (e.g., ammonia in a suitable solvent, or a primary/secondary amine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Ethyl acetate

  • Brine

Procedure:

  • To a sealed reaction vessel, add this compound (1.0 eq), the amine (1.2-2.0 eq), and the base (2.0 eq).

  • Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of starting material).

  • Seal the vessel and heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl chlorides.

Materials:

  • This compound

  • Amine (e.g., ammonia source like benzophenone imine followed by hydrolysis, or a primary/secondary amine)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.5-2.0 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of starting material).

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

General Workflow for Amination and Troubleshooting

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_troubleshooting Troubleshooting reagents This compound Amine Base/Catalyst Solvent heating Heating with Stirring (80-150 °C) reagents->heating monitoring Monitor by TLC/LC-MS heating->monitoring extraction Quenching & Extraction monitoring->extraction Reaction Complete low_yield Low/No Yield? monitoring->low_yield Incomplete Reaction multi_prod Multiple Products? monitoring->multi_prod Side Products purification Column Chromatography or Recrystallization extraction->purification product Isolated Product purification->product pur_diff Purification Difficulty? purification->pur_diff low_yield->heating Adjust Temp/Base/Catalyst multi_prod->heating Adjust Conditions pur_diff->purification Optimize Purification Method

Caption: General workflow for the amination of this compound and key troubleshooting checkpoints.

Logical Relationship for Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low/No Yield Observed temp Insufficient Temperature start->temp base Inappropriate Base start->base catalyst Poor Catalyst System (for Pd-catalyzed) start->catalyst reagents Poor Reagent Quality start->reagents inc_temp Increase Temperature temp->inc_temp screen_base Screen Different Bases base->screen_base screen_cat Screen Catalysts/Ligands catalyst->screen_cat purify_reagents Use High Purity/ Anhydrous Reagents reagents->purify_reagents

Caption: Troubleshooting guide for addressing low to no product yield in the amination reaction.

References

preventing tar formation in Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing tar formation during the Skraup synthesis of quinolines.

Troubleshooting Guide & FAQs

This guide addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions.

Issue 1: Excessive Tar Formation and Low Yield

Question: My Skraup synthesis is producing a large amount of black, intractable tar, and the yield of my desired quinoline is very low. What are the primary causes, and how can I mitigate this?

Answer:

Excessive tar formation is a common challenge in the Skraup synthesis, primarily due to the highly exothermic and acidic nature of the reaction. The primary cause is the polymerization of acrolein, which is formed from the dehydration of glycerol, and other reactive intermediates.[1] To minimize tarring and improve your yield, consider the following preventative measures:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a crucial step to moderate the reaction's exothermicity.[2][3] It is believed to act as an oxygen carrier, allowing for a more controlled oxidation step over a longer period, thus preventing a runaway reaction and reducing charring.[2][4]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. It is recommended to add the reagents in the following sequence: aniline, ferrous sulfate, glycerol, and then slowly and carefully, sulfuric acid with cooling.[1]

  • Gradual Heating: Begin heating the reaction mixture gently. Once the reaction initiates (often indicated by boiling), the external heat source should be removed. The heat generated by the reaction itself should be sufficient to sustain boiling for a period. Heat should only be reapplied after the initial exotherm has subsided.[1]

  • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, it can contribute to the vigorousness of the reaction. Consider using alternative oxidizing agents that are known to result in a less violent reaction, such as arsenic acid or catalytic amounts of iodine.[1][5]

Issue 2: The Reaction is Too Vigorous and Difficult to Control

Question: My Skraup reaction is extremely exothermic and appears to be on the verge of a runaway reaction. What immediate actions should I take, and what are the best preventative strategies?

Answer:

A runaway Skraup reaction is a serious safety concern.

Immediate Actions:

  • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly cool the mixture.

  • Ensure adequate ventilation in a fume hood and be prepared for a potential pressure increase.

  • Always use a blast shield for personal protection.

Preventative Measures:

The key to preventing a violent reaction is moderation and control:

  • Ferrous Sulfate: As mentioned previously, the use of ferrous sulfate (FeSO₄) is highly recommended to control the reaction's vigor.[3]

  • Slow Acid Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling and stirring to dissipate the heat generated.

  • Efficient Stirring: Maintain vigorous and constant stirring throughout the reaction to prevent the formation of localized hotspots.

Issue 3: Difficulty in Isolating the Product from the Tarry Residue

Question: After the reaction is complete, I am struggling to isolate my quinoline product from the thick, tarry mixture. What is the most effective purification method?

Answer:

Isolating the product from the tar is a significant challenge. The most common and effective method is steam distillation .[1]

  • After the reaction, allow the mixture to cool.

  • Make the reaction mixture strongly alkaline by carefully adding a concentrated solution of sodium hydroxide.

  • Pass steam through the mixture. The volatile quinoline product will distill over with the steam, leaving the non-volatile tar behind.

  • The quinoline can then be separated from the aqueous distillate by extraction with an organic solvent, such as diethyl ether or dichloromethane.[1]

Quantitative Data on Reaction Parameters

The following tables summarize the impact of different reaction components on the yield of the Skraup synthesis.

Table 1: Effect of Moderator on Quinoline Synthesis

ModeratorReported Effect on Reaction VigorTypical Reported YieldReference
Ferrous Sulfate (FeSO₄)Significantly moderates the exothermic reaction84-91%[3]
NoneHighly exothermic and often violentLower and more variable[4]

Table 2: Comparison of Oxidizing Agents in Quinoline Synthesis

The choice of oxidizing agent can influence both the reaction's vigor and the final product yield.

Aniline DerivativeOxidizing AgentProductYield (%)Reference
AnilineIodineQuinoline92.8[5]
Substituted AnilinesIodineSubstituted Quinolines75-90.7[5]
AnilineNitrobenzeneQuinoline84-91[3]
3-Nitro-4-aminoanisoleArsenic Pentoxide6-Methoxy-8-nitroquinolineNot Specified[5]

Experimental Protocol: Skraup Synthesis of Quinoline with Ferrous Sulfate

This protocol is adapted from a well-established procedure in Organic Syntheses and is designed to control the reaction and minimize tar formation.[3]

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Steam distillation apparatus

  • Large round-bottom flask with a reflux condenser

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add the reagents in the following order: aniline, ferrous sulfate heptahydrate, and glycerol.

  • Acid Addition: Slowly and with constant swirling or stirring, cautiously add concentrated sulfuric acid to the mixture. The addition is exothermic, and cooling may be necessary to maintain control of the temperature.

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux for approximately 30-60 minutes.

  • Completion of Reaction: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.

  • Workup - Steam Distillation:

    • Allow the reaction mixture to cool to a safe temperature.

    • Make the solution strongly alkaline by the careful addition of a concentrated sodium hydroxide solution.

    • Set up for steam distillation and distill the quinoline from the tarry residue.

  • Purification:

    • Separate the quinoline layer from the aqueous distillate.

    • The crude quinoline can be further purified by dissolving it in dilute sulfuric acid, treating it with sodium nitrite to remove any residual aniline, and then re-distilling with steam.

Visualizing the Process

Skraup Synthesis Reaction Mechanism

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate (1,2-Dihydroquinoline) Michael_Adduct->Cyclized_Intermediate Cyclization -H₂O Quinoline Quinoline Cyclized_Intermediate->Quinoline Oxidation

Caption: Key steps in the Skraup synthesis of quinoline.

Experimental Workflow for Tar Prevention

Skraup_Workflow Start Start Reagent_Addition 1. Add Reagents: Aniline, FeSO₄, Glycerol Start->Reagent_Addition Acid_Addition 2. Slow Addition of H₂SO₄ with Cooling Reagent_Addition->Acid_Addition Heating 3. Gentle Heating to Initiate Acid_Addition->Heating Exotherm 4. Remove Heat during Exotherm Heating->Exotherm Reflux 5. Reflux to Completion Exotherm->Reflux Workup 6. Alkaline Workup & Steam Distillation Reflux->Workup End End Workup->End

Caption: Recommended workflow to minimize tar formation.

Troubleshooting Flowchart for Skraup Synthesis

Troubleshooting_Flowchart Problem Problem: Excessive Tar / Low Yield Check_Moderator Was a moderator (e.g., FeSO₄) used? Problem->Check_Moderator Add_Moderator Action: Add FeSO₄ to moderate the reaction. Check_Moderator->Add_Moderator No Check_Heating Was heating controlled? Check_Moderator->Check_Heating Yes Add_Moderator->Check_Heating Control_Heating Action: Heat gently to initiate, then remove external heat during exotherm. Check_Heating->Control_Heating No Check_Reagent_Addition Was H₂SO₄ added slowly with cooling? Check_Heating->Check_Reagent_Addition Yes Control_Heating->Check_Reagent_Addition Control_Addition Action: Add H₂SO₄ slowly with efficient cooling and stirring. Check_Reagent_Addition->Control_Addition No Consider_Oxidant Consider alternative oxidizing agents (e.g., Iodine). Check_Reagent_Addition->Consider_Oxidant Yes Control_Addition->Consider_Oxidant Success Improved Yield and Reduced Tar Formation Consider_Oxidant->Success

Caption: A logical approach to troubleshooting tar formation.

References

Technical Support Center: Managing Exothermic Nitration of Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the highly exothermic nitration of dichloroquinoline. The information is structured to address common challenges and ensure the safety and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the nitration of dichloroquinoline?

A1: The nitration of dichloroquinoline is a highly exothermic reaction, posing a significant risk of thermal runaway if not properly controlled. A thermal runaway is an uncontrolled, self-accelerating reaction where the heat generated exceeds the system's cooling capacity, potentially leading to a rapid increase in temperature and pressure, which can cause explosions and the release of toxic gases like nitrogen dioxide.[1][2][3] Additionally, the resulting nitro-compounds can be thermally unstable and may decompose explosively, especially in the presence of impurities like residual acids.[4][5][6]

Q2: Which factors can trigger a runaway reaction during the nitration of dichloroquinoline?

A2: Several factors can lead to a runaway reaction:

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than it can be dissipated.[3]

  • Inadequate Cooling: Insufficient cooling capacity of the reaction vessel is a primary cause of thermal runaway.[3]

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction.[1][3]

  • Incorrect Reagent Concentrations: Using overly concentrated reagents can increase the reaction's speed and exothermicity.[3]

Q3: My nitrated dichloroquinoline product is not precipitating out of the acidic mixture upon quenching with ice-water. What should I do?

A3: If your product does not precipitate, it is likely soluble in the acidic aqueous mixture or is an oil at the quenching temperature. The recommended course of action is to perform a liquid-liquid extraction. Transfer the quenched mixture to a separatory funnel and extract it multiple times with a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate. The combined organic extracts can then be washed, dried, and the solvent evaporated to isolate the product.

Q4: I am observing the formation of multiple nitrated isomers. How can I improve the regioselectivity?

A4: The position of the nitro group is influenced by the substitution pattern of the dichloroquinoline and the reaction conditions. To improve selectivity, consider modifying the reaction temperature, the concentration of the nitrating and dehydrating agents (e.g., fuming sulfuric acid or oleum can favor dinitration), and the order of reagent addition. Protecting groups can also be employed to block certain positions on the quinoline ring, directing nitration to the desired location.

Q5: What are the critical safety precautions to take during the work-up of a dichloroquinoline nitration?

A5: Safety is paramount during the work-up. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.

  • Ventilation: All steps must be performed in a well-ventilated chemical fume hood to avoid inhaling corrosive and toxic fumes.

  • Controlled Quenching: Slowly add the reaction mixture to ice-water with vigorous stirring to manage the exothermic nature of diluting strong acids.

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station, safety shower, and appropriate spill containment kits.

  • Waste Disposal: Acidic aqueous waste should be neutralized before disposal according to institutional guidelines. Nitric acid waste should be segregated from organic waste to prevent reactions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Addition of nitrating agent is too fast. 2. Inadequate cooling. 3. Poor stirring leading to localized "hot spots".[1][3] 4. Incorrect reagent concentration.1. Immediately stop the addition of the nitrating agent.[2] 2. Increase cooling efficiency (e.g., add more dry ice to the cooling bath). 3. Ensure vigorous and consistent agitation. 4. If the temperature continues to rise rapidly, and as a last resort, quench the reaction by cautiously pouring it into a large volume of ice-water.[1] Caution: This should only be done if the runaway is in its early stages and can be managed safely, as the dilution of strong acids is also highly exothermic.[1]
Low Yield of Nitrated Product 1. Incomplete reaction due to short reaction time or low temperature. 2. Loss of product during work-up and extraction. 3. Formation of unwanted byproducts due to side reactions.[1]1. Monitor the reaction progress using TLC. Consider extending the reaction time or slightly increasing the temperature with careful monitoring. 2. Optimize the extraction procedure by ensuring the correct pH and using an appropriate solvent. 3. Adjust reaction conditions (temperature, concentration) to minimize side reactions.
Formation of Di-nitrated or Poly-nitrated Products 1. Reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent). 2. Extended reaction time.1. Use milder nitrating conditions (e.g., lower temperature, less concentrated acids). 2. Carefully monitor the reaction and quench it as soon as the desired mono-nitrated product is formed.
Emulsion Formation During Extraction 1. Formation of salts acting as surfactants, especially during basic washes.1. Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. 2. Gently rock or swirl the separatory funnel instead of vigorous shaking. 3. Allow the separatory funnel to stand undisturbed for a longer period.

Experimental Protocols

Protocol 1: Nitration of 5,8-Dichloroquinoline

This protocol is adapted from a known procedure for the nitration of 5,8-dichloroquinoline.[7]

Materials:

  • 5,8-Dichloroquinoline

  • 60% Oleum (fuming sulfuric acid)

  • Concentrated sulfuric acid

  • Potassium nitrate

  • Crushed ice

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, prepare a solution of 60% oleum and concentrated sulfuric acid.

  • Cool the acid mixture and add 5,8-dichloroquinoline.

  • While maintaining the temperature at 55-60°C, add powdered potassium nitrate portion-wise with stirring over a period of four hours.[7]

  • After the addition is complete, continue to heat the reaction mixture at 55-60°C for an additional 45 hours.[7]

  • Cool the reaction mixture and then cautiously pour it into a beaker containing a large volume of crushed ice and water.

  • The 6-nitro-5,8-dichloroquinoline product is insoluble in cold dilute acid and will precipitate.

  • Collect the precipitate by vacuum filtration, wash it with water, and dry it.

  • The crude product can be further purified by recrystallization from methanol.

Quantitative Data

Parameter Value Significance Reference
Heat of Nitration Reactions (General) -145 ± 70 kJ/molIndicates the highly exothermic nature of the reaction, necessitating efficient heat removal.[2]
Decomposition Onset of Nitration Products in 70% Sulfuric Acid ~200°CContamination with sulfuric acid significantly lowers the decomposition temperature of nitroaromatics.[4]
Decomposition Temperature of Pure Dinitrotoluene ~250°CPure nitro-compounds have high decomposition temperatures.[4]
Decomposition of Dinitrotoluene Contaminated with Nitric and Sulfuric Acid ~130°CThe presence of residual acids drastically reduces the thermal stability of the nitrated product.[4]

Visualizations

Experimental Workflow for Controlled Nitration

G Workflow for Controlled Nitration of Dichloroquinoline cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Prepare Nitrating Mixture (e.g., H2SO4 + HNO3) D Slow, Dropwise Addition of Nitrating Mixture A->D B Dissolve Dichloroquinoline in Sulfuric Acid B->D C Cool Reaction Vessel (0-5 °C) C->D E Maintain Low Temperature (Monitor Continuously) D->E Exothermic F Monitor Reaction Progress (e.g., TLC) E->F G Quench Reaction (Pour into Ice-Water) F->G H Isolate Crude Product (Filtration or Extraction) G->H I Wash and Dry Product H->I J Recrystallization or Column Chromatography I->J G Troubleshooting a Runaway Reaction A Rapid Temperature Increase Detected B Stop Addition of Nitrating Agent A->B C Increase Cooling B->C D Ensure Vigorous Stirring B->D E Temperature Stabilizes? C->E D->E F Continue Monitoring E->F Yes G Emergency Quench (Pour into Ice-Water) E->G No H Investigate Cause F->H

References

Technical Support Center: Separation of Isomers in 2,6-Dichloro-5-nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of 2,6-dichloro-5-nitroquinoline, a valuable building block in pharmaceutical and materials science research, is typically achieved through the electrophilic nitration of 2,6-dichloroquinoline[1]. This reaction, while effective, seldom yields a single product. The directing effects of the C6 chloro-substituent and the inherent electronic properties of the quinoline ring system lead to the formation of a mixture of positional isomers, primarily the desired 5-nitro product alongside 7-nitro and potentially 8-nitro analogues. The structural similarity of these isomers presents a significant purification challenge.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of separating these isomers. We will cover frequently asked questions, detailed troubleshooting guides for common laboratory issues, and step-by-step protocols for the most effective separation techniques.

Frequently Asked Questions (FAQs)

Q1: Why are multiple isomers formed during the nitration of 2,6-dichloroquinoline?

A1: The formation of multiple isomers is a fundamental consequence of the mechanism of electrophilic aromatic substitution on the quinoline ring. The existing chloro-substituent at the C6 position is an ortho-, para-director, while the quinoline nitrogen deactivates the heterocyclic ring and directs substitution to the benzene ring. The interplay of these electronic influences results in the nitronium ion (NO₂⁺) attacking several available positions, leading to a mixture of 5-nitro, 7-nitro, and other positional isomers. The precise ratio of these products is highly dependent on reaction conditions such as temperature and the specific nitrating agent used.

Q2: What are the most common isomeric impurities I should expect?

A2: Besides the target this compound, the most probable isomeric impurity is 2,6-dichloro-7-nitroquinoline . This is consistent with studies on similar substituted quinolines where nitration occurs at multiple positions on the carbocyclic ring[2][3][4]. Depending on the reaction conditions, trace amounts of 2,6-dichloro-8-nitroquinoline may also be formed.

Q3: What are the most effective laboratory techniques for separating these nitro-isomers?

A3: The two most powerful techniques for separating positional isomers of this compound are:

  • Column Chromatography: This is the most versatile method, separating compounds based on differences in their polarity and interaction with the stationary phase.[5] High-Performance Liquid Chromatography (HPLC) offers a higher resolution version of this technique for both analytical and preparative scale separations.[3][6]

  • Fractional Crystallization: This technique exploits subtle differences in the solubility of the isomers in a specific solvent or solvent system.[7] By carefully controlling temperature and concentration, one isomer can often be induced to crystallize selectively from the solution, leaving the others dissolved.

Q4: How can I definitively identify and confirm the purity of the separated isomers?

A4: A combination of analytical methods is essential for unambiguous identification and purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of column chromatography in real-time.[8]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of each fraction and resolving closely related isomers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful method for unequivocal structure elucidation.[9] Detailed ¹H and ¹³C NMR analysis will confirm the substitution pattern of each isolated isomer.

  • Melting Point Analysis: A sharp, well-defined melting point is a strong indicator of high purity.

Troubleshooting Guide: Isomer Separation Workflows

This guide addresses specific issues you may encounter during the purification process.

Problem 1: My isomers are not separating well on the TLC plate; the Rf values are too close.

  • Potential Cause: The chosen eluent (mobile phase) has either too high or too low polarity, or it is not selective enough to differentiate between the isomers' polarities.

  • Recommended Solutions:

    • Systematic Solvent Screening: The key to good separation is finding an eluent system that maximizes the difference in Rf values (ΔRf). Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Test solvent systems in 10% increments (e.g., 90:10, 80:20, 70:30 Hexanes:Ethyl Acetate). The ideal system will give Rf values for your target compounds between 0.2 and 0.5.

    • Introduce a Different Solvent: Sometimes a two-solvent system is insufficient. Adding a small amount (1-2%) of a third solvent with different properties, such as methanol or triethylamine (if your compounds are basic), can significantly alter selectivity and improve separation.

Problem 2: During column chromatography, the isomers are co-eluting or the collected fractions are still mixed.

  • Potential Cause: The resolving power of your column is insufficient for the difficult separation. This can be due to improper column packing, using too strong of an eluent, or overloading the column.

  • Recommended Solutions:

    • Switch to Flash Chromatography: If using a gravity column, switch to flash chromatography.[10] The applied pressure provides a faster flow rate and leads to tighter bands and better resolution.

    • Optimize Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation. A general rule of thumb is a length-to-diameter ratio of at least 10:1.

    • Reduce Sample Load: Overloading is a common cause of poor separation. For difficult separations, the amount of crude material should not exceed 1-2% of the mass of the silica gel (e.g., 1-2 g of crude product for 100 g of silica).

    • Use Gradient Elution: Start with a low-polarity eluent to allow the least polar isomer to move down the column. Gradually and slowly increase the polarity of the eluent to then elute the more polar isomers. This technique sharpens peaks and improves resolution compared to isocratic (constant solvent composition) elution.

Problem 3: I am attempting fractional crystallization, but my desired isomer is not precipitating.

  • Potential Cause: The solution may not be sufficiently supersaturated, the wrong solvent is being used, or the presence of impurities is inhibiting crystal formation.

  • Recommended Solutions:

    • Solvent Selection is Key: Test the solubility of your crude mixture in a variety of solvents at both room temperature and elevated temperatures. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

    • Introduce a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled, supersaturated solution. This provides a nucleation site for crystallization to begin.

    • Try Salt Formation: As demonstrated in patent literature for similar compounds, converting the isomers to their hydrochloride salts can dramatically alter their solubility profiles.[7] Dissolving the mixed salts in a specific solvent (like wet DMF) and cooling can lead to selective precipitation of one isomer's salt.[7]

    • Use an Anti-Solvent: Dissolve the mixture in a minimal amount of a good solvent. Then, slowly add a miscible "anti-solvent" (in which the desired compound is insoluble) until the solution becomes turbid. Gently warm until it is clear again, then allow it to cool slowly.

Visualization of the Separation Workflow

The following diagram outlines the general workflow for isolating pure isomers from a crude synthetic mixture.

G cluster_0 Synthesis & Initial State cluster_1 Primary Separation cluster_2 Analysis & Refinement Crude Crude Nitration Product (Mixture of Isomers) Column Flash Column Chromatography Crude->Column Method 1 Crystal Fractional Crystallization Crude->Crystal Method 2 Analysis Purity Analysis (TLC, HPLC) Column->Analysis Impure Impure Crystalline Solid Crystal->Impure Pure Pure this compound Analysis->Pure Fractions >99% Pure Mixed Mixed Isomer Fractions Analysis->Mixed Impure Fractions Mixed->Column Re-chromatograph Impure->Crystal Re-crystallize PureCrystal Pure this compound Impure->PureCrystal Solid >99% Pure

Caption: General workflow for the separation and purification of quinoline isomers.

Detailed Experimental Protocols

Protocol 1: Separation by Flash Column Chromatography

This protocol describes a standard method for separating gram-scale quantities of the isomeric mixture.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small sample of the crude product in dichloromethane.

    • Spot on a silica gel TLC plate and elute with various Hexanes:Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3).

    • Identify a solvent system that provides good separation between the spots, with the lowest spot having an Rf of ~0.2-0.3.

  • Column Packing (Dry Packing Method):

    • Select a glass column of appropriate size (e.g., for 2g of crude material, use ~100g of silica gel, 230-400 mesh).

    • Place a small plug of cotton or glass wool at the bottom of the column.[5]

    • Add a thin layer of sand (approx. 1 cm).

    • Fill the column with silica gel, gently tapping the side of the column to ensure even packing.[5]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (2g) in a minimal amount of a polar solvent (e.g., 20 mL dichloromethane).

    • Add 4-5g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully wet the column with the initial, low-polarity eluent identified from your TLC analysis.

    • Begin eluting the solvent through the column using positive pressure (air or nitrogen). Do not let the column run dry.[5]

    • Collect fractions in test tubes or vials. Monitor the separation by collecting TLC spots from the column outlet every few fractions.

    • Once the first isomer has been fully eluted, you may gradually increase the solvent polarity to speed up the elution of the remaining, more polar isomers.

  • Analysis and Product Isolation:

    • Run TLC on all collected fractions.

    • Combine the fractions that contain only the pure desired product.

    • Remove the solvent using a rotary evaporator to yield the purified isomer.

    • Confirm identity and purity via HPLC and NMR.

Protocol 2: Analytical HPLC Method for Purity Assessment

This method is designed for the rapid analysis of isomer ratios in crude mixtures and purified fractions.

Parameter Value
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 60% A / 40% B, ramp to 20% A / 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 5 µL
Sample Prep. Dissolve ~1 mg of sample in 1 mL of Acetonitrile. Filter with a 0.45 µm syringe filter.

Note: For separating aromatic isomers, specialized columns with Phenyl-Hexyl or Nitrophenylethyl stationary phases can offer enhanced selectivity through π-π interactions.[11][12]

References

troubleshooting low conversion rate in 2,6-Dichloro-5-nitroquinoline functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2,6-dichloro-5-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting low conversion rates and other common issues encountered during the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a low conversion rate in my nucleophilic aromatic substitution (SNAr) reaction?

A1: Low conversion in SNAr reactions with this compound is often due to several factors. The strong electron-withdrawing nitro group primarily activates the chlorine at the C6 position (para) for nucleophilic attack.[1][2] The C2 position is also susceptible to substitution due to the influence of the ring's nitrogen atom.[2] Common causes for low yield include:

  • Insufficiently activated substrate: While the nitro group is activating, highly stable nucleophiles may still react slowly.

  • Poor nucleophile: Weak nucleophiles or sterically hindered nucleophiles may require more forcing conditions.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and base (if required) is critical. Polar aprotic solvents like DMF or DMSO are generally preferred.[3]

  • Side reactions: At elevated temperatures, decomposition of the starting material or product can occur.

Q2: I am attempting a Suzuki-Miyaura cross-coupling at one of the chlorine positions, but the reaction is stalled or has a very low yield. What should I check?

A2: Palladium-catalyzed cross-coupling reactions are sensitive to a variety of factors.[4] For dichlorinated substrates, achieving selective mono-coupling can be challenging, and low yields often point to issues with the catalytic cycle. Key areas to investigate include:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[4]

  • Inappropriate Ligand/Base Combination: The choice of phosphine ligand and base is crucial for both reactivity and selectivity. Sterically demanding ligands are often effective.[5] A systematic screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and ligands (e.g., SPhos, XPhos) is recommended.[4][5]

  • Reagent Purity: Boronic acids can degrade over time (protodeboronation). Using fresh, high-purity boronic acid is essential.[4]

Q3: I am trying to selectively reduce the nitro group to an amine, but I am also observing dehalogenation. How can I improve chemoselectivity?

A3: The selective reduction of a nitro group in the presence of aryl chlorides is a common challenge. Catalytic hydrogenation with Pd/C is highly effective for nitro reduction but is also known to cause dehalogenation.[6] To avoid this, consider alternative reducing agents:

  • Metal Salts: Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a classic and mild method for reducing nitro groups without affecting aryl halides.[6]

  • Iron Powder: Iron powder in the presence of an acid (like acetic acid or ammonium chloride) is another effective method that typically preserves chloro-substituents.[1]

  • Raney Nickel: Catalytic hydrogenation with Raney Nickel can sometimes be used in place of Pd/C to reduce the likelihood of dehalogenation.[6]

Troubleshooting Guides

Problem 1: Low Yield in Regioselective Nucleophilic Aromatic Substitution (SNAr)

The functionalization of this compound via SNAr typically favors substitution at the C6 position due to the strong para-directing effect of the nitro group. If you are experiencing low yields, consult the following guide.

start Low SNAr Conversion reagents Verify Reagent Purity - Nucleophile (fresh, correct equiv.) - Solvent (anhydrous, polar aprotic) start->reagents conditions Optimize Reaction Conditions - Increase Temperature Incrementally - Screen Different Solvents (DMF, DMSO, NMP) - Add Phase-Transfer Catalyst? reagents->conditions Reagents OK side_reactions Analyze for Side Reactions - Check TLC/LC-MS for byproducts - Di-substitution? - Decomposition? conditions->side_reactions No Improvement success Improved Conversion conditions->success Optimization Successful side_reactions->success Identified & Mitigated

Caption: A logical workflow for troubleshooting low-yield SNAr reactions.

The following table summarizes typical starting conditions for SNAr on activated chloroquinolines. Optimization may be required for your specific nucleophile.

NucleophileSolventBase (if needed)Temperature (°C)Typical Time (h)Expected Outcome
Primary/Secondary AmineDMSOK₂CO₃ (2.0 eq)80 - 1206 - 18High conversion at C6
Alkoxide (e.g., NaOMe)THF or Parent AlcoholN/A25 - 654 - 12Good conversion at C6
Thiolate (e.g., NaSPh)DMFCs₂CO₃ (1.5 eq)50 - 902 - 8High conversion at C6
  • To a dry round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq), the desired amine nucleophile (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous, degassed DMSO via syringe to achieve a substrate concentration of 0.1-0.2 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Problem 2: Low Yield in Mono-Arylation via Suzuki-Miyaura Coupling

Achieving high-yield, selective mono-arylation requires careful optimization of the catalyst system.

Caption: Reactivity map for this compound functionalization.

This table provides starting points for optimizing the mono-arylation of a dichlorinated heteroaromatic substrate.[4][7]

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Potential Outcome
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O100Moderate yield, potential for side reactions
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O100Good yield, often high selectivity
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃t-BuOH80High yield, suitable for challenging substrates
PdCl₂(dppf) (3)-Na₂CO₃DME/H₂O90Reliable, good functional group tolerance
  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[4]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Problem 3: Incomplete or Non-Selective Nitro Group Reduction

Achieving a clean conversion of the nitro group to an amine without side reactions is crucial for subsequent derivatization.

start Goal: Reduce NO2 to NH2 (Preserve C-Cl bonds) check_h2 Is Hydrogenation Apparatus Available? start->check_h2 check_acid Is Substrate Stable to Acid? check_h2->check_acid No use_raney Use H2, Raney Nickel (Low pressure) check_h2->use_raney Yes use_fe Use Fe / NH4Cl or Fe / AcOH check_acid->use_fe Yes use_sncl2 Use SnCl2*2H2O in EtOH or EtOAc check_acid->use_sncl2 No / Prefer Milder

Caption: Decision tree for selecting a chemoselective nitro reduction method.

ReagentCo-reagent / SolventTemperature (°C)Typical Time (h)Selectivity Notes
SnCl₂·2H₂OEthanol78 (Reflux)1 - 3Excellent chemoselectivity for NO₂ over C-Cl.[1][6]
Fe PowderAcetic Acid / Ethanol78 (Reflux)2 - 5Good chemoselectivity; acidic conditions.[1]
Fe PowderNH₄Cl / H₂O / Ethanol80 (Reflux)3 - 6Good chemoselectivity; neutral conditions.
Na₂S₂O₄H₂O / THF25 - 504 - 8Mild conditions, but may require optimization.
  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution in portions. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux and stir vigorously.

  • Monitor the disappearance of the starting material by TLC (stain with a visualizing agent if necessary).

  • Once the reaction is complete, cool to room temperature and carefully pour the mixture into a beaker of ice.

  • Basify the solution to a pH of ~8-9 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to precipitate tin salts.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 6-chloro-5-aminoquinoline product.

References

stability issues of 2,6-Dichloro-5-nitroquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 2,6-Dichloro-5-nitroquinoline under acidic conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential issues encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the acidic stability testing of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No degradation of this compound is observed. The acidic conditions are not harsh enough (concentration, temperature, or duration).Increase the acid concentration (e.g., from 0.1 M to 1 M HCl or H2SO4), elevate the temperature (e.g., to 50-70°C), or extend the incubation time.[1]
The compound is highly stable under the tested acidic conditions.This is a valid experimental outcome. Ensure that the analytical method is sensitive enough to detect small changes. Consider more forcing conditions if understanding the degradation profile under extreme stress is necessary.
Rapid and complete degradation of the compound occurs. The acidic conditions are too harsh.Reduce the acid concentration, lower the temperature, or shorten the incubation time to study the degradation kinetics and identify intermediate products.
Multiple unknown peaks appear in the chromatogram. Formation of various degradation products.Use a stability-indicating analytical method (e.g., a well-resolved HPLC method) to separate and quantify the parent compound and its degradants.[1] Employ LC-MS to identify the mass of the degradation products to help in structure elucidation.
Impurities in the starting material.Analyze a sample of this compound that has not been subjected to acidic stress (time zero sample) to identify any pre-existing impurities.
Poor reproducibility of results. Inconsistent experimental parameters (e.g., temperature, acid concentration, sample preparation).Strictly control all experimental variables. Use calibrated equipment and standardized procedures.[2]
Instability of degradation products.Analyze samples immediately after withdrawal from the stress conditions or store them under conditions that prevent further degradation (e.g., refrigeration, neutralization).
Difficulty in identifying degradation products. Lack of reference standards.Isolate the degradation products using techniques like preparative HPLC. Elucidate their structures using spectroscopic methods such as NMR and high-resolution mass spectrometry.
Complex fragmentation patterns in MS.Utilize tandem mass spectrometry (MS/MS) to obtain more detailed structural information about the degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound under acidic conditions?

A1: The primary concerns for this compound under acidic conditions are potential hydrolysis and other degradation reactions that could affect its purity, potency, and safety. Forced degradation studies are essential to identify potential degradants and understand the compound's intrinsic stability.[3]

Q2: What are the likely degradation pathways for this compound in an acidic medium?

A2: Based on the structure of this compound, potential degradation pathways under acidic conditions could include:

  • Hydrolysis of the chloro groups: The chlorine atoms on the quinoline ring may be susceptible to nucleophilic substitution by water, especially at elevated temperatures, leading to the formation of hydroxy-derivatives.

  • Reduction of the nitro group: Although less common under simple acidic hydrolysis, the nitro group could potentially be reduced in the presence of certain reactive species or impurities.

  • Ring opening or rearrangement: Under very harsh acidic conditions, the quinoline ring itself might undergo cleavage or rearrangement, though this is generally less likely than reactions involving the substituents.

Q3: What experimental conditions are recommended for an initial forced degradation study of this compound?

A3: For an initial study, it is recommended to expose a solution of this compound (e.g., 1 mg/mL in a suitable co-solvent if necessary) to 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H2SO4) at room temperature and an elevated temperature (e.g., 60°C).[1][4] Samples should be analyzed at various time points to monitor the degradation process.

Q4: Which analytical techniques are most suitable for analyzing the stability of this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying the parent compound and its degradation products.[2][5] Using a mass spectrometer as a detector (LC-MS) is highly recommended as it can provide molecular weight information for the degradation products, which is crucial for their identification.[6]

Experimental Protocols

Protocol 1: Forced Hydrolysis under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • For each acid condition, mix a portion of the stock solution with an equal volume of the acid solution to achieve the desired final concentration of the compound and the acid.

    • Condition A: 0.1 M HCl at room temperature.

    • Condition B: 1 M HCl at 60°C.

    • Condition C: 0.1 M H2SO4 at room temperature.

    • Condition D: 1 M H2SO4 at 60°C.

    • Protect the samples from light to prevent photodegradation.[4]

    • Prepare a control sample by diluting the stock solution with the solvent mixture without acid.

  • Time Points for Sampling:

    • Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation for Analysis:

    • Immediately neutralize the withdrawn aliquots with a suitable base (e.g., NaOH) to stop the degradation reaction.

    • Dilute the neutralized samples with the mobile phase to an appropriate concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.[5]

Protocol 2: HPLC-UV Method for Purity and Degradation Analysis

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Select a wavelength where this compound and its potential degradation products have significant absorbance, which can be determined using a UV scan.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress Condition Time (hours) Assay of this compound (%) Number of Degradation Products Major Degradation Product (% Peak Area)
0.1 M HCl, RT0100.00-
24[Experimental Data][Experimental Data][Experimental Data]
1 M HCl, 60°C0100.00-
24[Experimental Data][Experimental Data][Experimental Data]
0.1 M H2SO4, RT0100.00-
24[Experimental Data][Experimental Data][Experimental Data]
1 M H2SO4, 60°C0100.00-
24[Experimental Data][Experimental Data][Experimental Data]

(Note: This table should be populated with experimental data.)

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound This compound Stock_Solution Prepare Stock Solution (1 mg/mL) Compound->Stock_Solution Acid_Stress Acidic Stress (HCl or H2SO4, RT & 60°C) Stock_Solution->Acid_Stress Sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) Acid_Stress->Sampling Neutralization Neutralize to Quench Reaction Sampling->Neutralization HPLC_Analysis HPLC-UV/MS Analysis Neutralization->HPLC_Analysis Data_Evaluation Data Evaluation (Assay, Impurity Profile) HPLC_Analysis->Data_Evaluation

Caption: Workflow for the forced acidic degradation study of this compound.

Hypothesized_Degradation_Pathway cluster_products Potential Degradation Products Parent This compound Hydrolysis_Product Hydroxy-dichloro-nitroquinoline Parent->Hydrolysis_Product H3O+ (Hydrolysis of Cl) Reduced_Product Amino-dichloro-nitroquinoline Parent->Reduced_Product Reduction (Potential side reaction) Double_Hydrolysis_Product Dihydroxy-nitroquinoline Hydrolysis_Product->Double_Hydrolysis_Product H3O+ (Further Hydrolysis)

References

Validation & Comparative

Reactivity Showdown: A Comparative Guide to 2,6-Dichloro-5-nitroquinoline and 7-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted quinolines is paramount for the rational design of novel therapeutics. This guide provides an in-depth comparison of the reactivity of two key building blocks: 2,6-dichloro-5-nitroquinoline and 7-chloro-6-nitroquinoline, with a focus on nucleophilic aromatic substitution (SNAc).

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of chloro and nitro substituents significantly modulates the electronic properties of the quinoline ring, creating reactive sites for further functionalization. This guide will dissect the electronic effects of these substituents to predict and compare the reactivity of the title compounds, supported by generalized experimental protocols.

The Foundation: Nucleophilic Aromatic Substitution on the Quinoline Ring

Nucleophilic aromatic substitution (SNAr) on chloroquinolines is a fundamental transformation for introducing diverse functionalities. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom bearing the chlorine.[3]

The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring of quinoline deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2 and C4 positions.[4] The reactivity is further enhanced by the presence of strongly electron-withdrawing groups, such as a nitro group (-NO2), which can stabilize the negatively charged Meisenheimer intermediate through resonance, especially when positioned ortho or para to the leaving group.[5][6]

Reactivity Analysis of 7-Chloro-6-nitroquinoline

In 7-chloro-6-nitroquinoline, the chlorine atom at the C7 position is para to the electron-withdrawing nitro group at the C6 position. This para-relationship provides significant activation for nucleophilic attack at C7. The nitro group effectively delocalizes the negative charge of the Meisenheimer intermediate, lowering the activation energy for the substitution reaction. Consequently, the C7 chlorine is readily displaced by a variety of nucleophiles.

Reactivity Analysis of this compound

The reactivity of this compound is more complex due to the presence of two chloro substituents at different positions.

  • C6-Chloro: The chlorine atom at the C6 position is ortho to the nitro group at C5. This ortho positioning strongly activates the C6-chloro for nucleophilic displacement, as the nitro group can effectively stabilize the adjacent negative charge in the Meisenheimer intermediate through resonance.

  • C2-Chloro: The chlorine atom at the C2 position is on the electron-deficient pyridine ring, which inherently activates it towards nucleophilic attack. However, it is meta to the nitro group at C5. A meta-nitro group offers minimal resonance stabilization to the Meisenheimer intermediate formed upon attack at C2.

Therefore, a significant difference in reactivity between the two chlorine atoms is expected, with the C6 position being the preferential site for nucleophilic aromatic substitution.

Head-to-Head Reactivity Comparison

FeatureThis compound7-Chloro-6-nitroquinoline
Most Reactive Site C6-ChloroC7-Chloro
Activating Group Ortho-nitro group at C5Para-nitro group at C6
Secondary Reactive Site C2-Chloro (significantly less reactive)Not applicable
Predicted Reactivity High at C6, comparable to 7-chloro-6-nitroquinolineHigh at C7

Both the ortho and para positions of a nitro group provide substantial activation for SNAr. Thus, the C6-chloro in this compound and the C7-chloro in 7-chloro-6-nitroquinoline are expected to exhibit comparable reactivity towards nucleophiles. The C2-chloro in this compound is predicted to be significantly less reactive and would likely require more forcing reaction conditions for substitution.

cluster_0 7-Chloro-6-nitroquinoline cluster_1 This compound 7-Cl-6-NO2 7-Chloro-6-nitroquinoline Meisenheimer_7_Cl Meisenheimer Intermediate (Attack at C7) 7-Cl-6-NO2->Meisenheimer_7_Cl + Nu- Product_7_Nu 7-Substituted-6-nitroquinoline Meisenheimer_7_Cl->Product_7_Nu - Cl- 2,6-diCl-5-NO2 This compound Meisenheimer_6_Cl Meisenheimer Intermediate (Attack at C6 - Major) 2,6-diCl-5-NO2->Meisenheimer_6_Cl + Nu- Meisenheimer_2_Cl Meisenheimer Intermediate (Attack at C2 - Minor) 2,6-diCl-5-NO2->Meisenheimer_2_Cl Product_6_Nu 2-Chloro-6-substituted-5-nitroquinoline Meisenheimer_6_Cl->Product_6_Nu - Cl- Product_2_Nu 6-Chloro-2-substituted-5-nitroquinoline Meisenheimer_2_Cl->Product_2_Nu

Caption: Comparative reaction pathways for nucleophilic substitution.

Experimental Protocols

The following are generalized protocols for nucleophilic aromatic substitution on chloroquinolines that can be adapted for both this compound and 7-chloro-6-nitroquinoline. Optimization of reaction conditions (temperature, solvent, base, and reaction time) is recommended for specific substrates and nucleophiles.

Protocol 1: Amination

This protocol describes a general procedure for the reaction with primary or secondary amines.

Materials:

  • Substituted Chloro-nitroquinoline (1.0 eq)

  • Amine (1.1 - 2.0 eq)

  • Base (e.g., K2CO3, Et3N) (1.5 - 3.0 eq)

  • Solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • To a reaction vessel, add the substituted chloro-nitroquinoline, amine, and base.

  • Add the solvent and stir the mixture.

  • Heat the reaction to a temperature between 80-150 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Reaction with Alkoxides

This protocol outlines a general procedure for the reaction with an alkoxide, such as sodium methoxide.

Materials:

  • Substituted Chloro-nitroquinoline (1.0 eq)

  • Sodium Alkoxide (e.g., Sodium Methoxide) (1.2 - 2.0 eq)

  • Anhydrous Alcohol Solvent (corresponding to the alkoxide, e.g., Methanol)

Procedure:

  • Dissolve the substituted chloro-nitroquinoline in the anhydrous alcohol in a reaction flask.

  • Add the sodium alkoxide to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

start Start: Substituted Chloro-nitroquinoline + Nucleophile reaction_setup Reaction Setup: - Add reactants and solvent - Heat mixture start->reaction_setup monitoring Reaction Monitoring: - TLC or LC-MS reaction_setup->monitoring monitoring->reaction_setup Incomplete workup Workup: - Quench with water - Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography or - Recrystallization workup->purification product Final Product purification->product

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

References

A Comparative Guide to the Biological Activity of Nitroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the biological activities of key nitroquinoline isomers. As researchers, scientists, and drug development professionals, understanding the structure-activity relationships of these compounds is paramount for both toxicological assessment and therapeutic innovation. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings of their diverse effects, from potent carcinogenicity to promising antimicrobial action. The experimental choices and protocols described herein are grounded in established scientific principles to ensure robust and reliable data generation.

Introduction: The Tale of a Nitro Group's Position

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and toxicology. The addition of a nitro (NO₂) group dramatically alters its electronic properties and, consequently, its biological interactions. The position of this single functional group can mean the difference between a tool for cancer research, a potential therapeutic agent, or a compound of lesser activity. This guide will focus primarily on the well-characterized 4-nitroquinoline 1-oxide (4-NQO) and contrast its activities with other isomers like 8-nitroquinoline and the therapeutic derivative, nitroxoline (8-hydroxy-5-nitroquinoline).

Part 1: The Dark Side: Carcinogenicity and Mutagenicity

The most studied biological effect of certain nitroquinoline isomers is their profound genotoxicity. 4-NQO, in particular, is a potent carcinogenic and mutagenic agent used extensively to model cancer in laboratory settings, especially oral squamous cell carcinoma.[1][2]

Mechanism of Genotoxicity: Metabolic Activation is Key

The carcinogenicity of compounds like 4-NQO is not inherent but requires metabolic activation within the cell. This process transforms the stable pro-carcinogen into a highly reactive electrophile capable of damaging DNA.[2]

  • Reduction of the Nitro Group: The primary step is the enzymatic reduction of the nitro group to a hydroxylamino group, forming 4-hydroxyaminoquinoline 1-oxide (4HAQO).[1][3] This is a critical conversion catalyzed by cellular reductases.[2]

  • Formation of the Ultimate Carcinogen: 4HAQO is considered the proximate carcinogen. It undergoes further metabolic processing (e.g., esterification) to become a highly reactive electrophile.[1]

  • DNA Adduct Formation: This ultimate carcinogen covalently binds to DNA, primarily forming stable adducts with purine bases, especially guanine.[1][4] These bulky adducts disrupt normal DNA replication and transcription.

  • Oxidative Stress: The metabolism of 4-NQO also generates reactive oxygen species (ROS), which induce oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG).[1][2][3] This secondary mechanism contributes significantly to its overall genotoxicity.

This multi-step activation and damage pathway highlights why 4-NQO is such a reliable tool for inducing tumors in animal models; it effectively mimics the DNA damage caused by physical carcinogens like ultraviolet (UV) light.[1][5][6]

Metabolic Activation of 4-NQO NQO 4-Nitroquinoline 1-oxide (4-NQO) (Pro-carcinogen) HAQO 4-Hydroxyaminoquinoline 1-oxide (4HAQO) (Proximate Carcinogen) NQO->HAQO Cellular Reductases ROS Reactive Oxygen Species (ROS) NQO->ROS Metabolic Byproduct ULTIMATE Ultimate Carcinogen (Reactive Electrophile) HAQO->ULTIMATE Further Metabolism (e.g., Esterification) DNA_ADDUCT DNA Adducts (Bulky Lesions) ULTIMATE->DNA_ADDUCT Covalent Binding OX_DNA Oxidative DNA Damage (e.g., 8-OHdG) ROS->OX_DNA Oxidation Ames Test Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Culture S. typhimurium (his- strain) A1 Mix Bacteria, S9 Mix, & Test Compound P1->A1 P2 Prepare Test Compound (Nitroquinoline Isomer) P2->A1 P3 Prepare S9 Mix (for metabolic activation) P3->A1 A2 Pre-incubate at 37°C A1->A2 A3 Add Molten Top Agar A2->A3 A4 Pour onto Minimal Glucose Agar Plate A3->A4 A5 Incubate at 37°C for 48-72h A4->A5 AN1 Count Revertant Colonies A5->AN1 AN2 Compare to Negative Control AN1->AN2 MTT Assay Workflow S1 Seed Cells in 96-well Plate S2 Treat with Nitroquinoline Isomer (Varying Conc.) S1->S2 S3 Incubate (e.g., 24h) S2->S3 S4 Add MTT Reagent to each well S3->S4 S5 Incubate (2-4h) (Formazan Formation) S4->S5 S6 Add Solubilizing Agent (e.g., DMSO) S5->S6 S7 Read Absorbance (570 nm) S6->S7 S8 Calculate % Cell Viability (Determine IC50) S7->S8

References

Comparative Cytotoxicity Analysis of Nitro- and Chloro-Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer properties.[1] The introduction of various substituents onto the quinoline scaffold allows for the fine-tuning of their pharmacological profiles. Halogens, such as chlorine, and nitro groups are common modifications known to influence the cytotoxic potential of these compounds. This guide summarizes the cytotoxic effects of several nitro- and chloro-substituted quinoline derivatives against various cancer cell lines, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound's cytotoxic effect. The following table summarizes the IC50 values for a selection of nitro- and chloro-substituted quinoline derivatives against various human cancer cell lines, providing a basis for comparing their anticancer activity.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
7-Chloroquinoline Derivatives
Derivative 8MCF-7 (Breast Adenocarcinoma)82.60 ± 0.57[2]
HCT-116 (Colon Carcinoma)27.19 ± 0.77[2]
Derivative 10MCF-7 (Breast Adenocarcinoma)54.46 ± 2.40[2]
HCT-116 (Colon Carcinoma)46.36 ± 7.79[2]
Nitroquinoline Derivatives
DFIQ (A novel synthetic quinoline derivative)NSCLC (Non-Small Cell Lung Cancer)4.16 (24h)[3]
NSCLC (Non-Small Cell Lung Cancer)2.31 (48h)[3]
6MN-4-AQPANC-1 (Pancreatic Cancer)2-16[4]
MIA PaCa-2 (Pancreatic Cancer)2-16[4]
Other Substituted Quinolines
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)8.73[5]
Bisquinoline compound 10MDA-MB-468 (Breast Cancer)7.35[5]

Experimental Protocols

The evaluation of the cytotoxic activity of these quinoline derivatives predominantly relies on in vitro cell-based assays. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds (quinoline derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (final concentration ~0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.[7]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined from the dose-response curves.[1]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow of a cytotoxicity assay used to evaluate the anticancer properties of chemical compounds.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Cell Culture C Cell Seeding in 96-well plate A->C B Compound Dilution D Treatment with Quinoline Derivatives B->D C->D E Incubation (e.g., 24-72h) D->E F Addition of Cytotoxicity Reagent (e.g., MTT) E->F G Incubation F->G H Measurement (e.g., Absorbance) G->H I Calculation of Cell Viability H->I J Determination of IC50 Values I->J

Caption: General workflow of an in vitro cytotoxicity assay.

Signaling Pathway

Many quinoline derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) and generating reactive oxygen species (ROS). The diagram below illustrates a simplified, hypothetical signaling pathway.

G A Quinoline Derivative B Cellular Uptake A->B C Mitochondrial Dysfunction B->C D ↑ Reactive Oxygen Species (ROS) C->D E Oxidative Stress D->E F Activation of Caspases E->F H DNA Damage E->H G Apoptosis F->G H->F

Caption: Hypothetical signaling pathway for quinoline-induced cytotoxicity.

Conclusion

The presented data, although not specific to 2,6-dichloro-5-nitroquinoline, indicates that nitro- and chloro-substituted quinoline derivatives possess significant cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the generation of reactive oxygen species.[3][8][9] The specific substitutions on the quinoline ring play a crucial role in determining the potency and selectivity of these compounds. Further investigation into the precise molecular targets and a broader screening against diverse cancer cell lines are warranted to fully elucidate the therapeutic potential of this class of compounds in oncology. The provided experimental protocols offer a standardized approach for conducting such evaluations.

References

Comparative Antimicrobial Spectrum of Substituted Quinoline Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various substituted quinoline analogues. The data and mechanisms presented are based on published experimental findings for structurally related compounds, intended to provide insights into the potential antimicrobial profile of 2,6-dichloro-5-nitroquinoline analogues, for which direct studies are not yet available.

The quinoline scaffold is a cornerstone in the development of antimicrobial agents. Modifications to the quinoline ring, such as the addition of halogen and nitro groups, can significantly modulate the antimicrobial spectrum and potency. This guide summarizes the available quantitative data on the antimicrobial activity of various dichloro- and nitro-substituted quinoline derivatives, details the experimental protocols for their evaluation, and visualizes the key mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinoline analogues is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a selection of substituted quinoline derivatives against various bacterial and fungal strains, providing a comparative overview of their activity. It is important to note that these are not this compound analogues but represent related structures with similar substitutions.

Compound ClassSpecific AnalogueTarget MicroorganismStrainMIC (µg/mL)
Halogenated Quinolines 5,7-dichloro-8-hydroxyquinolineStaphylococcus aureusATCC 259233.44 - 13.78 µM
Escherichia coliATCC 2592284.14 µM
7-bromo-8-hydroxyquinolineAeromonas hydrophilaN/A5.26 µM
4,7-dichloroquinoline derivativeEscherichia coliN/AModerate Activity
Staphylococcus aureusN/AGood Activity
Nitro-substituted Quinolines Nitroxoline (8-hydroxy-5-nitroquinoline)Escherichia coli(uncomplicated UTI)≤ 16
Candida species(Urinary Tract Isolates)0.25 - 4
Aeromonas hydrophilaN/A5.26 µM
5-Nitro-8-hydroxyquinoline Mannich baseVarious Bacteria & FungiN/AHigh Activity
Other Substituted Quinolines Quinolone-triazole conjugate (Compound 9)Staphylococcus aureusN/A0.12
Escherichia coliN/A0.12
Pseudomonas aeruginosaN/A> 1024
Quinolone-triazole conjugate (Compound 10)Staphylococcus aureusN/A0.24
Escherichia coliN/A0.12
Pseudomonas aeruginosaN/A> 1024

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Antimicrobial Stock Solution:

  • A stock solution of the test compound is prepared by dissolving it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration.

2. Preparation of Microtiter Plates:

  • A 96-well microtiter plate is used.

  • 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) is added to each well.

  • A serial two-fold dilution of the antimicrobial agent is prepared directly in the plate. This is achieved by adding a specific volume of the stock solution to the first well and then transferring half the volume to the subsequent wells, creating a concentration gradient.

3. Inoculum Preparation:

  • The test microorganism is cultured on an appropriate agar medium.

  • A suspension of the microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Positive control wells (containing medium and inoculum but no drug) and negative control wells (containing medium only) are included.

  • The plates are incubated at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

5. Determination of MIC:

  • After incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing Experimental and Logical Relationships

To better understand the workflow and the proposed mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of Test Compound dilution Perform Serial Dilutions of Compound in Plate stock->dilution plate Prepare 96-well Plate with Growth Medium plate->dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate dilution->inoculate incubate Incubate the Plate inoculate->incubate read Visually Read Results for Microbial Growth incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic quinolone_mechanism cluster_quinolone Quinolone Action cluster_bacterial_cell Bacterial Cell cluster_effects Cellular Effects quinolone Quinolone Analogue gyrase DNA Gyrase quinolone->gyrase Inhibits topoIV Topoisomerase IV quinolone->topoIV Inhibits dna Bacterial DNA gyrase->dna Controls DNA supercoiling replication_block Inhibition of DNA Replication gyrase->replication_block transcription_block Inhibition of Transcription gyrase->transcription_block topoIV->dna Decatenates replicated DNA topoIV->replication_block cell_death Bacterial Cell Death replication_block->cell_death transcription_block->cell_death

Navigating the SAR Landscape of Dihalo-Nitroquinolines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the structure-activity relationships (SAR) of quinoline derivatives, with a specific focus on dihalo-nitro substituted scaffolds analogous to 2,6-dichloro-5-nitroquinoline. Due to a lack of specific published studies on this compound, this guide synthesizes data from closely related chloro- and nitro-substituted quinoline analogs to provide insights into potential anticancer activities and inform future research directions.

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic placement of electron-withdrawing groups, such as halogens and nitro groups, has been shown to significantly influence the biological activity of these compounds, particularly in the realm of oncology.[2][3] This guide will delve into the available data on analogous compounds to extrapolate potential SAR trends, outline relevant experimental protocols, and visualize potential mechanisms of action.

Quantitative Comparison of Biological Activity

To understand the potential efficacy of this compound derivatives, it is instructive to examine the cytotoxic activity of structurally related compounds. The following table summarizes the in vitro anticancer activity of various chloro- and nitro-substituted quinoline derivatives against several human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines and incubation times.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-hydroxy-5-nitroquinoline (NQ)Raji (B-cell lymphoma)0.438[4]
7-chloro-4-((4-(dimethylamino)phenyl)amino)quinolineMDA-MB-231 (Breast)3.1[3]
7-chloro-4-((4-hydroxyphenyl)amino)quinolineA549 (Lung)12.5[3]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g)Multiple Human Tumor Cell Lines< 1.0[5]
2-chloro-3-(cyanomethyl)quinoline derivative (7b)PC3 (Prostate)15.8[1]
6-nitro-4-substituted quinazoline derivative (6c)HCT-116 (Colon)0.09[3]

This table presents a selection of data from available literature on compounds with structural similarities to this compound to illustrate the range of observed anticancer activities.

Key Structure-Activity Relationship (SAR) Insights from Analogs

Based on studies of various substituted quinolines, several SAR trends can be inferred that may be applicable to the this compound scaffold:

  • Position of Substituents: The location of chloro and nitro groups on the quinoline ring is critical for activity. For instance, in some series, substitutions at the 4, 6, and 7-positions have been shown to be crucial for anticancer efficacy.[3][5]

  • Nature of Substituents at Other Positions: The introduction of various side chains, particularly at the 4-position, can significantly modulate the antiproliferative activity. Amino side chains, for example, have been shown to enhance the anticancer effects of certain quinoline derivatives.[5]

  • Halogenation: The presence and position of halogen atoms can influence the compound's lipophilicity and its ability to interact with biological targets.

  • Nitro Group: The nitro group is a strong electron-withdrawing group that can participate in redox reactions and potentially contribute to cytotoxicity through the generation of reactive oxygen species (ROS).[2][4]

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanisms for this compound are uninvestigated, related compounds have been shown to exert their anticancer effects through various pathways. A prominent mechanism for many quinoline-based anticancer agents is the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.[3] The PI3K/Akt/mTOR pathway is a central signaling cascade that is often dysregulated in cancer and represents a plausible target.[3] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death).

G Potential Signaling Pathway Targeted by Dihalo-Nitroquinolines Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition mTOR->Bcl2 Activation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Compound This compound Derivative (Hypothetical) Compound->PI3K Inhibition Compound->Akt Inhibition

Potential signaling pathway targeted by dihalo-nitroquinolines.

Experimental Protocols for Evaluation

To assess the anticancer potential of novel this compound derivatives, a standard set of in vitro assays can be employed. The following outlines a typical workflow for evaluating the cytotoxicity of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent toxicity. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can then be determined from the dose-response curve.

G Experimental Workflow for Cytotoxicity Screening Start Start: Synthesized This compound Derivatives Cell_Culture Cell Culture: Plate cancer cells in 96-well plates Start->Cell_Culture Compound_Prep Compound Preparation: Serial dilutions of test compounds Cell_Culture->Compound_Prep Treatment Treatment: Incubate cells with compounds for 48-72h Compound_Prep->Treatment MTT_Assay MTT Assay: Add MTT and incubate, then solubilize formazan Treatment->MTT_Assay Read_Plate Absorbance Reading: Measure at 570 nm MTT_Assay->Read_Plate Data_Analysis Data Analysis: Calculate % viability and determine IC50 Read_Plate->Data_Analysis End End: Identification of 'Hit' Compounds Data_Analysis->End

Experimental workflow for cytotoxicity screening.

Conclusion and Future Directions

While direct experimental data on this compound derivatives remains to be published, this comparative guide provides a framework for initiating research into this novel class of compounds. The analysis of structurally related chloro- and nitro-substituted quinolines suggests that these derivatives hold potential as anticancer agents. Future research should focus on the synthesis of a library of this compound analogs with diverse substitutions at other positions of the quinoline ring. Systematic in vitro screening against a panel of cancer cell lines will be crucial to establish a clear SAR and identify lead compounds for further preclinical development. Mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds will also be essential to advance their therapeutic potential.

References

A Comparative Guide to the Structural Confirmation of 2,6-Dichloro-5-nitroquinoline and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of the structural confirmation of 2,6-dichloro-5-nitroquinoline and a closely related isomer, 7-chloro-6-nitroquinoline . The selection of analytical techniques and the interpretation of their results are crucial for ensuring the purity and identity of these compounds, which are valuable scaffolds in medicinal chemistry.

This guide will compare the expected analytical data for this compound with the more thoroughly documented (though predicted) data for 7-chloro-6-nitroquinoline. This comparison will highlight the subtle but significant differences in their spectroscopic signatures, which are essential for their correct identification.

Spectroscopic Data Comparison

The following tables summarize the expected and predicted spectroscopic data for this compound and 7-chloro-6-nitroquinoline.

Table 1: Predicted ¹H NMR Spectral Data Comparison (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm) for this compoundPredicted Chemical Shift (δ, ppm) for 7-Chloro-6-nitroquinoline[1]Predicted Multiplicity[1]Predicted Coupling Constant (J, Hz)[1]
H-28.8 - 9.08.9 - 9.1ddJ = 4.2, 1.7 Hz
H-37.6 - 7.87.5 - 7.7ddJ = 8.4, 4.2 Hz
H-48.3 - 8.58.2 - 8.4ddJ = 8.4, 1.7 Hz
H-5-8.6 - 8.8s-
H-78.0 - 8.2-dJ ≈ 8.5 Hz
H-88.5 - 8.78.1 - 8.3dJ ≈ 8.5 Hz

Table 2: Predicted ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm) for this compoundPredicted Chemical Shift (δ, ppm) for 7-Chloro-6-nitroquinoline[1]
C-2152 - 154151 - 153
C-3123 - 125122 - 124
C-4137 - 139136 - 138
C-4a130 - 132129 - 131
C-5145 - 147 (due to NO₂)128 - 130
C-6135 - 137 (due to Cl)148 - 150 (due to NO₂)
C-7125 - 127138 - 140 (due to Cl)
C-8129 - 131124 - 126
C-8a149 - 151147 - 149

Table 3: Predicted Infrared (IR) Spectral Data Comparison

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundPredicted Wavenumber (cm⁻¹) for 7-Chloro-6-nitroquinoline[1]
Aromatic C-H Stretch3100 - 30003100 - 3000
C=N Stretch1620 - 15801610 - 1570
Asymmetric NO₂ Stretch1550 - 15201540 - 1510
Symmetric NO₂ Stretch1360 - 13301350 - 1320
C-Cl Stretch850 - 750850 - 750

Experimental Protocols

The following are generalized experimental protocols for the synthesis and structural confirmation of dichloronitroquinoline derivatives.

Plausible Synthesis of this compound

A potential synthetic route to this compound involves the nitration of 2,6-dichloroquinoline.

Materials:

  • 2,6-Dichloroquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloroquinoline in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add fuming nitric acid dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Structural Confirmation Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized quinoline derivative.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation start Starting Materials reaction Chemical Reaction start->reaction workup Workup & Extraction reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification ms Mass Spectrometry (MS) purification->ms Sample nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ir IR Spectroscopy purification->ir Sample data Data Analysis & Structure Elucidation ms->data nmr->data ir->data final_product final_product data->final_product Confirmed Structure

Caption: General workflow for the synthesis and structural confirmation of quinoline derivatives.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.[1]

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, ensuring a sufficient number of scans for a good signal-to-noise ratio.[1]

IR Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin disk.[1]

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.[1]

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Data Acquisition: Analyze using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Potential Impurities and Byproducts

During the synthesis of dichloronitroquinolines, several impurities can arise, including:

  • Isomeric products: Nitration can potentially occur at other positions on the quinoline ring, leading to the formation of isomers which can be difficult to separate.

  • Incomplete reaction: Unreacted starting materials may remain if the reaction does not go to completion.

  • Over-nitrated products: The introduction of more than one nitro group is a possibility under harsh nitrating conditions.

  • Hydrolysis products: During workup, chloro substituents can sometimes be hydrolyzed to hydroxy groups.

The presence of these impurities can be monitored by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[2]

Logical Pathway for Structural Elucidation

The following diagram outlines the logical process for confirming the structure of this compound.

start Synthesized Product ms Mass Spectrometry: Confirm Molecular Weight (C₉H₄Cl₂N₂O₂) start->ms nmr ¹H and ¹³C NMR: Determine proton and carbon environments and connectivity start->nmr ir IR Spectroscopy: Identify functional groups (-NO₂, C-Cl, aromatic ring) start->ir comparison Compare with data of known isomers and analogs ms->comparison nmr->comparison ir->comparison confirmation Structure Confirmed: This compound comparison->confirmation

Caption: Logical workflow for the structural elucidation of this compound.

References

A Comparative Crystallographic Guide to 5-Nitroquinoline and 2,6-Dichloro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of 5-nitroquinoline and offers a predictive comparison to its derivative, 2,6-dichloro-5-nitroquinoline. While a definitive crystal structure for this compound is not publicly available, this guide synthesizes data from related structures and crystallographic principles to forecast its structural characteristics. This comparative approach is intended to aid researchers in understanding the structure-property relationships of substituted nitroquinolines, which are valuable scaffolds in medicinal chemistry.

Comparative Crystallographic Data

The introduction of chloro-substituents at the 2 and 6 positions of the 5-nitroquinoline core is expected to significantly influence the crystal packing and intermolecular interactions. The following table summarizes the known crystallographic data for 5-nitroquinoline and provides predicted parameters for this compound.

Parameter5-NitroquinolineThis compound (Predicted)
Chemical Formula C₉H₆N₂O₂C₉H₄Cl₂N₂O₂
Molecular Weight 174.16 g/mol 243.05 g/mol
Crystal System MonoclinicMonoclinic or Orthorhombic
Space Group P2₁/cP2₁/c or similar centrosymmetric space group
Unit Cell Dimensions a = 3.86 Å, b = 17.92 Å, c = 11.13 Å, β = 97.5°Larger unit cell volume due to the presence of bulky chloro substituents.
Density (calculated) 1.51 g/cm³Expected to be higher due to the heavier chlorine atoms.
Key Intermolecular Interactions π-π stacking, C-H···O hydrogen bondsHalogen bonding (Cl···O or Cl···N), π-π stacking (potentially altered), C-H···O/N hydrogen bonds.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis, crystallization, and X-ray diffraction analysis of nitroquinoline derivatives.

Synthesis of 5-Nitroquinoline Derivatives

A general method for the synthesis of 5-nitroquinoline involves the nitration of quinoline. For substituted quinolines, the position of nitration is directed by the existing substituents.

  • Nitration of Quinoline: Quinoline is slowly added to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature (typically 0-10 °C).

  • Reaction Quenching: The reaction mixture is then carefully poured onto crushed ice.

  • Neutralization and Extraction: The solution is neutralized with a base (e.g., sodium carbonate) and the product is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The crude product is purified by column chromatography or recrystallization to yield 5-nitroquinoline.[1]

Crystallization

High-quality single crystals suitable for X-ray diffraction can be grown using various techniques.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature, leading to the formation of crystals over several days.

  • Vapor Diffusion: This method involves placing a drop of the concentrated compound solution on a cover slip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.

X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined using full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the compared molecules.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography Quinoline Quinoline Nitration Nitration Quinoline->Nitration H₂SO₄, HNO₃ 5-Nitroquinoline 5-Nitroquinoline Nitration->5-Nitroquinoline Saturated Solution Saturated Solution 5-Nitroquinoline->Saturated Solution Slow Evaporation Slow Evaporation Saturated Solution->Slow Evaporation Solvent Single Crystals Single Crystals Slow Evaporation->Single Crystals X-ray Diffraction X-ray Diffraction Single Crystals->X-ray Diffraction Structure Solution Structure Solution X-ray Diffraction->Structure Solution Refinement Refinement Structure Solution->Refinement Crystallographic Data Crystallographic Data Refinement->Crystallographic Data

Caption: A generalized workflow for the synthesis and structural elucidation of 5-nitroquinoline.

G cluster_properties Predicted Structural Changes 5-Nitroquinoline 5-Nitroquinoline This compound This compound 5-Nitroquinoline->this compound Addition of 2,6-dichloro substituents Increased Molecular Weight Increased Molecular Weight This compound->Increased Molecular Weight Altered Crystal Packing Altered Crystal Packing This compound->Altered Crystal Packing Introduction of Halogen Bonding Introduction of Halogen Bonding This compound->Introduction of Halogen Bonding Modified π-π Stacking Modified π-π Stacking This compound->Modified π-π Stacking

Caption: Predicted structural consequences of dichlorination on the 5-nitroquinoline scaffold.

References

Unveiling the Anticancer Potential of Substituted Nitroquinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the anticancer activity of various substituted nitroquinolines. By presenting key experimental data, detailed methodologies, and visualizing associated signaling pathways, this document aims to facilitate a deeper understanding of the therapeutic promise held by this class of compounds.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities. The introduction of a nitro group to this scaffold has been shown to significantly enhance its anticancer properties. This guide focuses on a comparative analysis of three key groups of substituted nitroquinolines: 5-Fluoro-2-methyl-8-nitroquinoline derivatives, 7-chloro-6-nitroquinoline derivatives, and 8-hydroxy-5-nitroquinoline (Nitroxoline).

Comparative Cytotoxicity Analysis

The in vitro anticancer activity of substituted nitroquinolines is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various substituted nitroquinolines against a panel of human cancer cell lines, providing a quantitative comparison of their cytotoxic potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)
5-Fluoro-2-methyl-8-nitroquinoline Analogs 2-Styryl-8-nitroquinoline (S3B, -Br on styryl ring)HeLa (Cervical)2.897[1]
7-methyl-8-nitroquinolineCaco-2 (Colon)1.87[1]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineCaco-2 (Colon)1.09[1]
7-Chloro-6-nitroquinoline Analogs Derivative 8MCF-7 (Breast)82.60 ± 0.57[2]
Derivative 8HCT-116 (Colon)27.19 ± 0.77[2]
Derivative 10MCF-7 (Breast)54.46 ± 2.40[2]
Derivative 10HCT-116 (Colon)46.36 ± 7.79[2]
Doxorubicin (Reference)MCF-7 (Breast)79.30 ± 1.19[2]
Doxorubicin (Reference)HCT-116 (Colon)80.30 ± 2.10[2]
8-Hydroxy-5-nitroquinoline (Nitroxoline) Nitroxoline (NQ)Raji (Lymphoma)0.438[3]
Nitroxoline (NQ)HL60 (Leukemia)Not specified
Nitroxoline (NQ)DHL-4 (Lymphoma)Not specified
Nitroxoline (NQ)A2780 (Ovarian)Not specified
Nitroxoline (NQ)Panc-1 (Pancreatic)Not specified

Experimental Protocols

The determination of the cytotoxic activity of the substituted nitroquinolines listed above was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • The medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and medium alone (untreated control) are also included.

  • The plate is incubated for a further 48 to 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is then incubated for an additional 4 hours at 37°C, during which viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

4. Formazan Solubilization:

  • The culture medium containing MTT is carefully removed from the wells.

  • 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The plate is placed on a shaker for 10 minutes at a low speed to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the untreated control.

  • The IC50 value is determined by plotting a dose-response curve of cell viability against the compound concentration and fitting the data to a sigmoidal curve using non-linear regression analysis.

Mechanisms of Anticancer Activity and Signaling Pathways

Substituted nitroquinolines exert their anticancer effects through a variety of mechanisms, with the induction of apoptosis (programmed cell death) being a prominent pathway. Studies on nitroxoline and other quinoline derivatives have shed light on the molecular signaling cascades involved.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] A key mechanism involves the generation of intracellular reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptotic pathways.[3][6]

The intrinsic pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated by some quinoline derivatives.[7] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[4][7][8] The extrinsic pathway can also be activated, as evidenced by the activation of caspase-8.[4]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Executioner Caspase-3 Caspase-8->Caspase-3 activates Nitroquinolines Nitroquinolines ROS Reactive Oxygen Species (ROS) Nitroquinolines->ROS Bax Bax Nitroquinolines->Bax upregulates Bcl-2 Bcl-2 Nitroquinolines->Bcl-2 downregulates Mitochondria Mitochondria ROS->Mitochondria damages Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Bax->Mitochondria promotes permeabilization Bcl-2->Mitochondria inhibits permeabilization Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Proposed Apoptotic Signaling Pathway for Nitroquinolines.
Experimental Workflow for Anticancer Activity Screening

The general workflow for evaluating the anticancer potential of substituted nitroquinolines involves a multi-step process, from initial synthesis to detailed mechanistic studies.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Substituted Nitroquinoline Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry) ic50->apoptosis_assay Active Compounds ros_detection ROS Detection Assay ic50->ros_detection western_blot Western Blot for Apoptotic Proteins apoptosis_assay->western_blot

General Experimental Workflow for Anticancer Evaluation.

References

Validating the Mechanism of Action for 2,6-Dichloro-5-nitroquinoline-based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the proposed mechanism of action for 2,6-dichloro-5-nitroquinoline-based compounds. Due to the limited direct experimental data on this specific chemical entity, this document leverages findings from structurally related nitroquinoline analogs to propose a likely mechanism of action and outlines key experiments for its validation. The guide compares the hypothesized activity of this compound with established anticancer agents, offering supporting data from relevant compounds.

Proposed Mechanism of Action

Based on studies of analogous nitroquinoline compounds, the primary proposed mechanism of action for this compound-based anticancer agents is a multi-faceted approach involving the induction of oxidative stress and subsequent activation of apoptotic pathways. The nitro group on the quinoline scaffold is hypothesized to be a key contributor to the generation of reactive oxygen species (ROS), leading to cellular damage and triggering programmed cell death.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for various nitroquinoline derivatives against a panel of human cancer cell lines. This data, gathered from studies on structurally similar compounds, provides a benchmark for evaluating the potential potency of this compound-based compounds.

Compound/Analog NameCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8-hydroxy-5-nitroquinoline (Nitroxoline)Raji (B-cell lymphoma)0.438Clioquinol>10
8-hydroxy-5-nitroquinoline (Nitroxoline)HL-60 (Leukemia)0.2Clioquinol1.5
8-hydroxy-5-nitroquinoline (Nitroxoline)Panc-1 (Pancreatic)0.6Clioquinol4.2
8-hydroxy-5-nitroquinoline (Nitroxoline)A2780 (Ovarian)0.3Clioquinol2.5
7-chloro-6-nitroquinoline derivativeA549 (Lung)5.8Doxorubicin0.9
7-chloro-6-nitroquinoline derivativeMCF-7 (Breast)7.2Doxorubicin1.2

Key Experiments for Mechanism of Action Validation

To validate the proposed mechanism of action for a novel this compound-based compound, a series of in vitro assays are recommended. The following sections detail the protocols for these essential experiments.

Experimental Workflow

The logical flow for investigating the mechanism of action would begin with assessing cytotoxicity, followed by investigating the role of oxidative stress, and finally confirming the induction of apoptosis.

G A Compound Treatment on Cancer Cell Lines B Cell Viability Assay (MTT) A->B C Determine IC50 Value B->C D Reactive Oxygen Species (ROS) Detection C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Mechanism of Action Confirmed D->F E->F

Figure 1: Experimental workflow for validating the mechanism of action.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound-based compound for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the generation of intracellular ROS, a key indicator of oxidative stress.

Principle: The assay utilizes a cell-permeable probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Treatment: Treat cells with the this compound-based compound at its IC50 concentration for a predetermined time.

  • Probe Loading: Incubate the treated cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Cell Lysis and Measurement: Wash the cells with PBS, lyse them, and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Compare the fluorescence intensity of treated cells to untreated controls to determine the fold-increase in ROS production.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells, confirming that cell death is occurring via apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the this compound-based compound at its IC50 concentration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Proposed Signaling Pathway

The diagram below illustrates the hypothesized signaling cascade initiated by this compound-based compounds, leading to apoptosis.

G cluster_0 Cellular Response A This compound Compound B Increased Intracellular ROS A->B Induces C Oxidative Stress B->C D Mitochondrial Damage C->D E Caspase Activation D->E F Apoptosis E->F

Figure 2: Hypothesized signaling pathway for nitroquinoline-induced apoptosis.

Comparison with Alternative Anticancer Agents

The performance of this compound-based compounds should be benchmarked against existing therapies with different mechanisms of action.

Drug ClassExample(s)Primary Mechanism of ActionPotential Advantages of Nitroquinolines
Topoisomerase Inhibitors Doxorubicin, EtoposideInterfere with DNA replication and repairMay overcome resistance mechanisms associated with DNA repair
Tyrosine Kinase Inhibitors Dasatinib, ImatinibInhibit specific signaling pathways crucial for cancer cell growthBroader cytotoxicity may be effective against heterogeneous tumors
PI3K/mTOR Inhibitors Everolimus, TemsirolimusBlock the PI3K/AKT/mTOR signaling pathwayInduction of oxidative stress provides an alternative cell-killing mechanism

Conclusion

While direct experimental evidence for this compound is pending, the data from analogous compounds strongly suggest a mechanism of action centered on the induction of oxidative stress and apoptosis. The experimental protocols detailed in this guide provide a clear path for validating this hypothesis. By systematically evaluating its cytotoxicity, impact on ROS levels, and ability to induce programmed cell death, researchers can effectively characterize the therapeutic potential of this and other novel this compound-based compounds. Comparative analysis against established anticancer agents will be crucial in defining their unique therapeutic niche and potential for future clinical development.

The Rise of Nitroquinolines: A Comparative Look at In Vivo Efficacy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel small molecules with potent anti-cancer activity is relentless. Among the heterocyclic compounds showing significant promise are quinoline derivatives. While specific in vivo efficacy data for compounds derived from 2,6-dichloro-5-nitroquinoline remains limited in publicly available literature, extensive research on the closely related 8-hydroxy-5-nitroquinoline, commonly known as Nitroxoline, provides a strong basis for comparison and highlights the potential of this chemical class.

This guide offers an objective comparison of the in vivo performance of Nitroxoline with other relevant quinoline-based alternatives, supported by experimental data from preclinical studies. We delve into the methodologies of key experiments and visualize the complex signaling pathways these compounds modulate.

Quantitative Efficacy: A Tale of Two Quinolines

The anti-cancer potential of nitroquinoline derivatives has been demonstrated in various animal models. Below is a summary of the in vivo efficacy of Nitroxoline compared to another well-studied quinoline, Clioquinol.

CompoundCancer ModelAnimal ModelDosing RegimenKey Efficacy ResultsReference
Nitroxoline GliomaGenetically engineered PTEN/KRAS mouse modelNot specifiedNo increase in tumor volume after 14 days of treatment, compared to a doubling of tumor volume in control mice. Histological analysis showed a 15%-20% increase in TUNEL-positive (apoptotic) cells in treated mice versus ~5% in the control group.[1][2][1][2]
Nitroxoline Breast Cancer XenograftMouse modelInjections every other day for 30 days60% reduction in breast tumor volume.[3][4][3][4]
Nitroxoline Bladder Cancer (Orthotopic)Mouse modelInjections every day for two weeksOver 50% reduction in bladder tumor volume.[3][3]
Nitroxoline Urological Tumor (Orthotopic)Mouse model60-120 mg/kgEquivalent anticancer effects to 5 mg/kg cisplatin.[5][5]
Clioquinol Human Cancer XenograftMouse modelNot specifiedInhibition of tumor growth over a 6-week period with no visible toxicity.[6][6]

Delving into the Mechanism: How Nitroquinolines Combat Cancer

Nitroxoline and related compounds exert their anti-cancer effects through a multi-pronged approach, targeting several key cellular processes involved in tumor growth and survival.

One of the primary mechanisms of action for Nitroxoline is the induction of apoptosis, or programmed cell death.[7] Studies have shown that Nitroxoline treatment leads to the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), both critical events in the apoptotic cascade.[1][2]

Furthermore, Nitroxoline has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3] This anti-angiogenic activity is attributed to its inhibition of the enzyme type 2 methionine aminopeptidase (MetAP2).[3][8][9]

Signaling pathway analysis reveals that Nitroxoline can modulate critical pathways often dysregulated in cancer. It has been reported to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[7] Additionally, it can activate the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits mTOR signaling, leading to cell cycle arrest and apoptosis.[10][11]

The following diagram illustrates the proposed signaling pathways affected by Nitroxoline:

Nitroxoline_Mechanism Proposed Signaling Pathways of Nitroxoline in Cancer Cells cluster_angiogenesis Angiogenesis Inhibition cluster_apoptosis Apoptosis Induction cluster_signaling Signaling Pathway Modulation Nitroxoline Nitroxoline MetAP2 MetAP2 Nitroxoline->MetAP2 inhibits Caspase3 Caspase-3 Nitroxoline->Caspase3 activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Nitroxoline->PI3K_Akt_mTOR inhibits AMPK AMPK Nitroxoline->AMPK activates Angiogenesis Angiogenesis MetAP2->Angiogenesis promotes PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis induces Cell_Growth Cell Growth & Survival PI3K_Akt_mTOR->Cell_Growth promotes AMPK->PI3K_Akt_mTOR inhibits

Proposed Signaling Pathways of Nitroxoline in Cancer Cells

Experimental Corner: A Guide to In Vivo Efficacy Studies

Reproducibility is the cornerstone of scientific advancement. To that end, we provide a detailed, representative protocol for a subcutaneous xenograft mouse model study, a common method for evaluating the in vivo efficacy of novel anti-cancer compounds.

Objective: To assess the anti-tumor activity of a test compound (e.g., a nitroquinoline derivative) in an in vivo setting.

Materials:

  • Human cancer cell line of interest

  • Immunocompromised mice (e.g., BALB/c-nu)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Trypsin or other cell detachment enzymes

  • Matrigel (optional)

  • Test compound and vehicle control

  • Calipers for tumor measurement

  • Syringes and needles (e.g., 27-gauge)

Experimental Workflow:

Xenograft_Workflow Experimental Workflow for In Vivo Xenograft Study Cell_Culture 1. Cancer Cell Culture & Expansion Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization 5. Group Randomization Tumor_Monitoring->Randomization Treatment 6. Compound Administration Randomization->Treatment Measurement 7. Tumor Volume & Body Weight Monitoring Treatment->Measurement Endpoint 8. Study Endpoint & Tissue Collection Measurement->Endpoint

Experimental Workflow for In Vivo Xenograft Study

Procedure:

  • Cell Culture and Expansion: Culture and expand the chosen cancer cell line under recommended sterile conditions. Ensure cells are in the exponential growth phase before harvesting.

  • Cell Harvesting and Preparation:

    • Harvest cells using an appropriate enzyme (e.g., trypsin).

    • Wash the cells with PBS or HBSS and perform a cell count to determine cell number and viability. A viability of >90% is generally required.

    • Resuspend the cell pellet in a serum-free medium or a mixture of medium and Matrigel to the desired concentration for injection (e.g., 1-5 million cells per 100-200 µL). Keep the cell suspension on ice.

  • Subcutaneous Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Subcutaneously inject the prepared cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Group Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]

  • Compound Administration:

    • Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal injection, oral gavage).

  • Tumor Volume and Body Weight Monitoring:

    • Continue to measure tumor volumes and monitor the body weight of the mice regularly throughout the study as an indicator of general health and potential toxicity.

  • Study Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a specific size, after a predetermined treatment duration, or if signs of excessive toxicity are observed.

    • At the endpoint, humanely euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histological examination, biomarker analysis).

This guide provides a comparative overview based on the available data for Nitroxoline as a representative of the nitroquinoline class. Further preclinical in vivo studies on a wider range of this compound derivatives are warranted to fully elucidate their therapeutic potential in oncology.

References

A Comparative Guide to the Synthesis of Polysubstituted Nitroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of both a nitro group and multiple substituents onto this heterocyclic system can significantly modulate a compound's biological activity and pharmacokinetic profile. The selection of an appropriate synthetic strategy is therefore a critical decision in the drug discovery and development process. This guide provides an objective comparison of key synthetic routes to polysubstituted nitroquinolines, supported by available experimental data and detailed methodologies.

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

The traditional methods for quinoline synthesis, many of which date back to the late 19th century, remain workhorses in organic chemistry due to their reliability and use of readily available starting materials. These methods are often characterized by harsh reaction conditions, which can limit their applicability for sensitive substrates.

A summary of these classical routes is presented below:

Synthetic RouteKey ReactantsCatalyst/ReagentGeneral ProductKey AdvantagesKey Disadvantages
Skraup Synthesis Aromatic amine, glycerol, oxidizing agentConcentrated H₂SO₄Quinolines, often unsubstituted on the pyridine ringOne-pot reaction, simple starting materials.[1]Extremely exothermic and often violent reaction[1][2], harsh conditions limit functional group tolerance.[3]
Doebner-von Miller Reaction Aromatic amine, α,β-unsaturated carbonyl compoundAcid (e.g., HCl, Lewis acids)2- and/or 4-substituted quinolinesMore versatile than the Skraup synthesis, allows for substitution on the pyridine ring.[4][5]Can result in mixtures of isomers, harsh conditions.[4][6]
Friedländer Synthesis 2-aminoaryl aldehyde or ketone, compound with an α-methylene groupAcid or basePolysubstituted quinolinesConvergent synthesis, good for building molecular complexity.[7][8]Availability of substituted 2-aminoaryl aldehydes/ketones can be limited.[7]
Combes Synthesis Aromatic amine, β-diketoneAcid (e.g., H₂SO₄)2,4-disubstituted quinolinesGood for synthesizing 2,4-disubstituted quinolines.[9][10]Strong electron-withdrawing groups on the aniline can inhibit cyclization.[11]

Modern Synthetic Approaches: Milder Conditions and Greater Control

Contemporary synthetic methods offer significant advantages over classical routes, including milder reaction conditions, improved regioselectivity, and a broader tolerance of functional groups. These approaches often rely on transition-metal catalysis and novel reaction pathways.

Synthetic RouteKey ReactantsCatalyst/ReagentGeneral ProductKey AdvantagesKey Disadvantages
Palladium-Catalyzed Cross-Coupling 1-Bromo-2-nitroarenes, β-halo-enals/-enones/-estersPd(0) catalystPolysubstituted quinolines and quinolonesSimple, economical, and effective two-step procedure with good functional group tolerance.[12]Requires synthesis of precursors; potential for catalyst toxicity in final compounds.[13]
Transition-Metal-Free Oxidative Cycloisomerization o-CinnamylanilinesBase (e.g., KOtBu), oxidant (e.g., DMSO)2-Aryl-4-substituted quinolinesEnvironmentally friendly, avoids transition metals, mild conditions.[14]Substrate scope may be limited compared to catalytic methods.
Photocatalytic Synthesis 2-VinylaryliminesPhotocatalyst (e.g., 9,10-phenanthrenequinone)Polysubstituted quinolinesMild reaction conditions (room temperature, visible light), high yields.[15]Requires specialized photochemical equipment.
Rhodium-Catalyzed C-H Activation Enaminones, anthranilsRh(III) catalystSubstituted quinolinesHigh efficiency and broad functional group compatibility.[16]Cost of rhodium catalyst.

Experimental Protocols

Skraup Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is adapted from a literature procedure.[17]

Materials:

  • 3-Nitro-4-aminoanisole

  • Arsenic pentoxide (powdered)

  • Glycerol (U.S.P. grade)

  • Concentrated Sulfuric Acid

  • Sodium Carbonate (for workup)

  • Celite

  • Ethanol (95%)

Procedure:

  • In a large three-necked round-bottom flask equipped with a mechanical stirrer, a slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol is prepared.

  • Concentrated sulfuric acid is slowly added with efficient stirring. The temperature of the mixture will rise spontaneously.

  • The mixture is heated under reduced pressure to remove water, maintaining the temperature between 105-110°C.

  • After water removal, the internal temperature is carefully raised to 117-119°C, and more concentrated sulfuric acid is added dropwise over several hours while maintaining this temperature range.

  • Following the addition, the temperature is maintained at 120°C for 4 hours and then at 123°C for 3 hours.

  • The reaction mixture is cooled and diluted with water.

  • The solution is neutralized with a concentrated solution of sodium carbonate and filtered while hot through a layer of Celite.

  • The filtrate is cooled to induce crystallization of the product.

  • The crude product is collected by filtration and recrystallized from 95% ethanol to yield pure 6-methoxy-8-nitroquinoline.

Friedländer Synthesis of Substituted Quinolines via Domino Nitro Reduction

This modified procedure utilizes an in situ reduction of a nitro group, overcoming the limitation of unavailable 2-aminobenzaldehydes.[7]

Materials:

  • Substituted 2-nitrobenzaldehyde

  • Active methylene compound (e.g., β-keto-ester, benzyl ketone)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

Procedure:

  • The 2-nitrobenzaldehyde and the active methylene compound are dissolved in glacial acetic acid.

  • Iron powder is added to the solution.

  • The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reduction of the nitro group and subsequent cyclization are complete (monitored by TLC).

  • Upon completion, the reaction mixture is worked up by filtering off the iron salts and evaporating the solvent.

  • The crude product is then purified by column chromatography or recrystallization.

Synthetic Pathway Diagrams

Below are visualizations of the reaction mechanisms for key synthetic routes to quinolines.

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (Dehydration) H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Dihydroquinoline 1,2-Dihydroquinoline Acrolein->Michael_Adduct Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Reaction mechanism of the Skraup Synthesis.

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amino_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Amino_Ketone->Aldol_Adduct Aldol Condensation Methylene_Compound Active Methylene Compound Methylene_Compound->Aldol_Adduct Catalyst Acid or Base Catalyst Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Schiff_Base Schiff Base/ Enamine Unsaturated_Carbonyl->Schiff_Base Intramolecular Condensation Substituted_Quinoline Substituted Quinoline Schiff_Base->Substituted_Quinoline -H₂O Aromatization Doebner_von_Miller_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Conjugate_Adduct Conjugate Adduct Aniline->Conjugate_Adduct Michael Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Conjugate_Adduct Acid_Catalyst Acid Catalyst Cyclized_Intermediate Cyclized Intermediate Conjugate_Adduct->Cyclized_Intermediate Intramolecular Electrophilic Attack Dihydroquinoline_Deriv Dihydroquinoline Derivative Cyclized_Intermediate->Dihydroquinoline_Deriv Dehydration Substituted_Quinoline Substituted Quinoline Dihydroquinoline_Deriv->Substituted_Quinoline Oxidation Combes_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Schiff_Base Schiff Base Aniline->Schiff_Base Condensation Beta_Diketone β-Diketone Beta_Diketone->Schiff_Base Acid_Catalyst Acid Catalyst Enamine Enamine Tautomer Schiff_Base->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Acid-Catalyzed Ring Closure Disubstituted_Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Disubstituted_Quinoline Dehydration

References

2,6-Dichloro-5-nitroquinoline as a Scaffold in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the 2,6-dichloro-5-nitroquinoline scaffold in comparison to other key heterocyclic cores in medicinal chemistry. This guide provides an objective look at available data, experimental protocols, and relevant signaling pathways to inform researchers, scientists, and drug development professionals.

The quinoline core is a prominent heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimalarial, and antimicrobial properties. The specific substitution pattern on the quinoline ring is a critical determinant of its biological activity. While the specific scaffold of this compound is not extensively documented in publicly available research, this guide will explore the properties of structurally related nitro-substituted quinolines, with a focus on 8-hydroxy-5-nitroquinoline (Nitroxoline), and draw comparisons with other significant heterocyclic cores.

The Quinoline Scaffold: A Privileged Structure

Quinoline, a fused aromatic heterocycle of a benzene and a pyridine ring, is considered a "privileged structure" in drug discovery. This is attributed to its ability to interact with a variety of biological targets through diverse binding modes. The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the planar aromatic system allows for π-π stacking interactions with aromatic residues in protein binding sites. Furthermore, the quinoline ring system is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Comparative Analysis of Heterocyclic Cores

The selection of a core scaffold is a pivotal decision in the drug design process. The following table provides a comparative overview of the this compound scaffold (based on inferred properties from related structures) against other commonly employed heterocyclic cores.

FeatureThis compound (Inferred)BenzimidazolePyrimidineQuinoxaline
Synthetic Accessibility Moderate to complex, likely requiring multi-step synthesis.Readily accessible through established synthetic routes.Well-established and diverse synthetic methodologies.Accessible through condensation reactions.
Chemical Stability Generally stable, though the nitro group can be susceptible to reduction.High chemical and metabolic stability.Stable under a wide range of conditions.Generally stable, can undergo oxidation/reduction.
Biological Activity Profile Potentially potent anticancer and antimicrobial activities are inferred from related nitro- and chloro-substituted quinolines.Broad spectrum of activities including anticancer, antiviral, and anthelmintic.Found in numerous anticancer, antiviral, and antibacterial drugs.Diverse biological activities, including anticancer and antimicrobial.
Key Structural Features Electron-withdrawing chloro and nitro groups significantly influence electronic properties and potential for hydrogen bonding and other interactions.Versatile scaffold with opportunities for substitution at multiple positions to modulate activity.Nitrogen atoms act as key hydrogen bond acceptors.Two nitrogen atoms provide multiple sites for hydrogen bonding.
Known Drug Examples No approved drugs identified.Omeprazole, AlbendazoleImatinib, FluorouracilEchinomycin, Levofloxacin

Anticancer Activity of Nitro-Substituted Quinolines

Research into nitro-substituted quinolines has revealed significant potential in oncology. For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) has demonstrated potent anticancer activity. The nitro group, being strongly electron-withdrawing, can enhance the molecule's interaction with biological targets and can also be a site for bioreductive activation in hypoxic tumor environments.

Quantitative Data: In Vitro Cytotoxicity of Quinoline Derivatives

The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines, providing a basis for comparison.

CompoundCancer Cell LineIC50 (µM)Reference
8-Hydroxy-5-nitroquinolineRaji (B-cell lymphoma)0.438[1]
5-Chloro-7-iodo-8-hydroxyquinolineRaji (B-cell lymphoma)1.89[1]
7-Chloro-4-anilinoquinoline derivativeHepG2 (Liver)6.72[2]
7-Chloro-4-anilinoquinoline derivativeSK-LU-1 (Lung)5.35[2]
7-Chloro-4-anilinoquinoline derivativeMCF-7 (Breast)9.50[2]
Quinoline-based dihydrazone (3b)MCF-7 (Breast)7.016[3]
Quinoline-based dihydrazone (3c)MCF-7 (Breast)7.05[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of quinoline derivatives.

Synthesis of 7-Chloro-6-nitroquinoline

A plausible synthetic route for a dichloro-nitroquinoline involves the nitration of a chloro-substituted quinoline.

Materials:

  • 7-Chloroquinoline

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 7-chloroquinoline in concentrated sulfuric acid and cool the mixture to 0°C in an ice-salt bath.

  • Slowly add fuming nitric acid to the cooled solution while maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3]

Signaling Pathway and Experimental Workflow Visualization

Understanding the mechanism of action of a drug candidate often involves elucidating its effect on cellular signaling pathways. Many quinoline derivatives have been found to modulate key pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Quinoline Quinoline-based Inhibitor Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for quinoline-based compounds.

The above diagram illustrates the PI3K/Akt/mTOR signaling cascade, a critical pathway in regulating cell growth and proliferation that is often dysregulated in cancer.[1][4] Receptor Tyrosine Kinases (RTKs), upon activation by growth factors, recruit and activate Phosphoinositide 3-kinase (PI3K).[1] PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This second messenger recruits Akt to the cell membrane where it is activated by PDK1 and mTOR Complex 2 (mTORC2).[1] Activated Akt, in turn, activates mTOR Complex 1 (mTORC1), which promotes cell proliferation and survival.[1] Quinoline-based inhibitors can potentially target key kinases in this pathway, such as PI3K, Akt, or mTOR, thereby blocking downstream signaling and inhibiting cancer cell growth.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library PrimaryScreen Primary Kinase Assay (e.g., PI3K, Akt, mTOR) Start->PrimaryScreen HitIdentification Hit Identification (>50% Inhibition) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity CellBased Cell-Based Assays (e.g., MTT, Apoptosis) Selectivity->CellBased Lead Lead Compound CellBased->Lead

Caption: A typical workflow for screening and identifying kinase inhibitors.

This workflow outlines the key steps in the discovery of kinase inhibitors. The process begins with a primary screen of a compound library against the target kinase(s). Compounds showing significant inhibition are then selected for dose-response studies to determine their potency (IC50). Promising hits are further evaluated for their selectivity by testing them against a panel of other kinases. Finally, the lead compounds are assessed in cell-based assays to confirm their activity in a more biologically relevant context.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,6-Dichloro-5-nitroquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,6-Dichloro-5-nitroquinoline was not located in the available search results. The following guidance is based on established best practices for the disposal of hazardous halogenated and nitroaromatic compounds. It is imperative for all personnel to consult the official SDS provided by the chemical manufacturer or supplier for complete and accurate safety and disposal information before handling this substance.

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. Due to its anticipated hazardous nature as a chlorinated and nitrated aromatic compound, stringent disposal protocols must be followed to mitigate risks to personnel and the environment. This guide provides a procedural framework for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Prior to handling this compound waste, all personnel must be equipped with the appropriate personal protective equipment. The following table outlines the recommended PPE for minimizing exposure.

Protection CategoryRequired EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and absorption.
Body Protection A fully-buttoned laboratory coatProvides a barrier against accidental spills.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesNecessary when handling the solid outside of a certified chemical fume hood to prevent inhalation of dust particles.

Step-by-Step Disposal Protocol

The mandated and primary method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility.[1][2][3][4] Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or flushed down the sanitary sewer system.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including residual amounts of the chemical, used absorbent materials, and contaminated PPE, must be classified and handled as hazardous waste.

  • This waste stream must be segregated from other, non-compatible waste types to prevent potentially dangerous chemical reactions.

2. Waste Collection and Containment:

  • Use a designated, chemically compatible, and leak-proof container for the collection of all this compound waste.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all appropriate hazard pictograms (e.g., "Toxic," "Irritant").

3. Interim Storage in a Satellite Accumulation Area (SAA):

  • The sealed waste container should be stored in a designated SAA that is at or near the point of waste generation.

  • Ensure the SAA is a secure, well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[1]

4. Spill Management:

  • For small spills: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Carefully sweep the material into the designated hazardous waste container, avoiding the generation of dust.

  • For large spills: Immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

5. Final Disposal:

  • Coordinate with your institution's EHS department to arrange for the pickup and transportation of the hazardous waste container.

  • The ultimate disposal must be carried out by a licensed hazardous waste management company in strict adherence to all local, state, and federal regulations.

Hazardous Waste Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.

G start Initiate Disposal of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Chemically Compatible Container ppe->collect store Securely Store Container in Satellite Accumulation Area collect->store spill_check Spill or Leak Detected? store->spill_check no_spill Arrange for Pickup by Licensed Waste Disposal Service spill_check->no_spill No spill_response Follow Spill Management Protocol spill_check->spill_response Yes end Disposal Process Complete no_spill->end spill_response->collect

Caption: A logical workflow for the proper and safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.